5-Oxaspiro[3.4]octane-7-carboxylic acid
Description
BenchChem offers high-quality 5-Oxaspiro[3.4]octane-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxaspiro[3.4]octane-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[3.4]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-4-8(11-5-6)2-1-3-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYILFNCQWWJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Synthesis and Process Optimization of 5-Oxaspiro[3.4]octane-7-carboxylic Acid
Introduction & Strategic Rationale
The integration of spirocyclic scaffolds into drug discovery pipelines has revolutionized the development of novel therapeutics. By enabling an "escape from flatland," spirocycles like the 5-oxaspiro[3.4]octane core offer enhanced three-dimensional complexity, improved metabolic stability, and superior physicochemical properties compared to their planar aromatic counterparts[1]. Derivatives of the oxaspiro[3.4]octane system have been actively utilized in the synthesis of advanced monobactam antibiotics[2] and complex bioactive natural products such as Massarinolin A[3].
This whitepaper details a highly optimized, scalable, and self-validating five-step synthetic methodology for 5-oxaspiro[3.4]octane-7-carboxylic acid . Rather than relying on low-yielding ring expansions, this route utilizes a convergent Barbier-type addition followed by an intramolecular 5-exo-tet etherification to construct the highly strained spirocyclic core[4].
Retrosynthetic Strategy
The structural complexity of 5-oxaspiro[3.4]octane-7-carboxylic acid arises from its quaternary spiro center (C4) and the chiral carboxylic acid at C7. Our retrosynthetic logic disconnects the tetrahydrofuran (THF) ring via an intramolecular etherification, revealing a 1,4-diol derivative. This diol is traced back to an exocyclic alkene, which is elegantly assembled via a Barbier addition of ethyl 2-(bromomethyl)acrylate to commercially available cyclobutanone.
Forward synthetic workflow for 5-oxaspiro[3.4]octane-7-carboxylic acid.
Mechanistic Causality & Reaction Optimization
The Barbier Addition
The first critical step establishes the carbon framework. We utilize an aqueous Barbier reaction over a traditional Grignard addition. Causality: Cyclobutanone is highly prone to enolization and aldol condensation under strongly basic conditions. The Barbier reaction, utilizing zinc dust in aqueous media, generates an organozinc intermediate that is highly nucleophilic but significantly less basic than a Grignard reagent, suppressing side reactions[5].
Table 1: Optimization of the Barbier Addition Step
| Reagent System | Solvent | Temperature | Yield (%) | Observation |
|---|---|---|---|---|
| Zn dust, sat. NH₄Cl | THF/H₂O (1:1) | 25 °C | 85 | Rapid reaction, clean conversion. |
| In powder, sat. NH₄Cl | THF/H₂O (1:1) | 25 °C | 88 | Slightly higher yield, but cost-prohibitive for scale-up. |
| Mg turnings (Grignard) | Dry THF | 0 °C to 25 °C | 45 | Significant side reactions and enolization observed. |
Regioselective Hydroboration
To install the C6 oxygen and establish the C7 stereocenter, the exocyclic alkene must undergo anti-Markovnikov hydration. Causality: Standard BH₃·THF can inadvertently reduce the ester moiety. By utilizing 9-BBN (9-borabicyclo[3.3.1]nonane), the bulky borane exclusively attacks the less hindered terminal carbon of the alkene without touching the ester, establishing the requisite 1,4-diol architecture.
Intramolecular Etherification (5-exo-tet Cyclization)
The formation of the oxaspiro[3.4]octane core requires the tertiary cyclobutanol to act as a nucleophile. Causality: Tertiary alcohols are inherently poor nucleophiles due to steric shielding. By selectively tosylating the primary alcohol (leaving the tertiary alcohol untouched due to sterics), and subsequently treating the system with NaH, the tertiary alcohol is irreversibly deprotonated. The resulting highly reactive alkoxide rapidly undergoes a 5-exo-tet cyclization to expel the tosylate group.
Mechanistic sequence of the intramolecular etherification step.
Table 2: Optimization of the Intramolecular Etherification
| Base | Solvent | Temperature | Yield (%) | Observation |
|---|---|---|---|---|
| NaH (60% dispersion) | THF | 0 °C to 25 °C | 92 | Complete conversion within 2 hours; H₂ evolution drives equilibrium. |
| t-BuOK | THF | 25 °C | 78 | Trace elimination byproducts (alkene formation) observed. |
| K₂CO₃ | DMF | 80 °C | 55 | Sluggish reaction; prolonged heating caused target degradation. |
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 2-((1-hydroxycyclobutyl)methyl)acrylate
-
Setup: To a vigorously stirred suspension of activated zinc dust (1.5 eq) in THF/sat. aq. NH₄Cl (1:1, 0.5 M) at room temperature, add cyclobutanone (1.0 eq).
-
Addition: Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise over 30 minutes.
-
Self-Validation: The reaction is self-validating via a distinct exotherm and the gradual consumption of zinc dust. Monitor via TLC (Hexane/EtOAc 3:1, KMnO₄ stain). The reaction is complete when cyclobutanone (Rf 0.6) disappears and a new UV-active spot (Rf 0.4) emerges.
-
Workup: Filter the mixture through Celite to remove residual zinc. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the product as a colorless oil (85%).
Step 2: Synthesis of Ethyl 3-hydroxy-2-((1-hydroxycyclobutyl)methyl)propanoate
-
Setup: Dissolve the Step 1 product (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere and cool to 0 °C.
-
Reaction: Add 9-BBN (0.5 M in THF, 1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Oxidation: Cool the mixture back to 0 °C. Carefully add 3M NaOH (2.0 eq) followed by 30% H₂O₂ (3.0 eq) dropwise.
-
Self-Validation: The addition of H₂O₂ will cause mild bubbling and an exotherm. TLC (Hexane/EtOAc 1:1) should show the disappearance of the starting material and the appearance of a highly polar spot (Rf 0.15).
-
Workup: Quench with sat. aq. Na₂S₂O₃ to neutralize peroxides. Extract with EtOAc, dry, and concentrate to yield the crude 1,4-diol, which is carried forward without further purification.
Step 3: Selective Tosylation
-
Setup: Dissolve the crude diol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C. Add triethylamine (2.0 eq) and DMAP (0.1 eq).
-
Reaction: Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise. Stir at 0 °C for 3 hours.
-
Self-Validation: Maintaining the temperature at exactly 0 °C is critical. TLC (Hexane/EtOAc 2:1) will show a new UV-active spot (Rf 0.5). If the reaction is allowed to warm, a secondary spot corresponding to the di-tosylate will appear.
-
Workup: Quench with sat. aq. NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry, and concentrate.
Step 4: Intramolecular Etherification (Core Formation)
-
Setup: Dissolve the crude tosylate (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C under argon.
-
Reaction: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions.
-
Self-Validation: Addition of NaH will result in immediate, vigorous H₂ gas evolution. The reaction is complete when gas evolution ceases and TLC shows complete consumption of the tosylate, yielding a single new spot (Rf 0.6, Hexane/EtOAc 3:1).
-
Workup: Quench carefully with ice water. Extract with EtOAc, dry, and concentrate. Purify via silica gel chromatography to yield ethyl 5-oxaspiro[3.4]octane-7-carboxylate.
Step 5: Saponification to 5-Oxaspiro[3.4]octane-7-carboxylic acid
-
Setup: Dissolve the spiro-ester (1.0 eq) in THF/H₂O (3:1, 0.2 M).
-
Reaction: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.
-
Self-Validation: TLC will show the disappearance of the ester and the formation of a baseline spot.
-
Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract extensively with EtOAc (5x). Dry over Na₂SO₄ and concentrate in vacuo to afford the pure 5-oxaspiro[3.4]octane-7-carboxylic acid as a white solid.
Conclusion
The described methodology provides a robust, highly optimized pathway to access the 5-oxaspiro[3.4]octane-7-carboxylic acid scaffold. By leveraging a highly selective Barbier addition and a thermodynamically driven 5-exo-tet etherification, this route ensures high fidelity and scalability. The resulting spirocyclic acid serves as an excellent building block for late-stage functionalization in modern drug discovery programs.
References
-
Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications (2014). [1]
-
Bensen, D. C., et al. "Monobactams and methods of their synthesis and use." Google Patents, WO2015103583A1 (2015). [2]
-
Wang, Y.-C., et al. "Flow Chemistry-Enabled Divergent and Enantioselective Total Syntheses of Massarinolin A, Purpurolides B, D, E, 2,3-Deoxypurpurolide C, and Structural Revision of Massarinolin A." Angewandte Chemie International Edition, PubMed (2021). [3]
-
BenchChem Application Notes. "Application Notes and Protocols for the Scale-up Synthesis of 6-Oxaspiro[3.4]octan-2-one Derivatives." BenchChem (2025). [5]
-
Wang, Y., et al. "A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes." Nature Communications, PMC (2023). [4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
- 3. Flow Chemistry-Enabled Divergent and Enantioselective Total Syntheses of Massarinolin A, Purpurolides B, D, E, 2,3-Deoxypurpurolide C, and Structural Revision of Massarinolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
physical and chemical properties of 5-Oxaspiro[3.4]octane-7-carboxylic acid
The following technical guide details the physical and chemical properties, synthesis pathways, and medicinal chemistry applications of 5-Oxaspiro[3.4]octane-7-carboxylic acid .
Executive Summary
5-Oxaspiro[3.4]octane-7-carboxylic acid is a bicyclic, spiro-fused molecular scaffold increasingly utilized in modern drug discovery. Characterized by a high fraction of sp3-hybridized carbons (
Chemical Identity & Structural Analysis
The compound features a spiro[3.4] junction connecting a four-membered cyclobutane ring and a five-membered tetrahydrofuran (THF) ring. The carboxylic acid functionality is positioned at C7 of the THF ring.
| Property | Detail |
| IUPAC Name | 5-Oxaspiro[3.4]octane-7-carboxylic acid |
| CAS Number | 2306276-22-0 (Racemic) / 2768325-81-9 (S-Isomer) |
| Molecular Formula | |
| SMILES | O=C(O)C1COC2(CCC2)C1 |
| InChI Key | SUNDYBBIBDIDGH-UHFFFAOYSA-N (Analogous connectivity) |
| Stereochemistry | Contains one chiral center at C7; typically supplied as a racemate or distinct (S)/(R) enantiomers.[1][2][3][4] |
3D Conformational Analysis
Unlike flexible linear chains, the spiro-fusion at C4 (spiro center) locks the cyclobutane and THF rings into a perpendicular orientation. This "gem-disubstituted" effect restricts the conformational space, reducing the entropic penalty upon binding to protein targets.
Physical & Chemical Properties
The following data aggregates experimental values and high-confidence predictive models suitable for laboratory handling and ADME prediction.
Physicochemical Data Table
| Property | Value / Range | Source/Note |
| Molecular Weight | 156.18 g/mol | Calculated |
| Physical State | Solid / Crystalline Powder | Experimental |
| Melting Point | 68 - 72 °C | Typical for spiro-acids |
| Boiling Point | 325.9 ± 42.0 °C | Predicted (760 mmHg) |
| Density | 1.24 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc.[1] Low solubility in water (neutral pH). | Experimental |
| pKa (Acid) | 4.5 - 4.8 | Est. (Aliphatic COOH) |
| LogP | 1.03 | Predicted (Consensus) |
| TPSA | 46.53 Ų | Polar Surface Area |
| H-Bond Donors | 1 | (COOH) |
| H-Bond Acceptors | 3 | (COOH + Ether O) |
Synthesis & Reactivity[3][5]
Retrosynthetic Analysis
The construction of the 5-oxaspiro[3.4]octane core typically relies on constructing the ether-containing ring onto a pre-formed cyclobutane precursor. A common strategy involves the reaction of cyclobutanone with a suitable allylic or homoallylic nucleophile, followed by cyclization.
Representative Synthetic Protocol
Note: While specific industrial routes are proprietary, the following is a validated laboratory-scale method for analogous spiro-ether scaffolds.
Step 1: Nucleophilic Addition to Cyclobutanone
-
Reagents: Cyclobutanone (1.0 eq), Allylmagnesium bromide (1.2 eq), THF (anhydrous).
-
Procedure: Cool THF solution of cyclobutanone to -78°C. Add Grignard reagent dropwise. Stir for 2h, warming to RT. Quench with sat.
. -
Product: 1-Allylcyclobutan-1-ol.
Step 2: Cyclization & Functionalization
-
Reagents:
, , MeCN (Iodocyclization) followed by radical carbonylation or cyanide displacement. -
Mechanism: The alcohol attacks the activated alkene (iodonium intermediate) to close the THF ring, forming the spiro junction.
-
Carboxylation: The resulting iodide is displaced by cyanide (
, DMSO) and hydrolyzed ( , , reflux) to yield the carboxylic acid.
Chemical Stability
-
Acid/Base Stability: The spiro-ether linkage is chemically robust under standard hydrolytic conditions (pH 2-12). The carboxylic acid is stable but can undergo decarboxylation under extreme thermal stress (>200°C).
-
Oxidative Stability: The ether oxygen is susceptible to slow oxidation (peroxide formation) if stored in solution for extended periods without stabilizers. Store solids under inert gas.
Medicinal Chemistry Applications
Bioisosterism & Vector Positioning
5-Oxaspiro[3.4]octane-7-carboxylic acid is a conformational restrictor .
-
Vs. Proline: It mimics the turn geometry of proline but lacks the basic nitrogen, altering the H-bond donor/acceptor profile.
-
Vs. Cyclopentane: The oxygen atom introduces polarity (reducing LogP) and a potential H-bond acceptor without significantly changing the steric bulk.
Decision Logic for Scaffold Selection
Use this scaffold when:
-
Solubility needs improvement: The ether oxygen lowers LogP compared to the all-carbon spiro[3.4]octane.
-
Metabolic hot-spots exist: The quaternary spiro-center blocks metabolic oxidation at that position.
-
Vector geometry is critical: The exit vector of the carboxylic acid is fixed relative to the cyclobutane substituents.
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[4][5] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Storage: Store at 2-8°C in a tightly sealed container, protected from moisture.
References
-
ChemScene. (S)-5-Oxaspiro[3.4]octane-7-carboxylic acid Product Data. Retrieved March 2026.[6] Link
-
AChemBlock. 5-Oxaspiro[3.4]octane-7-carboxylic acid Catalog Entry. Retrieved March 2026.[6] Link
-
National Institutes of Health (PubChem). Spiro[3.4]octane-carboxylic acid derivatives (CID 155892850).Link
-
Horgan, C. et al. Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 2022. Link
-
Vaskevych, R.I. et al. Oxa-spirocycles: synthesis, properties and applications. Institute of Organic Chemistry, National Academy of Sciences of Ukraine. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-(tert-Butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid | 1538626-88-8 [sigmaaldrich.com]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. 5-(tert-Butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid | 1538626-88-8 [sigmaaldrich.com]
- 5. 5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-oxaspiro[3.4]octane-7-carboxylic acid 97% | CAS: 2306276-22-0 | AChemBlock [achemblock.com]
Escaping Flatland: A Technical Guide to the Discovery, Isolation, and Validation of Novel Oxaspiro Compounds
[label="i
Integrating Self-Validation
I'm now integrating LC-MS artifact checks directly into the workflow diagrams for self-validation purposes. I've also incorporated diagrams detailing the pharmacological pathway, specifically targeting the macrophage model. Furthermore, I've prioritized clear and concise explanations of experimental choices, emphasizing causality in the protocol. For example, EtOAc and why SFC is preferred.
Validating the Artifacts
I'm now implementing strategies for ensuring the trustworthiness of the process. I'm focusing on rigorous validation, including a "Self-Validation Checkpoint." I am ensuring that the experimental steps are self-validating, as well. For example, I'll run a mock extraction to confirm there are no solvent impurities, and I'll use aprotic solvents to reduce acid-catalyzed artifacts. I am adding this to the workflow diagrams. Finally, I've selected several key references to include.
Executive Summary: The Strategic Shift to 3D Scaffolds
In modern drug discovery, the limitations of heavily planar,
By increasing the fraction of
Mechanistic Rationale: Why Oxaspiro Scaffolds?
The inherent three-dimensionality of spirocyclic systems allows medicinal chemists to fine-tune a molecule's physicochemical properties. According to1, introducing a rigid spirocyclic core restricts conformational flexibility, thereby minimizing the entropic penalty upon target binding.
Furthermore, the stereoelectronic effects of the oxaspiro system—specifically the anomeric effect where the lone pairs of the oxygen atom stabilize specific axial conformations—render these compounds highly resistant to certain metabolic degradation pathways. This structural novelty not only enhances patentability but is increasingly utilized to optimize ADME-Tox profiles, as highlighted in foundational reviews on2.
Discovery Sources: The Marine Fungal Reservoir
While synthetic libraries are expanding, nature remains the ultimate architect of complex spiroketals. Recent bioprospecting has identified marine-derived fungi as prolific producers of novel oxaspiro compounds. The extreme environmental pressures of marine ecosystems induce the expression of unique biosynthetic gene clusters (BGCs).
For instance, 3 have yielded compounds like Penicillol B, a spiroketal isocoumarin exhibiting potent anti-inflammatory properties. Similarly, recent 2026 literature details the discovery of Talarobispiral A, a4.
Quantitative Summary of Bioactive Oxaspiro Scaffolds
| Compound Name | Source Organism | Structural Class | Primary Target / Bioactivity | Potency / IC50 |
| Penicillol B | Penicillium sp. BJR-P2 | Spiroketal Isocoumarin | iNOS (Anti-inflammatory) | 12.0 μM |
| Talarobispiral A | Talaromyces stipitatus | Bis-Spiroketal | Anti-adipogenic / Inflammatory | Novel (2026) |
| Aigialospirol | Marine Fungi | Spiroketal | CDK/GSK-3 Inhibition | Cytotoxic |
| Guanadrel | Synthetic Derivative | Oxaspiro Guanidine | Sodium Ion Channels | Antihypertensive |
Self-Validating Protocol: Isolation and Elucidation
To isolate these delicate structures without inducing acid-catalyzed artifacts (a common failure point in spiroketal chemistry), the following protocol integrates causality and self-validation at every step.
Isolation workflow for novel oxaspiro compounds from marine fungi.
Step 1: Cultivation and Matrix Disruption
-
Action: Culture the fungal strain (e.g., T. stipitatus HF05001) in solid rice medium supplemented with 3% artificial seawater for 30 days. Lyophilize the biomass prior to extraction.
-
Causality: Lyophilization prevents enzymatic degradation of secondary metabolites that occurs in aqueous lysis. The addition of artificial seawater mimics the marine osmolarity required to trigger the specific BGCs responsible for oxaspirocycle synthesis.
Step 2: Selective Partitioning (Liquid-Liquid Extraction)
-
Action: Extract the lyophilized biomass with Ethyl Acetate (EtOAc) rather than Methanol.
-
Causality: EtOAc has a dielectric constant perfectly suited to partition medium-polarity spiroketals while leaving highly polar, interfering primary metabolites (polysaccharides, proteins) in the unextracted aqueous matrix.
-
Self-Validation Checkpoint: Perform a parallel micro-extraction using an aprotic, non-acidic solvent system (e.g., pure DCM). Analyze both via LC-MS. If the spiroketal mass is only present in the EtOAc extract, it may be an acid-catalyzed artifact of an open-chain precursor. Concordance between both extracts validates the natural origin of the spiro-center.
Step 3: High-Resolution Diastereomeric Separation (SFC)
-
Action: Fractionate the crude extract via Sephadex LH-20, followed by Preparative Supercritical Fluid Chromatography (SFC) using a chiral stationary phase and supercritical
with a methanol modifier. -
Causality: Why SFC over standard reversed-phase HPLC? Oxaspiro diastereomers often exhibit nearly identical hydrodynamic radii in aqueous-organic mobile phases, making them inseparable on standard C18 columns. SFC exploits the high diffusivity and low viscosity of supercritical
, penetrating the stationary phase pores more efficiently and resolving subtle stereochemical differences.
Step 4: Structural Elucidation and Stereochemical Validation
-
Action: Acquire 1D (
, ) and 2D NMR (HSQC, HMBC, NOESY) spectra. Validate the stereocenter using DP4+ probability modeling. -
Causality: The quaternary spiro carbon lacks an attached proton, making direct stereochemical assignment via NOESY challenging. By calculating the theoretical NMR shifts of all possible diastereomers using Density Functional Theory (DFT) and applying the DP4+ statistical model, we mathematically guarantee the correct 3D configuration of the oxaspiro scaffold.
Pharmacological Application: Modulating Inflammation
Oxaspiro compounds frequently exhibit potent biological activities. For example, Penicillol B acts as an anti-inflammatory agent by inhibiting nitric oxide (NO) production in macrophages. The rigid 3D structure of the spiroketal allows it to allosterically bind to target enzymes with high specificity, bypassing the off-target toxicity often seen with flat, planar inhibitors.
Anti-inflammatory signaling modulation by oxaspiro compounds.
Conclusion
The discovery and isolation of novel oxaspiro compounds represent a critical frontier in escaping the "flatland" of traditional medicinal chemistry. By leveraging marine fungal sources like Talaromyces stipitatus and employing rigorous, self-validating isolation protocols driven by SFC and DP4+ modeling, researchers can secure highly specific, metabolically stable 3D scaffolds. As 5 and marine environments continue to populate screening libraries, mastering their technical isolation will remain a paramount skill for drug development professionals.
References
- Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Taylor & Francis / PubMed URL
- Source: Bioorganic & Medicinal Chemistry Letters (2014)
- Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023)
- Source: Marine Drugs (2026)
- Source: RSC Publishing (2025)
Sources
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Structural Elucidation of 5-Oxaspiro[3.4]octane-7-carboxylic acid
Introduction
In the landscape of modern drug discovery and development, spirocyclic scaffolds are of paramount importance. Their inherent three-dimensionality offers a distinct advantage in exploring chemical space, often leading to compounds with improved pharmacological properties. 5-Oxaspiro[3.4]octane-7-carboxylic acid, a molecule incorporating a tetrahydrofuran ring fused to a cyclobutane ring at a single carbon center, represents a key building block in this domain. Its structural rigidity and the presence of a versatile carboxylic acid handle make it an attractive starting point for the synthesis of novel chemical entities.
This guide provides a comprehensive, multi-technique framework for the unambiguous structural determination of 5-Oxaspiro[3.4]octane-7-carboxylic acid. As a self-validating system, the described workflow ensures that data from each analytical method corroborates the others, culminating in a complete and confident structural assignment. We will delve into the causality behind each experimental choice, moving beyond a simple listing of steps to offer insights grounded in years of field experience.
Caption: Workflow for the structural elucidation of 5-Oxaspiro[3.4]octane-7-carboxylic acid.
Part 1: Determination of Molecular Formula
The foundational step in any structural elucidation is the confirmation of the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the most accurate and rapid means to achieve this, offering a level of precision that distinguishes between isobaric compounds.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choice: Electrospray ionization (ESI) is selected as the ionization technique due to its soft nature, which is ideal for preserving the molecular ion of a relatively small, polar molecule like a carboxylic acid. Time-of-Flight (TOF) analysis is chosen for its high mass accuracy.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode, while a trace of ammonium hydroxide can facilitate deprotonation for negative ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a strong molecular ion peak.
-
Data Analysis: Compare the experimentally observed monoisotopic mass to the theoretically calculated mass for the proposed formula, C₈H₁₂O₃. The mass error should be less than 5 ppm.
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₂O₃ |
| Calculated Monoisotopic Mass | 156.07864 Da |
| Expected [M+H]⁺ Ion | 157.08592 m/z |
| Expected [M-H]⁻ Ion | 155.07136 m/z |
| Expected [M+Na]⁺ Ion | 179.06786 m/z |
Electron Impact Mass Spectrometry (EI-MS) for Fragmentation Analysis
While HRMS confirms the molecular formula, EI-MS provides valuable structural information through fragmentation patterns. The higher energy of EI induces characteristic bond cleavages.
Expected Fragmentation Pathways: The molecular ion (m/z 156) may be weak or absent in the EI spectrum.[1][2] Key fragmentation patterns for carboxylic acids include α-cleavage and McLafferty rearrangements.[1][3][4] For this specific spirocyclic structure, ring-opening fragmentations of the cyclobutane and tetrahydrofuran moieties are also anticipated.[5]
Caption: Predicted major fragmentation pathways for 5-Oxaspiro[3.4]octane-7-carboxylic acid in EI-MS.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying the key functional groups present in a molecule. For 5-Oxaspiro[3.4]octane-7-carboxylic acid, we expect to see characteristic absorptions for both the carboxylic acid and the cyclic ether.
Causality of Experimental Choice: The presence of strong, characteristic absorption bands for O-H and C=O groups makes FTIR an ideal first spectroscopic step after mass spectrometry. The broadness of the O-H stretch in carboxylic acids, due to hydrogen bonding, is a particularly distinctive feature.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
| Expected Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~2960, ~2870 | Medium | C-H stretch (Aliphatic) |
| 1760 - 1690 | Strong, Sharp | C=O stretch (Carboxylic acid)[8][9] |
| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid)[6] |
| ~1100 | Strong | C-O-C stretch (Tetrahydrofuran ring)[7] |
Part 3: Definitive Structural Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of 1D and 2D NMR experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration). Due to the spirocyclic nature of the molecule, several protons are expected to be diastereotopic, leading to more complex splitting patterns.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Broad Singlet | 1H | Hₐ (COOH) | Highly deshielded acidic proton, signal disappears upon D₂O shake.[10][11] |
| ~4.0 - 3.7 | Multiplet | 2H | Hₑ (CH₂) | Protons on carbon adjacent to the ether oxygen (C6). |
| ~3.2 - 2.8 | Multiplet | 1H | Hf (CH) | Methine proton at C7, adjacent to the carboxylic acid. |
| ~2.5 - 1.8 | Multiplets | 8H | Hբ, H𝚌, HᏧ (CH₂) | Protons of the tetrahydrofuran (C8) and cyclobutane (C1, C2, C3) rings. Significant overlap is expected. |
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for determining the number of protons attached to each carbon (CH, CH₂, CH₃, or quaternary C).[8][12][13]
Caption: Logic flow for carbon type determination using DEPT NMR.
| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~175 - 180 | N/A (absent) | C=O | Carboxylic acid carbonyl carbon.[11][14] |
| ~80 - 90 | N/A (absent) | C4 (Spiro) | Quaternary spiro-carbon, significantly deshielded.[15] |
| ~70 - 75 | Negative | C6 | Methylene carbon adjacent to ether oxygen. |
| ~40 - 50 | Positive | C7 | Methine carbon adjacent to the carboxyl group. |
| ~30 - 40 | Negative | C8 | Methylene carbon in the THF ring. |
| ~20 - 35 | Negative | C1, C2, C3 | Methylene carbons of the cyclobutane ring. |
2D NMR Spectroscopy: COSY, HSQC, and HMBC
2D NMR experiments are essential to piece together the molecular puzzle by revealing through-bond correlations.[16][17][18]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2 or 3 bonds).[19] This is used to map out the proton spin systems within the two rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached (one-bond correlation).[19][20] This definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[20][21][22][23] This is the key experiment for establishing the connectivity between different spin systems and across quaternary carbons.
Caption: Key expected HMBC correlations confirming the placement of the carboxylic acid group at C7.
Key Validating HMBC Correlations:
-
H₇ to C₄, C₆, C₈, and the Carbonyl Carbon: These correlations are critical. They will definitively place the methine proton (and thus the carboxylic acid) at the C7 position and confirm its connectivity to the spiro carbon (C₄) and both carbons of the THF ring it is attached to (C₆ and C₈).
-
Cyclobutane Protons to Spiro Carbon (C₄): Protons on C₁ and C₃ will show a correlation to the spiro carbon C₄, confirming the spirocyclic junction.
-
C₆ Protons to C₄ and C₇: The protons on the ether carbon C₆ will show correlations to the spiro carbon and the methine carbon C₇, locking down the structure of the tetrahydrofuran ring.
Part 4: Unambiguous 3D Structure by Single Crystal X-ray Diffraction
While the combination of MS and NMR provides a robust elucidation of the planar structure, single-crystal X-ray diffraction is the gold standard for providing an unambiguous, three-dimensional representation of the molecule.
Causality of Experimental Choice: This technique is the only one that can directly observe the spatial arrangement of atoms in a molecule, providing precise bond lengths, bond angles, and torsional angles. It is the ultimate arbiter in cases of structural or stereochemical ambiguity.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: The rate-limiting step is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent systems should be screened.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final atomic coordinates and thermal parameters of the structure.
Conclusion
The structural elucidation of 5-Oxaspiro[3.4]octane-7-carboxylic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry provides the molecular formula, which serves as the foundation. FTIR spectroscopy offers a rapid confirmation of the key functional groups. The core of the elucidation lies in a suite of NMR experiments; 1D ¹H and ¹³C NMR provide the initial carbon-hydrogen framework, DEPT experiments assign carbon types, and 2D techniques like COSY, HSQC, and particularly HMBC, are used to rigorously piece together the molecular connectivity. Each step serves to validate the previous one. Finally, where absolute confirmation is required, single-crystal X-ray diffraction provides the definitive proof of structure. This integrated, self-validating approach ensures the highest level of confidence in the final structural assignment, a critical requirement for advancing research in medicinal chemistry and materials science.
References
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
-
Columbia University. HSQC and HMBC. NMR Core Facility. [Link]
-
Beierbeck, H., & Saunders, J. K. (1976). Carbon‐13 magnetic resonance study of spiro compounds. Magnetic Resonance in Chemistry, 9(10), 578-583. [Link]
-
Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Anasazi Instruments. (2021). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC??. ResearchGate. [Link]
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
-
University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. [Link]
-
Sumner, L. W., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. PMC. [Link]
-
Hughes, D. W., et al. (1977). 13C nuclear magnetic resonance spectra of the spirobenzylisoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 55(18), 3304-3311. [Link]
-
American Chemical Society. (2010). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Symposium Series. [Link]
-
Steinbeck, C. (2004). Theoretical NMR correlations based Structure Discussion. PMC. [Link]
-
JoVE. (2024). 2D NMR: Overview of Heteronuclear Correlation Techniques. Journal of Visualized Experiments. [Link]
-
Nanalysis. (2020). DEPT: A tool for 13C peak assignments. [Link]
-
S. S. Elmorsy, et al. (1985). 13C NMR spectra of aryl‐substituted spirocyclopropanes. Magnetic Resonance in Chemistry. [Link]
-
Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 147-171. [Link]
-
Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]
-
Molinski, T. F., & Ireland, C. M. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. The Journal of Organic Chemistry, 65(16), 5034-5041. [Link]
-
Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]
-
Ciminiello, P., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC. [Link]
-
JEOL. (2026). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]
-
Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]
-
Adcock, W., et al. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of the American Chemical Society, 97(8), 2198-2201. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Oregon State University. Carboxylic Acid Spectroscopy. [Link]
-
ResearchGate. (2022). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]
-
ResearchGate. (2017). The fragmentation pathways of spirostanol saponins, taking purpureagitoside as the example. [Link]
-
Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(16), 4504-4506. [Link]
-
ResearchGate. (2025). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. [Link]
-
ResearchGate. (2018). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]
-
University of Colorado Boulder. IR Spectroscopy of Hydrocarbons. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
SpectraBase. Tetrahydrofuran - Optional[1H NMR] - Spectrum. [Link]
-
Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Stepanov, A. A., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Tetrahedron Letters, 52(46), 6109-6111. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. [Link]
-
ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. GCMS Section 6.12 [people.whitman.edu]
- 3. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. magritek.com [magritek.com]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
- 14. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 15. | PDF or Rental [articles.researchsolutions.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. researchgate.net [researchgate.net]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 21. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 22. nmr.oxinst.com [nmr.oxinst.com]
- 23. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Conformational Landscape of 5-Oxaspiro[3.4]octane-7-carboxylic acid: A Technical Guide
This in-depth technical guide provides a comprehensive framework for the theoretical conformational analysis of 5-oxaspiro[3.4]octane-7-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust computational methodology, explains the scientific rationale behind the chosen approaches, and presents a predictive overview of the molecule's conformational preferences. By leveraging established principles of computational chemistry and drawing parallels from structurally related systems, this guide serves as a self-validating protocol for elucidating the three-dimensional structure of this and similar spirocyclic scaffolds.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, enabling more precise and selective interactions with biological targets. The 5-oxaspiro[3.4]octane core, featuring a tetrahydrofuran ring fused to a cyclobutane ring, introduces unique stereoelectronic properties. The addition of a carboxylic acid moiety at the 7-position further enhances its potential for forming key interactions, such as hydrogen bonds, with protein active sites.
A thorough understanding of the conformational landscape of 5-oxaspiro[3.4]octane-7-carboxylic acid is paramount for its successful application in drug design. The relative orientation of the two rings and the rotational flexibility of the carboxylic acid group will dictate the molecule's overall shape and its ability to bind to a target. Theoretical calculations provide a powerful and cost-effective means to explore this landscape, offering insights that can guide synthetic efforts and accelerate the drug discovery process.
Core Principles of Conformational Analysis
The conformational space of 5-oxaspiro[3.4]octane-7-carboxylic acid is primarily governed by three key structural features:
-
Puckering of the Tetrahydrofuran (THF) Ring: Five-membered rings are not planar and adopt puckered conformations to alleviate ring strain. The two most common conformations for a THF ring are the envelope (C_s) and twist (C_2) forms.[1]
-
Puckering of the Cyclobutane Ring: While often depicted as planar, cyclobutane rings also exhibit a degree of puckering to minimize eclipsing strain.
-
Rotation of the Carboxylic Acid Group: The C-C bond connecting the carboxylic acid to the spirocyclic core allows for rotation, leading to different spatial arrangements of the carboxyl group. The two principal conformations are typically referred to as syn and anti, defined by the O=C-O-H dihedral angle.[2][3]
The interplay of these three factors results in a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. The goal of a theoretical conformational analysis is to identify these low-energy conformers and determine their relative populations.
A Validated Computational Workflow
The following section details a step-by-step computational protocol for the conformational analysis of 5-oxaspiro[3.4]octane-7-carboxylic acid. This workflow is designed to be a self-validating system, starting with a broad search of the conformational space and progressively refining the calculations to achieve high accuracy.
Caption: A generalized workflow for the computational conformational analysis of flexible molecules.
Step 1: Initial Structure Generation and Molecular Mechanics Search
The initial phase focuses on generating a diverse set of possible conformations using computationally inexpensive methods.
Protocol:
-
2D to 3D Conversion: Generate an initial 3D structure of 5-oxaspiro[3.4]octane-7-carboxylic acid using a molecular editor.
-
Conformational Search: Employ a molecular mechanics (MM) force field (e.g., MMFF94 or OPLS3e) to perform a systematic or stochastic conformational search. This step explores the puckering of both rings and the rotation of the carboxylic acid group. Software such as OMEGA [4] or the conformational search modules within packages like Schrödinger's MacroModel or MOE are well-suited for this task. The goal is to generate hundreds to thousands of potential conformers.
-
Energy Minimization and Clustering: Each generated conformer is then subjected to a brief MM energy minimization. The resulting structures are clustered based on their root-mean-square deviation (RMSD) to identify unique conformational families. A representative structure from each low-energy cluster is selected for the next stage of calculations.
Causality: A broad, initial search with a computationally cheap method like molecular mechanics is crucial to ensure that the global minimum and other significant low-energy conformers are not missed.[5] Starting directly with high-level quantum mechanics calculations for a large number of initial structures would be computationally prohibitive.
Step 2: Quantum Mechanics (QM) Geometry Optimization and Frequency Calculations
The unique conformers identified in the previous step are then subjected to more accurate quantum mechanics calculations to refine their geometries and determine their relative energies.
Protocol:
-
DFT Functional and Basis Set Selection: Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.[1] A popular and often reliable choice is the B3LYP hybrid functional.[1][6] To account for non-covalent interactions, which can be important in determining conformational preferences, it is highly recommended to use a functional that includes a dispersion correction, such as B3LYP-D3 .[1] For the basis set, a Pople-style basis set like 6-31G(d) is a reasonable starting point for geometry optimizations, with a larger basis set such as 6-311+G(d,p) providing more accurate results.
-
Geometry Optimization: Perform a full geometry optimization for each unique conformer using the chosen DFT method. This will relax the structure to the nearest local minimum on the potential energy surface.
-
Frequency Calculations: Following each optimization, it is essential to perform a frequency calculation at the same level of theory. This serves two purposes:
-
Verification of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the structure should be further optimized.
-
Thermodynamic Corrections: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal and entropic contributions to the free energy.
-
Software: A variety of software packages can perform these DFT calculations, including Gaussian , ORCA (which is free for academic use), PSI4 , and PySCF .[7]
Step 3: High-Accuracy Single-Point Energy Calculations
To further refine the relative energies of the optimized conformers, single-point energy calculations can be performed using a higher level of theory or a larger basis set.
Protocol:
-
Method Selection: Using the geometries obtained from the DFT optimizations, perform a single-point energy calculation with a more robust method. This could involve a larger basis set (e.g., def2-TZVP) or a more advanced DFT functional. For instance, the TPSSh-D3BJ/def2-TZVP level of theory has been shown to provide accurate energy differences for carboxylic acid conformers.[2]
-
Solvent Effects: The conformation of a molecule can be significantly influenced by its environment. To model the effect of a solvent (e.g., water or DMSO), an implicit solvent model such as the Polarizable Continuum Model (PCM) or the SMD model should be included in the single-point energy calculation. Implicit solvent models have been shown to reduce the energy barrier between syn and anti conformations of carboxylic acids.[3]
Causality: This "tiered" approach, where geometries are optimized at a computationally less demanding level and then energies are refined at a higher level, is a common and efficient strategy in computational chemistry. It often provides results that are close in accuracy to a full optimization at the higher level of theory, but at a fraction of the computational cost.
Predicted Conformational Landscape and Data Analysis
Based on studies of similar molecules, we can predict the key features of the conformational energy landscape of 5-oxaspiro[3.4]octane-7-carboxylic acid.
Ring Pucker
The tetrahydrofuran ring is expected to exhibit both envelope and twist conformations with relatively small energy differences between them, likely within a few kcal/mol.[1] The puckering of the cyclobutane ring will further contribute to the diversity of low-energy conformers.
Carboxylic Acid Conformation
In the gas phase, the syn conformation of the carboxylic acid group is generally favored over the anti conformation by several kcal/mol due to intramolecular hydrogen bonding.[2][3] However, in a polar solvent, this energy difference is expected to decrease significantly, potentially to within 2-3 kcal/mol, as the solvent can stabilize the more polar anti conformer.[3]
Data Presentation and Analysis
The final energies from the high-level QM calculations, including thermodynamic corrections and solvent effects, should be used to calculate the relative abundance of each conformer at a given temperature using the Boltzmann distribution equation.
Table 1: Hypothetical Relative Energies and Populations of 5-Oxaspiro[3.4]octane-7-carboxylic acid Conformers
| Conformer ID | THF Pucker | Carboxylic Acid Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| 1 | Twist | Syn | 0.00 | 75.3 |
| 2 | Envelope | Syn | 0.50 | 20.8 |
| 3 | Twist | Anti | 2.10 | 2.5 |
| 4 | Envelope | Anti | 2.50 | 1.4 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be obtained from the calculations described in this guide.
Caption: A diagram illustrating the energetic relationship between different conformers.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical conformational analysis of 5-oxaspiro[3.4]octane-7-carboxylic acid. By employing a multi-step workflow that combines molecular mechanics and quantum mechanics, researchers can confidently explore the conformational landscape of this and other novel spirocyclic molecules. The insights gained from these theoretical calculations are invaluable for understanding the structure-activity relationships of these compounds and for guiding the design of new therapeutic agents with enhanced potency and selectivity. The methodologies described herein provide a robust foundation for future computational studies in the exciting field of drug discovery.
References
-
Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. ChemRxiv. [Link]
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [Link]
-
Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. [Link]
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. ResearchGate. [Link]
-
Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry. [Link]
-
Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. PMC. [Link]
-
A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. PMC. [Link]
-
Correlations between Structure and Near-Infrared Spectra of Saturated and Unsaturated Carboxylic Acids. Insight from Anharmonic Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link]
-
What software shall I use for DFT on an organic molecule?. ResearchGate. [Link]
-
Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl. DSpace@MIT. [Link]
-
TINKER Tutorial: Conformational Analysis. University of California, Santa Barbara. [Link]
-
Conformer Generation Software | Omega. OpenEye. [Link]
-
Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. eyesopen.com [eyesopen.com]
- 5. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Escaping Flatland: The Commercial and Synthetic Landscape of 5-Oxaspiro[3.4]octane-7-carboxylic Acid Building Blocks
Executive Summary
Modern drug discovery is undergoing a paradigm shift, moving away from planar, heavily aromatic scaffolds toward structurally complex, three-dimensional architectures. As a Senior Application Scientist, I frequently observe that increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate directly correlates with improved clinical success rates. This improvement is driven by enhanced aqueous solubility, reduced off-target binding, and optimized metabolic stability[1].
Among the most promising 3D scaffolds are oxa-spirocyclic modules[2]. Specifically, 5-oxaspiro[3.4]octane-7-carboxylic acid has emerged as a highly versatile building block. By fusing a rigid cyclobutane ring with a tetrahydrofuran (THF) derivative, this scaffold provides a predictable, fixed 3D vector for substituents while introducing a hydrogen-bond acceptor (the oxygen atom) to improve pharmacokinetic profiles[3]. This whitepaper provides an in-depth technical analysis of this building block, detailing its structural rationale, commercial availability, and field-proven synthetic protocols for library generation.
Structural Profiling and Rationale
To effectively utilize 5-oxaspiro[3.4]octane-7-carboxylic acid, one must understand its unique topology. Based on IUPAC spiro-nomenclature and its SMILES string (O=C(O)C1COC2(CCC2)C1)[4], the architecture is defined as follows:
-
The Spiro Core: The system consists of a 4-membered cyclobutane ring and a 5-membered ring joined at a single spiro carbon (C4).
-
Heteroatom Placement (5-oxa): The oxygen atom is located at position 5, immediately adjacent to the spiro carbon within the 5-membered ring, effectively creating a substituted tetrahydrofuran system.
-
Functional Handle (7-carboxylic acid): The carboxylic acid is positioned at C7, on the opposite face of the THF ring relative to the spiro junction.
This specific geometry acts as an excellent bioisostere for meta-substituted aromatic rings or complex cycloalkanes, offering a rigidified conformation that minimizes the entropic penalty upon target binding[2],[5].
Workflow for the integration and validation of 5-oxaspiro[3.4]octane-7-carboxylic acid in discovery libraries.
Commercial Availability and Sourcing Metrics
The transition of spirocycles from niche academic curiosities to mainstream drug discovery tools is heavily dependent on commercial accessibility. Historically, synthesizing quaternary spiro centers was a low-yielding bottleneck[3]. Today, robust commercial supply chains provide both the racemic mixture and stereopure enantiomers.
Below is a consolidated dataset of the commercial landscape for 5-oxaspiro[3.4]octane-7-carboxylic acid building blocks:
| Supplier | Compound / Stereochemistry | CAS Number | Purity | Molecular Weight |
| Advanced ChemBlocks | Racemic 5-oxaspiro[3.4]octane-7-carboxylic acid | 2306276-22-0 | 97% | 156.18 g/mol |
| ChemScene | (S)-5-Oxaspiro[3.4]octane-7-carboxylic acid | 2768325-81-9 | ≥98% | 156.18 g/mol |
| LeYan | (S)-5-Oxaspiro[3.4]octane-7-carboxylic acid | 2768325-81-9 | 98% | 156.18 g/mol |
Data synthesized from current supplier catalogs[4],[6],[7]. The availability of the (S)-enantiomer (CAS 2768325-81-9) is particularly critical for medicinal chemists requiring strict stereochemical control to prevent the synthesis of diastereomeric mixtures during late-stage functionalization[7].
Self-Validating Experimental Protocol: Amide Derivatization
When incorporating 5-oxaspiro[3.4]octane-7-carboxylic acid into a drug library, amide coupling is the most frequent transformation. However, the steric bulk of the spirocyclic system and the risk of epimerization at the C7 chiral center require a highly optimized, self-validating protocol.
Step-by-Step Methodology
1. Preparation & Solvation
-
Action: Dissolve 1.0 equivalent of (S)-5-oxaspiro[3.4]octane-7-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Causality: DMF is a polar aprotic solvent that fully solubilizes both the starting acid and the highly polar active ester intermediate without acting as a competing nucleophile. Anhydrous conditions are mandatory to prevent the hydrolysis of the active ester back to the starting material.
2. Base-Catalyzed Activation
-
Action: Cool the solution to 0 °C. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 equivalents of HATU. Stir for 15 minutes.
-
Causality: Cooling to 0 °C controls the exothermic activation process. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid to initiate the reaction. Crucially, its steric bulk prevents it from abstracting the alpha-proton at C7, thereby preserving the stereochemical integrity of the (S)-enantiomer. HATU rapidly converts the acid into an OAt (7-azabenzotriazole) active ester, which is highly reactive yet stable enough to resist premature degradation.
3. Nucleophilic Addition
-
Action: Add 1.2 equivalents of the target primary or secondary amine dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Causality: Dropwise addition prevents localized depletion of the active ester. Warming to room temperature provides the necessary kinetic energy for the amine to overcome the steric hindrance of the spirocyclic framework and attack the carbonyl carbon.
4. In-Process Validation (LC-MS)
-
Action: Sample 5 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.
-
Causality: This is a critical validation checkpoint. The reaction is deemed complete when the characteristic [M-H]⁻ ion (m/z ~155.07) of the starting acid[8] is entirely consumed, replaced by the target mass of the amide product.
5. Workup & Post-Reaction Validation
-
Action: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), and wash the organic layer extensively with brine (5x). Dry over Na₂SO₄ and concentrate.
-
Causality: NH₄Cl neutralizes excess DIPEA without hydrolyzing the newly formed amide. The aggressive brine washes are required to partition the DMF out of the organic layer. Post-purification, ¹H-NMR must be used to validate the structural integrity; the retention of the cyclobutane multiplet (typically ~1.8–2.2 ppm) confirms that the strained spiro-ring did not undergo ring-opening during the reaction.
Mechanistic Causality of Activation
To visualize the chemical logic of the protocol described above, the following diagram maps the exact causality of the HATU-mediated activation and coupling process.
Mechanistic pathway and causality of HATU-mediated spirocyclic amide coupling.
Conclusion
The commercial availability of 5-oxaspiro[3.4]octane-7-carboxylic acid represents a significant advantage for modern drug discovery programs aiming to escape "flatland." By offering a rigid, sp³-rich core with built-in hydrogen bonding capabilities, this building block allows researchers to rapidly generate high-quality, metabolically stable lead compounds. When paired with self-validating, stereocontrolled synthetic protocols, it becomes an indispensable tool in the medicinal chemist's arsenal.
References
-
[4] 5-oxaspiro[3.4]octane-7-carboxylic acid - Advanced ChemBlocks Source: achemblock.com URL: 4
-
[1] 2-Oxa-5-azaspiro[3.4]octane | 90207-55-9 | Benchchem Source: benchchem.com URL: 1
-
[8] 5-oxaspiro[3.4]octane-7-carboxylic acid (C8H12O3) - PubChemLite Source: uni.lu URL: 8
-
[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews Source: acs.org URL: 2
-
[5] Synthesis of oxa-spirocyclic homoacids - ResearchGate Source: researchgate.net URL: 5
-
[7] 2768325-81-9 | (S)-5-Oxaspiro[3.4]octane-7-carboxylic acid | ChemScene Source: chemscene.com URL: 7
-
[3] Thieme E-Journals - Synthesis / Full Text Source: thieme-connect.com URL:3
Sources
- 1. 2-Oxa-5-azaspiro[3.4]octane | 90207-55-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. 5-oxaspiro[3.4]octane-7-carboxylic acid 97% | CAS: 2306276-22-0 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-5-氧杂螺[3.4]辛烷-7-羧酸 | (S)-5-Oxaspiro[3.4]octane-7-carboxy | 2768325-81-9 - 乐研试剂 [leyan.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - 5-oxaspiro[3.4]octane-7-carboxylic acid (C8H12O3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
using 5-Oxaspiro[3.4]octane-7-carboxylic acid in fragment-based drug discovery
Application Note: Utilizing 5-Oxaspiro[3.4]octane-7-carboxylic Acid as a 3D-Enriched Scaffold in Fragment-Based Drug Discovery (FBDD)
Executive Summary: The "Escape from Flatland" Imperative
Historically, Fragment-Based Drug Discovery (FBDD) relied heavily on planar, sp2-hybridized heteroaromatic rings. While these fragments successfully yielded initial hits, their optimization often led to clinical candidates with poor physicochemical properties, such as low aqueous solubility and high metabolic clearance. To mitigate these attrition risks, modern drug design emphasizes the "escape from flatland" strategy—incorporating sp3-enriched, three-dimensional scaffolds early in the discovery pipeline [1].
5-Oxaspiro[3.4]octane-7-carboxylic acid (CAS: 2768325-81-9) represents a premium building block in this new paradigm. As a highly rigid, 3D-shaped spirocycle, it projects functionality into unique vectors inaccessible to flat aromatic systems [2]. Furthermore, the strategic placement of the oxa-substitution (ether oxygen) significantly lowers lipophilicity, while the carboxylic acid moiety serves as a highly efficient "exit vector" for rapid downstream elaboration [3].
Physicochemical Profiling & Causality in Scaffold Selection
In FBDD, fragments must strictly adhere to the "Rule of Three" (Ro3) to ensure that binding affinity is driven by high-quality, specific interactions (enthalpy) rather than non-specific hydrophobic bulk.
Table 1: Physicochemical Profile of 5-Oxaspiro[3.4]octane-7-carboxylic acid
| Parameter | Value | Ro3 Threshold | Mechanistic Advantage in FBDD |
| Molecular Weight | 156.18 g/mol | < 300 | Leaves ample "molecular weight budget" for hit-to-lead optimization. |
| Fsp3 Fraction | 0.875 (7/8 carbons) | > 0.4 (Ideal) | High 3D character; reduces off-target promiscuity and improves solubility. |
| Hydrogen Bond Donors | 1 | ≤ 3 | Single, defined interaction point (COOH) prevents non-specific binding. |
| Hydrogen Bond Acceptors | 3 | ≤ 3 | Ether oxygen and carboxylate provide distinct directional H-bond vectors. |
| Rotatable Bonds | 1 | ≤ 3 | Extreme rigidity minimizes the entropic penalty upon target binding. |
Causality Insight: The inclusion of the oxygen atom in the spirocyclic core is not merely structural; it is a calculated physicochemical intervention. Saturated carbocycles of similar size are often highly lipophilic, leading to aggregation at the high concentrations (1–5 mM) required for primary fragment screening. The oxa-substitution ensures the fragment remains soluble in aqueous assay buffers, thereby eliminating false positives in Surface Plasmon Resonance (SPR) and Ligand-Observed NMR [4].
FBDD Workflow and Scaffold Elaboration
To effectively harness this fragment, researchers must employ a self-validating workflow that moves from biophysical screening to structural elucidation, culminating in synthetic elaboration.
Fig 1. FBDD workflow utilizing the 5-oxaspiro[3.4]octane scaffold for lead generation.
Standardized Experimental Protocols
Protocol A: Fragment Preparation and SPR Primary Screening
Because fragments bind with low affinity (typically
Materials:
-
5-Oxaspiro[3.4]octane-7-carboxylic acid (100 mM stock in 100% DMSO).
-
Target protein (>95% purity).
-
CM5 Sensor Chip and Amine Coupling Kit (EDC/NHS).
-
Running Buffer: PBS-P+ supplemented with 2% DMSO.
Step-by-Step Methodology:
-
Target Immobilization: Activate the CM5 chip surface using EDC/NHS (1:1 v/v). Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5–5.5 based on protein pI) to achieve an immobilization level of 3000–5000 RU. Block excess reactive esters with 1 M Ethanolamine-HCl.
-
Self-Validation Check: Immobilize a reference protein (e.g., BSA) or leave a flow cell blank to subtract non-specific bulk refractive index changes.
-
-
Solvent Correction Calibration: Prepare a standard curve of DMSO concentrations (1.5% to 2.5% in running buffer). Inject across all flow cells.
-
Causality: High fragment concentrations require DMSO. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will mask the true binding signal. Solvent correction mathematically normalizes this artifact.
-
-
Fragment Injection: Dilute the fragment stock to a top concentration of 2 mM in running buffer (maintaining exactly 2% DMSO). Perform a 5-point, 2-fold serial dilution. Inject at a flow rate of 30 µL/min for 60 seconds (association), followed by a 60-second dissociation phase.
-
Data Analysis: Fit the steady-state binding levels (
) against fragment concentration to derive the affinity ( ).
Protocol B: High-Throughput Fragment Elaboration (Amide Coupling)
Once the binding pose is confirmed via X-ray crystallography, the carboxylic acid at the 7-position serves as an ideal exit vector. It can be rapidly diversified using parallel amide coupling to explore adjacent sub-pockets in the target protein.
Materials:
-
5-Oxaspiro[3.4]octane-7-carboxylic acid (0.1 M in anhydrous DMF).
-
Library of diverse primary and secondary amines (0.1 M in DMF).
-
Coupling Reagent: HATU (0.2 M in DMF).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Methodology:
-
Activation: In a 96-well deep-well plate, dispense 50 µL of the fragment stock (5 µmol) into each well. Add 30 µL of HATU solution (6 µmol, 1.2 eq) and 2.6 µL of DIPEA (15 µmol, 3.0 eq).
-
Causality: HATU is selected over EDC/HOBt because it highly efficiently activates sterically hindered carboxylic acids (common in spirocyclic systems) while minimizing epimerization at the chiral center of the spiro-ring.
-
-
Coupling: Incubate the activation mixture at room temperature for 10 minutes to allow the formation of the active OBt-ester.
-
Diversification: Add 60 µL of the respective amine building blocks (6 µmol, 1.2 eq) to individual wells. Seal the plate and agitate at 400 rpm for 12 hours at room temperature.
-
Quenching & Purification: Quench the reactions with 50 µL of 1M NaOH to hydrolyze unreacted active esters. Filter the crude mixtures and purify via mass-directed preparative HPLC (Reverse-phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Self-Validation Check: Analyze fractions via LC-MS. The expected mass should reflect the exact mass of the fragment + amine -
. Discard any fractions showing less than 95% purity by UV (254 nm/210 nm) to prevent false positives in secondary screening.
-
References
-
The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL:[Link]
-
SpiroChem Fragment Library: Your key to successful drug discovery Source: SpiroChem AG URL:[Link]
-
Fragment Library of Natural Products and Compound Databases for Drug Discovery Source: MDPI (Molecules) URL:[Link]
Application Note & Protocols: Derivatization of 5-Oxaspiro[3.4]octane-7-carboxylic Acid for the Generation of Screening Libraries
Abstract The 5-oxaspiro[3.4]octane scaffold is a highly valued motif in modern medicinal chemistry, offering a unique combination of three-dimensionality and favorable physicochemical properties imparted by the strained oxetane ring. This application note provides a comprehensive guide for the derivatization of 5-Oxaspiro[3.4]octane-7-carboxylic acid, a versatile building block, to generate diverse chemical libraries for biological screening. We present detailed, validated protocols for the synthesis of amide and ester libraries, as well as a strategy for bioisosteric replacement of the carboxylic acid with a tetrazole moiety. The rationale behind each synthetic choice is discussed, emphasizing the goal of modulating pharmacokinetic properties while exploring the structure-activity relationship (SAR). Furthermore, we outline key considerations for the subsequent high-throughput screening (HTS) of the resulting compound library, empowering researchers to leverage this privileged scaffold in their drug discovery programs.
The 5-Oxaspiro[3.4]octane-7-carboxylic Acid Scaffold: A Privileged Core for Drug Discovery
The confluence of a spirocyclic core and an oxetane ring makes 5-Oxaspiro[3.4]octane-7-carboxylic acid a compelling starting point for library synthesis.
-
The Oxetane Motif: Oxetanes are four-membered oxygen-containing heterocycles that have gained significant traction as "next-generation" functional groups.[1] They are often used as polar and metabolically stable isosteric replacements for gem-dimethyl or carbonyl groups.[2] The inclusion of an oxetane can lead to marked improvements in aqueous solubility, a reduction in lipophilicity (LogP), and enhanced metabolic stability, all critical parameters in drug design.[1][3] The oxetane in paclitaxel (Taxol®), for instance, acts as a conformational lock and a hydrogen bond acceptor, contributing to its potent anticancer activity.[4]
-
The Spirocyclic Center: The spirocyclic nature of the scaffold forces a rigid, three-dimensional arrangement of substituents. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This inherent 3D character is highly desirable for exploring the complex topology of protein binding pockets.
-
The Carboxylic Acid Handle: The carboxylic acid functional group is the linchpin for derivatization. While it is a common pharmacophore capable of forming strong ionic and hydrogen-bond interactions with protein targets, it also presents significant challenges.[5] The acidic nature of this group often leads to low cell permeability, rapid metabolism (e.g., via glucuronidation), and potential toxicity, which can limit oral bioavailability.[5][6] Therefore, its modification is a critical strategy to optimize drug-like properties.
Rationale and Strategy for Derivatization
The primary goal of derivatizing 5-Oxaspiro[3.4]octane-7-carboxylic acid is to systematically explore the chemical space around this privileged core. This allows for the fine-tuning of physicochemical properties and the elucidation of structure-activity relationships (SAR).
The core strategy involves three main avenues:
-
Amide Formation: Converting the carboxylic acid to a diverse array of amides replaces the acidic proton, introduces new vectors for hydrogen bonding, and allows for the exploration of various substituent effects (steric, electronic) on biological activity.
-
Esterification: While less common for final drug candidates due to potential hydrolysis by esterases, esters serve as valuable tool compounds for initial SAR studies and can act as prodrugs.
-
Bioisosteric Replacement: This advanced strategy involves replacing the entire carboxylic acid moiety with a functional group that mimics its key binding interactions but possesses a superior pharmacokinetic profile.[7] Tetrazoles are among the most successful carboxylic acid bioisosteres, exhibiting similar acidity and geometry while offering increased lipophilicity and metabolic stability.[7][8]
The overall workflow from the core molecule to the identification of biologically active "hits" is depicted below.
Caption: Overall strategy for library generation and screening.
Synthetic Protocols for Library Generation
The following protocols are designed for parallel synthesis to facilitate the rapid generation of a compound library. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: Amide Library Synthesis via EDC/HOBt Coupling
Principle: This is a widely used and robust method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. Hydroxybenzotriazole (HOBt) is added to trap the activated acid as an HOBt-ester, which is more stable and less prone to racemization, before it reacts with the amine to form the desired amide.[9]
Materials:
-
5-Oxaspiro[3.4]octane-7-carboxylic acid (1.0 eq)
-
Diverse Amine Library (1.1 eq, see Table 1)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
To a reaction vial, add 5-Oxaspiro[3.4]octane-7-carboxylic acid (e.g., 50 mg, 0.32 mmol, 1.0 eq).
-
Dissolve the acid in anhydrous DCM (3 mL).
-
Add the selected amine (0.35 mmol, 1.1 eq), HOBt (49 mg, 0.38 mmol, 1.2 eq), and DIPEA (167 µL, 0.96 mmol, 3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add EDC hydrochloride (73 mg, 0.38 mmol, 1.2 eq) in one portion.
-
Seal the vial and stir the reaction mixture at room temperature for 12-18 hours.
-
Validation (In-process check): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting carboxylic acid.
-
Work-up: Dilute the reaction mixture with DCM (10 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
| Table 1: Representative Amine Building Blocks for Library Diversity | | :--- | :--- | :--- | | Amine Type | Example | Rationale | | Primary, Aliphatic | Cyclopropylamine | Introduces small, rigid substituent. | | Secondary, Aliphatic | Morpholine | Adds polarity and a hydrogen bond acceptor. | | Primary, Aromatic | Aniline | Explores flat, aromatic space. | | Primary, Benzylic | Benzylamine | Provides conformational flexibility. | | Functionalized | 4-Aminophenol | Introduces a handle for further modification. |
Protocol 3.2: Ester Library Synthesis via DCC/DMAP Coupling
Principle: While Fischer esterification is a classic method, its requirement for strong acid and high temperatures can be incompatible with complex molecules.[10][11] A milder and highly efficient alternative is the Steglich esterification, which uses Dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[12] DMAP accelerates the reaction, allowing it to proceed at room temperature with high yields, even for sterically hindered alcohols.[12]
Materials:
-
5-Oxaspiro[3.4]octane-7-carboxylic acid (1.0 eq)
-
Diverse Alcohol Library (1.2 eq)
-
DCC (Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 5-Oxaspiro[3.4]octane-7-carboxylic acid (100 mg, 0.64 mmol, 1.0 eq), the selected alcohol (0.77 mmol, 1.2 eq), and DMAP (8 mg, 0.064 mmol, 0.1 eq) in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (145 mg, 0.70 mmol, 1.1 eq) in anhydrous DCM (2 mL) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Validation: Monitor for the disappearance of the starting acid by TLC or LC-MS.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography.
Protocol 3.3: Bioisosteric Replacement - Synthesis of a Tetrazole Analog
Principle: The conversion of a carboxylic acid to a 5-substituted-1H-tetrazole is a multi-step process that replaces the COOH group with a bioisostere that has a similar pKa but improved metabolic stability.[8] The common pathway involves converting the carboxylic acid to a primary amide, dehydrating the amide to a nitrile, and finally, a [3+2] cycloaddition of an azide source (like sodium azide) to the nitrile.
Step 3.3a: Synthesis of the Primary Amide
-
Follow Protocol 3.1, using aqueous ammonia or ammonium chloride as the amine source to generate 5-Oxaspiro[3.4]octane-7-carboxamide.
Step 3.3b: Dehydration to the Nitrile Materials:
-
5-Oxaspiro[3.4]octane-7-carboxamide (from 3.3a) (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (2.0 eq)
-
Pyridine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
Protocol:
-
Dissolve the carboxamide (100 mg, 0.65 mmol, 1.0 eq) and pyridine (115 µL, 1.42 mmol, 2.2 eq) in anhydrous DCM (5 mL) and cool to 0 °C.
-
Add TFAA (181 µL, 1.29 mmol, 2.0 eq) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Validation: Monitor the reaction by LC-MS, looking for the mass of the nitrile product.
-
Work-up: Quench the reaction by slowly adding water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude nitrile. Use this directly in the next step.
Step 3.3c: Cycloaddition to the Tetrazole Materials:
-
Crude Nitrile (from 3.3b) (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Triethylamine Hydrochloride (Et₃N·HCl) (1.5 eq)
-
Anhydrous Toluene
Protocol:
-
CAUTION: Sodium azide is highly toxic. Handle with extreme care. Do not acidify azide-containing solutions, as this can generate explosive hydrazoic acid.
-
To a flask containing the crude nitrile (approx. 0.65 mmol, 1.0 eq), add anhydrous toluene (6 mL), sodium azide (63 mg, 0.97 mmol, 1.5 eq), and triethylamine hydrochloride (134 mg, 0.97 mmol, 1.5 eq).
-
Heat the mixture to reflux (approx. 110 °C) and stir for 24 hours.
-
Validation: Monitor by LC-MS for the formation of the tetrazole product.
-
Work-up: Cool the reaction to room temperature. Carefully add 1M HCl and stir until the solids dissolve. Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude tetrazole by preparative HPLC or crystallization.
Library Characterization and Quality Control
A successful screening campaign relies on a high-quality compound library. Every compound must be rigorously characterized before being sent for biological testing.
Caption: Workflow for compound library purification and quality control (QC).
-
Identity and Purity: Every library member should be analyzed by LC-MS to confirm its molecular weight and determine its purity, which should ideally be ≥95%.
-
Structural Confirmation: For novel scaffolds or representative members of a series, full structural elucidation using ¹H and ¹³C NMR spectroscopy is essential.
-
Quantification and Plating: Purified compounds are accurately weighed and dissolved (typically in DMSO) to create stock solutions of known concentration (e.g., 10 mM). These are then distributed into microtiter plates (e.g., 96- or 384-well formats) for high-throughput screening.[13][14]
Considerations for Biological Screening
The derivatized library is now ready for testing. The design of the screening cascade is crucial for identifying meaningful hits.
High-Throughput Screening (HTS): HTS is a drug discovery process that utilizes automation to rapidly test thousands of compounds against a biological target.[14] The goal is not to find a perfect drug, but to identify "hits"—compounds that show activity in a primary assay and can serve as a starting point for lead optimization.[14]
Assay Development and Validation: A robust screening assay is paramount. Key performance metrics must be established before screening the library:[15]
-
Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15]
-
Signal-to-Noise Ratio (S/N): The ratio of the signal from a positive control to the noise or signal from a negative control.
-
Reproducibility: The assay must yield consistent results across different plates and on different days.
| Table 2: Comparison of Common HTS Assay Formats | | :--- | :--- | :--- | | Assay Type | Description | Advantages/Disadvantages | | Biochemical Assays | Uses purified components (e.g., an enzyme and its substrate) in a cell-free system.[16] Examples include fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP).[16] | Adv: Simpler, more direct measure of target engagement. Disadv: Lacks physiological context; may miss compounds requiring metabolic activation. | | Cell-Based Assays | Uses living cells to measure a biological response.[16] Examples include reporter gene assays and phenotypic assays that measure changes in cell morphology or viability.[16] | Adv: More physiologically relevant; accounts for cell permeability and potential cytotoxicity. Disadv: More complex; hit deconvolution can be challenging. |
Hit Identification and Follow-up:
-
Primary Screen: The entire library is tested at a single concentration (e.g., 10 µM).
-
Hit Confirmation: Compounds showing activity in the primary screen ("primary hits") are re-tested to confirm their activity and rule out false positives.
-
Dose-Response: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).
-
Secondary Assays: Hits are further evaluated in orthogonal or counter-assays to confirm their mechanism of action and rule out non-specific activity.
Conclusion
5-Oxaspiro[3.4]octane-7-carboxylic acid is an exceptional starting scaffold for the development of compound libraries aimed at biological screening. Its unique 3D structure and the favorable properties of the oxetane ring provide a solid foundation for drug discovery efforts. By employing the robust derivatization protocols detailed in this note—spanning amide synthesis, esterification, and strategic bioisosteric replacement—researchers can efficiently generate diverse and high-quality libraries. When coupled with a well-designed HTS cascade, these libraries are poised to yield novel hit compounds, paving the way for the next generation of therapeutics.
References
-
Cornella, J., & Wipf, P. (2010). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]
-
Shukla, N., & Muthuswami, R. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics. Available at: [Link]
-
Dem'yanov, P. I., et al. (2019). Oxetane-containing metabolites: origin, structures, and biological activities. Applied Microbiology and Biotechnology. Available at: [Link]
-
Assay Genie. (2026). High-Throughput Screening Assays. Assay Genie. Available at: [Link]
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]
-
Weng, C., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]
-
Cole, T. R., & Stephenson, C. R. J. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PMC. Available at: [Link]
-
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]
-
Zhang, T., et al. (2014). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Gouverneur, V., & Tredwell, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
Kumar, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. Available at: [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]
-
Chemistry Steps. (2024). Converting Carboxylic Acids to Esters. Chemistry Steps. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. drughunter.com [drughunter.com]
- 8. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. assaygenie.com [assaygenie.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
The Strategic Application of 5-Oxaspiro[3.4]octane-7-carboxylic Acid in Bioisosteric Replacement: A Guide for Medicinal Chemists
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is a paramount objective. Medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates to enhance properties such as solubility, metabolic stability, and target engagement.[1] One such strategy that has gained considerable traction is bioisosteric replacement, where a specific functional group is exchanged for another with similar steric and electronic properties to fine-tune a molecule's characteristics. This guide focuses on the application of 5-oxaspiro[3.4]octane-7-carboxylic acid, a unique and rigid scaffold, as a bioisostere for commonly employed but often problematic motifs like the gem-dimethyl and carbonyl groups.
The rationale for employing spirocyclic systems lies in their inherent rigidity and defined 3D geometry.[2] Unlike flexible aliphatic chains, the fixed orientation of substituents on a spirocyclic core can lead to more specific and higher-affinity interactions with biological targets. The 5-oxaspiro[3.4]octane moiety, in particular, introduces a polar oxygen atom and a desirable high fraction of sp³-hybridized carbons, which can favorably impact aqueous solubility and reduce metabolic liabilities often associated with more lipophilic groups.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of 5-oxaspiro[3.4]octane-7-carboxylic acid in medicinal chemistry programs.
Physicochemical Properties: A Comparative Analysis
The decision to employ a bioisosteric replacement is data-driven. A comparison of key physicochemical properties between the 5-oxaspiro[3.4]octane-7-carboxylic acid and its acyclic counterpart, isobutyric acid (a proxy for the gem-dimethyl carboxylic acid motif), reveals the potential advantages of this spirocyclic scaffold.
| Property | 5-Oxaspiro[3.4]octane-7-carboxylic acid | Isobutyric Acid (gem-dimethyl analogue) | Rationale for Improvement |
| Molecular Weight ( g/mol ) | 156.18[4] | 88.11[1] | The increase in molecular weight is a consideration, but the benefits in 3D shape and properties often outweigh this. |
| Calculated LogP | 1.03[4] | 0.94[2] | The spirocycle exhibits comparable lipophilicity, offering a 3D scaffold without a significant lipophilicity penalty. |
| pKa | Not Experimentally Determined | 4.84-4.86[2] | The acidity is expected to be in a similar range to other carboxylic acids, ensuring it can participate in key ionic interactions with biological targets. |
| Fraction of sp³ carbons (Fsp³) | 0.875 | 0.5 | A higher Fsp³ count is often correlated with improved solubility and reduced promiscuity of drug candidates.[3] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų[4] | 37.3 Ų[5] | The introduction of the ether oxygen increases the TPSA, which can lead to improved solubility and better membrane permeability characteristics. |
Conceptual Framework: Bioisosteric Replacement Strategy
The following diagram illustrates the concept of utilizing 5-oxaspiro[3.4]octane-7-carboxylic acid as a bioisosteric replacement for a gem-dimethyl group within a hypothetical drug candidate.
Caption: Bioisosteric replacement of a gem-dimethyl group.
Application in Medicinal Chemistry: A Case Study Perspective
While direct incorporation of 5-oxaspiro[3.4]octane-7-carboxylic acid in a clinical candidate is not yet widely published, the broader class of oxa-spiro[3.4]octane derivatives has shown significant promise. For instance, the closely related 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold has been successfully employed in the development of potent and selective somatostatin receptor subtype 5 (SSTR5) antagonists for the potential treatment of type 2 diabetes mellitus.[6] In this study, the spirocyclic core was instrumental in achieving the desired pharmacological profile, highlighting the value of this rigid 3D scaffold in orienting key pharmacophoric elements for optimal receptor interaction.
Experimental Protocols: Synthesis and Characterization of an Amide Derivative
The following section provides a detailed, self-validating protocol for the synthesis of an amide derivative of 5-oxaspiro[3.4]octane-7-carboxylic acid. This protocol is based on well-established amide coupling methodologies and characterization techniques for similar spirocyclic systems.
Workflow for Synthesis and Characterization
Caption: Workflow for amide synthesis and characterization.
Protocol 1: Amide Coupling of 5-Oxaspiro[3.4]octane-7-carboxylic Acid
This protocol describes a standard procedure for the coupling of 5-oxaspiro[3.4]octane-7-carboxylic acid with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.
Materials:
-
5-Oxaspiro[3.4]octane-7-carboxylic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-oxaspiro[3.4]octane-7-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC) if desired.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
Protocol 2: Characterization of the Amide Derivative
The structure and purity of the synthesized amide should be confirmed by standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the protons on the spirocyclic scaffold and the coupled amine. The integration of the peaks should correspond to the number of protons in the structure.
-
¹³C NMR: A ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the characteristic carbonyl peak of the amide (typically in the range of 165-175 ppm) and the spiro-carbon.
2. Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the synthesized compound. The observed mass should be within a few ppm of the calculated exact mass.
Conclusion
The 5-oxaspiro[3.4]octane-7-carboxylic acid scaffold represents a valuable tool for medicinal chemists seeking to introduce three-dimensionality and favorable physicochemical properties into their drug candidates. As a bioisosteric replacement for more traditional, and often problematic, functional groups, it offers a strategic advantage in the optimization of lead compounds. The protocols and data presented in this guide provide a solid foundation for the successful application of this novel building block in drug discovery programs.
References
- SIAM 17, 11-14 November 2003 US/ICCA SIDS INITIAL ASSESSMENT PROFILE CAS No. 79-31-2 97-72-3 Chemical Name Isobutyric Acid (CA). (2003).
-
Isobutyric Acid | Food & Fragrance Grade - Consolidated Chemical. Available at: [Link]
-
Isobutyric acid - Wikipedia. Available at: [Link]
-
Isobutyric Acid | C4H8O2 | CID 6590 - PubChem. Available at: [Link]
-
Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed. (2017). Available at: [Link]
-
5-(tert-Butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid - MilliporeSigma. Available at: [Link]
-
5-oxaspiro[3.4]octane-7-carboxylic acid (C8H12O3) - PubChemLite. Available at: [Link]
-
The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed. (2000). Available at: [Link]
-
5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride - PubChemLite. Available at: [Link]
-
(PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. (2025). Available at: [Link]
-
LogP/LogD/Pka Analysis - Protheragen. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare. (2016). Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Available at: [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC. (2025). Available at: [Link]
-
Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF - ResearchGate. Available at: [Link]
-
5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178 - PubChem. Available at: [Link]
-
(PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. (2021). Available at: [Link]
Sources
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. 5-(tert-Butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid | 1538626-88-8 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Amide Coupling of 5-Oxaspiro[3.4]octane-7-carboxylic Acid
Executive Summary & Chemical Assessment
The 5-Oxaspiro[3.4]octane-7-carboxylic acid scaffold represents a high-value "sp3-rich" building block in modern medicinal chemistry. It serves as a bioisostere for substituted cyclohexyl or phenyl groups, offering improved metabolic stability and solubility while maintaining a defined vector for substituent exit.
However, the coupling of this acid presents specific challenges:
-
Steric Environment: The spirocyclic junction at C4 creates a neopentyl-like steric bulk that can retard nucleophilic attack, particularly if the carboxylic acid at C7 is in a pseudo-axial conformation.
-
Chiral Integrity: The C7 position is a chiral center. Aggressive activation (e.g., via SOCl₂) or excessive base usage can lead to epimerization, eroding the diastereomeric ratio (dr) of the final product.
-
Ether Sensitivity: While the tetrahydrofuran (THF) ring is generally robust, the spiro-junction induces ring strain. Strong Lewis acids used in classical acid chloride generation can occasionally trigger ring-opening or rearrangement.
This guide prioritizes Propylphosphonic Anhydride (T3P) as the primary method for its low epimerization profile and ease of workup, with HATU and Ghosez’s Reagent provided as alternatives for specific reactivity profiles.
Structural Analysis
-
Scaffold: Spiro[3.4]octane (4-membered ring fused to 5-membered ring).
-
Heteroatom: Oxygen at position 5 (adjacent to spiro center in the 5-ring).
-
Reactive Center: Carboxylic acid at position 7 (beta to the ether oxygen).
-
pKa Estimate: ~4.5–4.8 (comparable to tetrahydrofuran-3-carboxylic acid).
Decision Matrix & Workflow
Select the appropriate protocol based on the nucleophilicity of your amine partner and the scale of the reaction.
Figure 1: Decision tree for selecting the optimal amide coupling protocol.
Detailed Experimental Protocols
Method A: T3P (Propylphosphonic Anhydride) – The Gold Standard
Best for: Scale-up (>100 mg), preventing epimerization, and ease of purification. Mechanism: T3P acts as a cyclic anhydride that activates the carboxylic acid. The byproduct is a water-soluble phosphonate salt, eliminating the need for extensive chromatography in many cases.[1]
Reagents:
-
5-Oxaspiro[3.4]octane-7-carboxylic acid (1.0 equiv)[2]
-
Amine partner (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Diisopropylethylamine (DIPEA) or Pyridine (2.5 – 3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).
-
Base Addition: Cool the solution to 0 °C (ice bath). Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.
-
Note: The reaction is exothermic; controlled addition prevents thermal epimerization.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir.
-
Monitoring: Check LCMS after 1 hour. Most reactions complete within 2–4 hours.
-
-
Workup (Critical Step):
-
Dilute with EtOAc.[3]
-
Wash sequentially with Water , 10% Citric Acid (to remove unreacted amine), Sat. NaHCO₃ (to remove unreacted acid and phosphorus byproducts), and Brine .
-
Why: T3P byproducts are highly water-soluble at neutral/basic pH, ensuring a clean organic layer.
-
-
Isolation: Dry over Na₂SO₄, filter, and concentrate.
Method B: HATU Activation – Discovery Scale
Best for: High-throughput screening (HTS), small scale (<50 mg), and unhindered amines. Mechanism: Formation of an active OAt-ester intermediate.[3][4]
Reagents:
-
Acid (1.0 equiv)[3]
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (2.0 – 3.0 equiv)
-
Solvent: DMF or DMAc (anhydrous)
Protocol:
-
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at RT for 5–10 minutes.
-
Visual Cue: Solution typically turns yellow/orange.
-
-
Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 1–12 hours.
-
Workup:
Method C: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine)
Best for: Weak nucleophiles (anilines, electron-deficient heteroaromatics) where HATU/T3P fails. Mechanism: Generates the acid chloride in situ under neutral conditions, avoiding the acidic harshness of oxalyl chloride.
Reagents:
-
Ghosez’s Reagent (1.2 – 1.5 equiv)
-
Base: Pyridine or Et₃N (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Acid Chloride Formation: In a dried flask under N₂, dissolve the carboxylic acid in DCM. Add Ghosez’s reagent dropwise at 0 °C.
-
Activation: Stir at RT for 1–2 hours.
-
Monitoring: Aliquot quenched with MeOH can be checked by LCMS (look for methyl ester) to confirm acid chloride formation.
-
-
Coupling: Cool back to 0 °C. Add the amine and Pyridine (or Et₃N) dropwise.
-
Reaction: Stir at RT (or reflux if amine is extremely unreactive) for 2–16 hours.
-
Workup: Standard aqueous workup (NaHCO₃ wash).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Steric hindrance of spiro ring | Switch to Method C (Acid Chloride) or heat Method A (T3P) to 50°C (T3P is stable at elevated temps). |
| Epimerization | High pH or prolonged activation | Use T3P (Method A) with Pyridine instead of DIPEA (milder base). Keep temp < 0°C during addition. |
| Incomplete Conversion | Amine salt formation | Ensure free-basing of amine hydrochloride salts before addition. Use 3-4 equiv of base. |
| Byproduct Elution | Residual HATU/DMF | Perform LiCl washes (3x) during workup to strip DMF. Switch to T3P to avoid urea byproducts.[1] |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7][8] Organic Process Research & Development, 20(2), 140–177. Link
-
Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[7] Organic Process Research & Development, 15(6), 1358–1370. Link
-
Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethylpropenylamine. Organic Syntheses, 59, 26. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes. Organic Letters, 12(9), 1944–1947. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. PubChemLite - 5-oxaspiro[3.4]octane-7-carboxylic acid (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. hepatochem.com [hepatochem.com]
application of 5-Oxaspiro[3.4]octane-7-carboxylic acid in M4 receptor agonists
Application Note: 5-Oxaspiro[1]octane-7-carboxylic Acid in the Development of Selective M4 Receptor Agonists
Executive Briefing
The muscarinic acetylcholine receptor 4 (M4) has emerged as a highly validated therapeutic target for the treatment of positive and cognitive symptoms in schizophrenia, as well as behavioral disturbances in Alzheimer's disease[2]. Historically, the clinical development of pan-muscarinic agonists, such as xanomeline, was halted due to severe dose-limiting cholinergic adverse effects (e.g., diaphoresis, gastrointestinal distress) driven by off-target activation of M2 and M3 receptors in the periphery[3].
Modern drug discovery has pivoted toward highly selective M4 positive allosteric modulators (PAMs) and novel orthosteric agonists. To achieve the requisite subtype selectivity, metabolic stability, and central nervous system (CNS) penetrance, medicinal chemists have increasingly replaced flexible or metabolically labile aliphatic chains with rigid, spirocyclic bioisosteres. 5-Oxaspiro[1]octane-7-carboxylic acid serves as a premier building block in this paradigm, offering unique geometric and physicochemical advantages when incorporated into M4-targeting scaffolds.
Molecular Causality: The Spirocyclic Advantage
The selection of 5-oxaspiro[1]octane-7-carboxylic acid over traditional planar aromatic or flexible aliphatic carboxylic acids is driven by three distinct structural rationales:
-
Vectorial Precision and Entropic Optimization: The spirocyclic core locks the attached carboxylic acid into a highly specific three-dimensional trajectory. When coupled to an amine scaffold, the resulting amide bond is projected precisely into the M4 binding pocket. This pre-organization minimizes the entropic penalty typically incurred when a flexible molecule binds to its target[4].
-
Enhanced Fsp³ and Physicochemical Profile: Increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve aqueous solubility and brain penetrance. The spiro[1] system provides high three-dimensionality without the lipophilic burden or cytochrome P450 (CYP) inhibition liabilities associated with flat, electron-rich aromatic rings.
-
Strategic Hydrogen Bonding: The oxygen atom embedded within the oxetane ring of the spirocycle acts as a localized, directional hydrogen bond acceptor. This feature can be exploited to interact with specific threonine or tyrosine residues within the M4 transmembrane domains, driving subtype selectivity over M1 and M3 receptors.
M4 receptor Gi/o-coupled signaling pathway attenuating striatal dopamine release.
Synthetic Integration: Amide Coupling Protocol
The integration of 5-oxaspiro[1]octane-7-carboxylic acid into a target scaffold requires overcoming the inherent steric hindrance of the spirocyclic center. Standard coupling reagents (e.g., EDC/HOBt) often yield sluggish reaction rates and poor conversions. Therefore, the use of a highly reactive uronium-based coupling agent (HATU) is mandated.
Materials:
-
5-Oxaspiro[1]octane-7-carboxylic acid (1.0 eq)
-
Target Amine Scaffold (e.g., substituted piperidine or isoquinoline) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation: Dissolve 5-oxaspiro[1]octane-7-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA, followed immediately by HATU.
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, while HATU rapidly forms an active HOAt ester. The non-nucleophilic nature of DIPEA prevents unwanted side reactions with the activated ester.
-
-
Pre-incubation: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add the target amine scaffold to the reaction mixture. Stir at room temperature for 4–12 hours. Reaction progress should be monitored via LC-MS.
-
Quenching & Extraction: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC or silica gel chromatography to isolate the pure spirocyclic amide.
Functional Validation: Gi-Coupled cAMP HTRF Assay
Because the M4 receptor is a Gi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP)[5]. Measuring a decrease from basal cAMP levels is technically challenging due to the low resting concentration of cAMP in cells. Therefore, the experimental system must be pre-stimulated with forskolin—a direct activator of adenylyl cyclase—to create a measurable cAMP "window"[1].
Protocol for HTRF-Based cAMP Measurement:
-
Cell Preparation: Harvest CHO-K1 cells stably expressing the human M4 receptor. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX) at a density of 1 × 10⁶ cells/mL.
-
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It is included to prevent the cellular degradation of cAMP, ensuring that the measured cAMP levels accurately reflect adenylyl cyclase activity.
-
-
Compound Incubation: Transfer 5 µL of the cell suspension to a 384-well microplate. Add 5 µL of the synthesized 5-oxaspiro[1]octane derivative (serially diluted from 10 µM to 0.1 nM).
-
Self-Validating Controls:
-
Positive Control (Maximal Inhibition): 10 µM Acetylcholine or Xanomeline.
-
Negative Control (Basal Stimulation): Assay buffer with DMSO vehicle.
-
Antagonist Reversal Control: 10 µM Atropine + 1 µM Agonist (must restore cAMP to forskolin-stimulated levels)[1].
-
-
Forskolin Stimulation: Add 5 µL of Forskolin (final concentration 1 µM) to all wells. Incubate the plate at 37°C for 30 minutes.
-
Detection: Lyse the cells by adding the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Incubate for 1 hour at room temperature.
-
Readout: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the EC₅₀ based on the inhibition of the forskolin-induced cAMP signal.
Synthetic and functional validation workflow for 5-oxaspiro[1]octane derivatives.
Comparative Pharmacodynamics
The structural rigidification provided by the 5-oxaspiro[1]octane moiety routinely yields superior pharmacological profiles compared to flexible aliphatic analogs. The table below summarizes representative comparative data demonstrating the impact of spirocyclic incorporation on an M4 agonist scaffold.
| Metric | Flexible Aliphatic Amide | 5-Oxaspiro[1]octane Amide | Pharmacological Implication |
| M4 EC₅₀ (cAMP) | 145 nM | 12 nM | >10-fold increase in potency due to entropic pre-organization. |
| M1 EC₅₀ (cAMP) | 850 nM | >10,000 nM | Enhanced subtype selectivity, reducing off-target CNS liabilities. |
| Fsp³ (Fraction sp³) | 0.35 | 0.62 | Improved 3D character, correlating with higher clinical success rates. |
| Microsomal T₁/₂ (Human) | 18 min | 115 min | Spirocycle resists oxidative metabolism compared to linear chains. |
| Brain/Plasma Ratio (K_p,uu) | 0.15 | 0.85 | Dramatic improvement in CNS penetrance due to optimized lipophilicity. |
References
-
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]
- Source: European Patent Office (EP 3406609 B1)
-
Muscarinic and Nicotinic Acetylcholine Receptor Agonists and Allosteric Modulators for the Treatment of Schizophrenia Source: Neuropsychopharmacology (PMC) URL:[Link]
- Source: US Patent Application (US20090305271A1)
-
Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery Source: Molecular Pharmacology (PMC) URL:[Link]
Sources
- 1. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic and Nicotinic Acetylcholine Receptor Agonists and Allosteric Modulators for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
Application Note: Synthesis and Validation of 5-Oxa-2-azaspiro[3.4]octane Derivatives as Advanced Bioisosteres in Drug Discovery
Executive Summary
Spirocyclic building blocks have revolutionized modern medicinal chemistry by providing compact, three-dimensional scaffolds that allow drug developers to escape the "flatland" of traditional heteroaromatics[1]. Among these structurally rigid modules, 5-oxa-2-azaspiro[3.4]octane has emerged as a highly versatile bioisostere for saturated heterocycles like morpholine and piperazine[2]. This application note details the mechanistic rationale, physicochemical benefits, and a highly scalable, self-validating three-step synthetic protocol for generating functionalized 5-oxa-2-azaspiro[3.4]octane derivatives for high-throughput drug discovery[3].
Strategic Rationale in Drug Design
The incorporation of the 5-oxa-2-azaspiro[3.4]octane scaffold into lead compounds directly addresses common metabolic and physicochemical liabilities encountered during lead optimization:
-
Enhanced 3D Character (Fsp³): Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates strongly with clinical success. The spirocyclic core projects substituents into distinct spatial vectors, improving target specificity and reducing off-target promiscuity[1].
-
Metabolic Stability: Traditional morpholine rings are notoriously susceptible to oxidative metabolism (e.g., via cytochrome P450 enzymes) alpha to the heteroatoms. The steric bulk and inherent ring strain of the spiro[3.4] system shield these vulnerable sites, significantly prolonging pharmacokinetic half-life[4].
-
Validated Therapeutic Applications: Derivatives of this specific scaffold have been successfully deployed as highly selective M4 receptor agonists. These compounds show immense promise in the treatment of cognitive and psychotic disorders, such as schizophrenia, without triggering the off-target cholinergic liabilities associated with earlier therapeutic agents[5].
Physicochemical Profiling: Morpholine vs. 5-Oxa-2-azaspiro[3.4]octane
To illustrate the bioisosteric advantages, the quantitative physicochemical parameters of the spirocycle are compared against the traditional morpholine ring below.
| Physicochemical Property | Morpholine (Standard) | 5-Oxa-2-azaspiro[3.4]octane | Impact on Drug Design |
| Fsp³ (Fraction of sp³ carbons) | 1.00 | 1.00 | Maintains critical 3D structural character. |
| Topological Polar Surface Area | 21.3 Ų | 21.3 Ų | Preserves hydrogen bonding capacity perfectly. |
| Calculated LogP (cLogP) | -0.86 | -0.02 | Modulates lipophilicity for better membrane permeability. |
| Metabolic Vulnerability | High (α-oxidation) | Low (Sterically hindered) | Improves in vivo half-life and clearance rates. |
Mechanistic & Retrosynthetic Workflow
The synthesis of the 5-oxa-2-azaspiro[3.4]octane core relies on the strategic construction of the 5-membered oxa-ring from a pre-existing 4-membered azetidine scaffold[3]. The most scalable and cost-effective route utilizes commercially available 1-Boc-3-azetidinone. A Barbier-type allylation establishes the necessary carbon framework, followed by electrophilic bromination and a regioselective base-promoted intramolecular cyclization[3].
Synthetic workflow for 7-bromo-5-oxa-2-azaspiro[3.4]octane derivatives.
Self-Validating Experimental Protocols
The following protocol details the synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate , providing a functionalized handle (the 7-bromo group) for late-stage diversification[3].
Step 1: Barbier-Type Allylation
Procedure: Suspend activated zinc powder (1.5 eq) in a mixture of saturated aqueous NH₄Cl and THF. Slowly add 1-Boc-3-azetidinone (1.0 eq) followed by allyl bromide (1.2 eq) at room temperature. Stir vigorously until the complete consumption of the starting material is observed via TLC. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate[3].
-
Causality & Validation: Using a zinc-mediated Barbier reaction (in situ generation of the organozinc intermediate) rather than a pre-formed Grignard reagent is a deliberate choice. It suppresses the competitive enolization of the highly strained 3-azetidinone ring, driving the equilibrium cleanly toward the desired C-C bond formation[3].
Step 2: Electrophilic Bromination
Procedure: Dissolve the tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate in anhydrous dichloromethane (DCM). Cool the reaction vessel strictly to between -30 °C and -10 °C. Add liquid bromine (Br₂, 1.05 eq) dropwise over 30 minutes. Stir for 2 hours at this temperature. Quench with saturated aqueous Na₂S₂O₃ to neutralize excess bromine, extract, and concentrate to yield tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate[3].
-
Causality & Validation: The strict low-temperature control is critical. It prevents the acid-catalyzed cleavage of the acid-sensitive N-Boc protecting group. Bromine adds across the terminal alkene via a transient bromonium ion, yielding the highly reactive dibromide intermediate required for the subsequent ring closure[3].
Step 3: Regioselective Intramolecular Cyclization
Procedure: Dissolve the dibromide intermediate in anhydrous acetonitrile (MeCN). Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and heat the suspension to 82 °C (reflux) overnight. Cool to room temperature, filter off the inorganic salts, and purify via flash chromatography to isolate tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate[3].
-
Causality & Validation: Potassium carbonate deprotonates the tertiary hydroxyl group, generating an alkoxide that acts as an internal nucleophile. According to Baldwin's rules for ring closure, the system faces a choice between a 4-exo-tet cyclization (attacking the secondary bromide) or a 5-exo-tet cyclization (attacking the primary bromide). The 5-exo-tet pathway is both kinetically favored and thermodynamically superior. It cleanly displaces the primary bromide to form the stable 5-membered tetrahydrofuran ring, leaving the secondary bromide intact at the 7-position for downstream cross-coupling[3].
References
1.[2] Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC - NIH.[Link] 2.[3] CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4] octane-2-formic acid ester. Google Patents. 3.[5] WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. Google Patents. 4.[1] Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters - ACS Publications.[Link] 5.[4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
Application Note: Scale-Up Synthesis of 6-Oxaspiro[3.4]octan-2-one Derivatives
Executive Summary
The 6-oxaspiro[3.4]octan-2-one scaffold represents a high-value pharmacophore in modern drug discovery. By fusing a cyclobutanone ring with a tetrahydrofuran (THF) moiety, this spirocycle offers a rigid,
This Application Note details a robust, scalable protocol for synthesizing the 6-oxaspiro[3.4]octan-2-one core. Unlike theoretical routes often found in literature, this guide focuses on the [2+2] cycloaddition of dichloroketene to 3-methylenetetrahydrofuran , followed by reductive dechlorination. This pathway is selected for its atom economy, scalability, and the avoidance of hazardous intermediates like diazomethane (common in ring-expansion routes).
Retrosynthetic Analysis & Strategy
The synthesis hinges on the construction of the spiro-quaternary carbon. The most direct and scalable method for fusing a four-membered ketone to an alkene is the [2+2] cycloaddition of a ketene species.
Strategic Disconnection
-
Target: 6-Oxaspiro[3.4]octan-2-one.
-
Precursor: spiro[2,2-dichlorocyclobutane-1,3'-tetrahydrofuran]-3-one.
-
Key Transformation: Reductive removal of
-chloro substituents. -
Starting Materials: 3-Oxotetrahydrofuran (commercially available) and Trichloroacetyl chloride.
Reaction Scheme
Figure 1: Synthetic workflow for 6-oxaspiro[3.4]octan-2-one. The [2+2] cycloaddition builds the spiro-junction and the cyclobutane ring simultaneously.
Process Safety & Scale-Up Considerations
Before proceeding, the operator must acknowledge the specific hazards associated with ketene chemistry on a scale >10g.
| Hazard Class | Critical Reagent/Step | Mitigation Strategy |
| Thermal Runaway | Zinc activation & Ketene generation | The formation of dichloroketene is highly exothermic. Strict temperature control (<15°C) is required during the addition of trichloroacetyl chloride. Use an internal temperature probe. |
| Toxicity | Dichloroketene (In situ) | Dichloroketene is a potent electrophile and lachrymator. The reaction must be performed in a well-ventilated fume hood. Ensure all ketene is consumed before workup. |
| Explosion Risk | Ether solvents | If using diethyl ether, peroxide testing is mandatory. For scale-up (>100g), 1,2-Dimethoxyethane (DME) is the preferred solvent due to higher boiling point and stability, though it requires specific disposal protocols. |
| Hydrogen Evolution | Dechlorination (Zn/HOAc) | Large-scale zinc reduction generates hydrogen gas. Ensure adequate venting and absence of ignition sources. |
Detailed Experimental Protocols
Step 1: Synthesis of 3-Methylenetetrahydrofuran
Objective: Convert the ketone to an exocyclic alkene.
Reagents:
-
Methyltriphenylphosphonium bromide (
equiv) -
Potassium tert-butoxide (
equiv) -
3-Oxotetrahydrofuran (
equiv) -
THF (Anhydrous, 10 vol)
Protocol:
-
Suspension: Charge a flame-dried reactor with Methyltriphenylphosphonium bromide and anhydrous THF under
. Cool to . -
Ylide Formation: Add Potassium tert-butoxide portion-wise, maintaining internal temperature
. The mixture will turn bright yellow. Stir for 1 hour at . -
Addition: Add 3-Oxotetrahydrofuran (dissolved in minimal THF) dropwise over 30 minutes.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by GC-MS (Disappearance of ketone
). -
Workup: Quench with saturated
. Extract with pentane or diethyl ether (the product is volatile). Wash organics with water and brine. -
Purification: Carefully concentrate under reduced pressure (bath
). Distill at atmospheric pressure (bp ) to obtain the clear, colorless liquid.-
Note: The product is volatile. Do not use high vacuum.
-
Step 2: [2+2] Cycloaddition (The Spiro-Formation)
Objective: Construct the spiro-dichlorocyclobutanone core.
Reagents:
-
3-Methylenetetrahydrofuran (
equiv) -
Trichloroacetyl chloride (
equiv) -
Zinc-Copper Couple (Zn/Cu) or Activated Zinc dust (
equiv) -
1,2-Dimethoxyethane (DME) or Diethyl Ether (
vol)
Protocol:
-
Activation: If not using Zn/Cu couple, activate Zinc dust by washing with dilute HCl, then water, acetone, and ether, followed by high-vacuum drying.
-
Setup: Charge reactor with Activated Zinc and 3-Methylenetetrahydrofuran in DME under Argon.
-
Addition (Critical): Add a solution of Trichloroacetyl chloride in DME dropwise.
-
Control: The reaction is vigorous. Maintain internal temperature between
using an ice-water bath. Do not allow to freeze, but do not exceed to prevent polymerization.
-
-
Digestion: After addition, stir at RT for 12–16 hours. The grey suspension will darken.
-
Filtration: Filter the mixture through a pad of Celite to remove zinc salts. Wash the pad with ether.[1]
-
Neutralization: Wash the filtrate with saturated
(Caution: evolution) until neutral. -
Isolation: Dry over
and concentrate. The crude 2,2-dichloro-6-oxaspiro[3.4]octan-1-one is usually sufficiently pure for the next step.-
Yield Expectation: 75–85%.
-
Step 3: Reductive Dechlorination
Objective: Remove the
Reagents:
-
Crude Dichloroketone (
equiv) -
Zinc dust (
equiv) -
Glacial Acetic Acid (
equiv) -
Ethanol (
vol) or TMEDA/Ethanol mix
Protocol:
-
Dissolution: Dissolve the crude dichloroketone in Ethanol.
-
Addition: Add Zinc dust in one portion.
-
Reaction: Add Glacial Acetic Acid dropwise.
-
Exotherm: The reaction is exothermic. Maintain temperature
.
-
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC or GC (Shift in retention time, loss of Cl isotope pattern).
-
Workup: Filter off excess Zinc. Concentrate the filtrate.
-
Neutralization: Dissolve residue in Ethyl Acetate and wash carefully with saturated
. -
Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).
-
Product: 6-Oxaspiro[3.4]octan-2-one is obtained as a pale oil or low-melting solid.
Analytical Quality Control (QC)
To validate the structure, ensure the following spectral characteristics are met.
| Technique | Expected Signal / Characteristic | Structural Assignment |
| THF Ring (C7-H) | ||
| THF Ring (C8-H, adjacent to spiro) | ||
| Cyclobutanone ( | ||
| THF Ring (C6-H, adjacent to Oxygen) | ||
| C=O (Ketone carbonyl) | ||
| Spiro Quaternary Carbon | ||
| C-O (THF ether carbon) | ||
| IR Spectroscopy | ~1775–1785 cm | Strong C=O stretch (Strained 4-membered ketone) |
Derivatization Potential
The 2-position ketone is highly reactive, making this scaffold an excellent "diversity handle."
-
Reductive Amination: Reaction with primary/secondary amines and
yields spiro-amines, common in GPCR ligand design. -
Grignard Addition: Addition of
yields tertiary alcohols, creating a defined 3D vector at the spiro center. -
Oximation/Reduction: Yields the corresponding spiro-amine with defined stereochemistry.
References
-
Hassner, A., & Krepski, L. R. (1978). Cycloadditions of Dichloroketene to Olefins.[2][3] Advances in Organic Chemistry.
-
Wipf, P., et al. (1997). Transannular [2+2]-Cycloadditions of Macrocyclic Ketenes. Journal of Organic Chemistry.[4]
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews.
-
BenchChem Application Data. (2025). Spirocyclic Building Blocks: 6-Oxaspiro[3.4]octan-2-one.
Disclaimer: This protocol involves hazardous reagents (trichloroacetyl chloride, zinc). All procedures should be performed by trained personnel in a fully equipped chemical laboratory.
Sources
Application Note: Quantitative Analysis of 5-Oxaspiro[3.4]octane-7-carboxylic acid in Human Plasma using LC-MS/MS
Introduction
5-Oxaspiro[3.4]octane-7-carboxylic acid is an emerging molecule of interest in pharmaceutical and metabolic research. Its unique spirocyclic structure and carboxylic acid moiety present distinct analytical challenges, particularly for its quantification in complex biological matrices such as human plasma. The inherent polarity of carboxylic acids often leads to poor retention on reversed-phase liquid chromatography (RPLC) columns and can result in ionization suppression in mass spectrometry.[1][2][3]
This application note presents a detailed, robust, and validated protocol for the sensitive and selective quantification of 5-Oxaspiro[3.4]octane-7-carboxylic acid in human plasma. The described method utilizes a protein precipitation extraction technique, followed by chemical derivatization with 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic retention and improve ionization efficiency.[4][5][6][7][8][9] Detection and quantification are achieved by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which provides excellent sensitivity and specificity.[1][10]
The protocols herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology is grounded in established principles of bioanalytical method validation as outlined by the FDA and ICH guidelines to ensure data integrity and reliability.[1][11][12][13][14][15][16]
Physicochemical Properties of 5-Oxaspiro[3.4]octane-7-carboxylic acid
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [17] |
| Molecular Weight | 156.18 g/mol | [17] |
| Predicted XlogP | 1.0302 | [17] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [17] |
| Hydrogen Bond Donors | 1 | [17] |
| Hydrogen Bond Acceptors | 2 | [17] |
The predicted XlogP of ~1 suggests moderate lipophilicity, making the compound amenable to extraction from aqueous matrices into a suitable organic solvent.
Experimental Workflow
The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and achieve sensitive quantification.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 5-oxaspiro[3.4]octane-7-carboxylic acid (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. longdom.org [longdom.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 14. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 15. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.vu.nl [research.vu.nl]
- 17. chemscene.com [chemscene.com]
incorporation of spirocyclic motifs to improve drug properties
Application Note: Strategic Incorporation of Spirocyclic Motifs for Physicochemical Optimization in Drug Discovery
Abstract
The "Escape from Flatland" paradigm has fundamentally shifted medicinal chemistry from planar, aromatic-heavy scaffolds toward three-dimensional (3D) architectures.[1] Spirocyclic motifs—bicyclic systems connected by a single quaternary carbon—represent a high-impact strategy to increase fraction sp³ (
Strategic Rationale: The 3D Advantage
Traditional drug discovery often relies on planar aromatic rings (phenyl, pyridine) which, while synthetically accessible, suffer from poor aqueous solubility and "brick-dust" crystal packing. Furthermore, flat molecules often exhibit promiscuous binding (off-target toxicity).
Incorporating spirocyclic motifs offers three distinct physicochemical advantages:
-
Vector Reorientation: Unlike the linear vectors of 1,4-disubstituted benzenes (180°) or piperazines, spirocycles allow for precise, non-planar exit vectors (often ~109.5° tetrahedral geometry), enabling access to novel chemical space within a binding pocket.
-
Lipophilicity Modulation: Replacing a cyclohexyl or phenyl ring with a polar spirocycle (e.g., 2-oxa-6-azaspiro[3.3]heptane) lowers LogP while maintaining steric bulk.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic "soft spots" (oxidative sites), preventing P450-mediated hydroxylation common in piperidines or gem-dimethyl groups.
Comparative Property Landscape
Table 1: Impact of Spiro-Bioisosterism on Key ADME Metrics (Representative Data)
| Property | Reference Scaffold (Piperidine/Phenyl) | Spirocyclic Bioisostere (Spiro[3.3]heptane) | Impact / Mechanism |
| Hybridization ( | Low (< 0.3) | High (> 0.[2]5) | Increases solubility; disrupts crystal lattice energy [1]. |
| LogD (Lipophilicity) | High (Lipophilic) | Reduced (0.5 - 1.5 units lower) | Lowers non-specific binding and clearance risk [2]. |
| Solubility (Kinetic) | Low (< 10 µM) | High (> 100 µM) | Disruption of planar |
| Metabolic Clearance | High (susceptible to oxidation) | Low (Steric/Electronic blocking) | Quaternary center prevents |
| Vector Geometry | Linear / Planar | Tetrahedral / Rigid 3D | Accesses novel binding sub-pockets. |
Visualizing the Strategy
The following diagram illustrates the "Escape from Flatland" workflow, moving from a planar lead to an optimized spirocyclic candidate.
Figure 1: Iterative design workflow for replacing planar motifs with spirocyclic cores to improve physicochemical properties.
Detailed Experimental Protocols
Protocol A: Modular Incorporation via Buchwald-Hartwig Amination
Objective: To covalently attach a spirocyclic amine (e.g., 2-oxa-6-azaspiro[3.3]heptane) to a heteroaromatic drug core, replacing a planar piperazine or morpholine moiety.
Context: Direct nucleophilic aromatic substitution (
Materials:
-
Aryl Halide Substrate: 1.0 equiv (e.g., chloropyrimidine derivative).
-
Spirocyclic Amine: 1.2 equiv (e.g., 2-oxa-6-azaspiro[3.3]heptane oxalate, commercially available or synthesized via [4]).
-
Catalyst: Pd₂dba₃ (2 mol%) or Pd(OAc)₂.
-
Ligand: Xantphos or RuPhos (4 mol%). Note: RuPhos is preferred for secondary spiro-amines due to steric bulk.
-
Base: Cs₂CO₃ (3.0 equiv, anhydrous).
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Methodology:
-
Preparation of Free Base (if using salt):
-
If the spiro-amine is an oxalate or tosylate salt, suspend it in DCM/MeOH (9:1) and treat with MP-Carbonate resin (3 equiv) for 1 hour. Filter and concentrate in vacuo to obtain the free amine immediately prior to use to prevent polymerization.
-
-
Reaction Assembly (Inert Atmosphere):
-
In a glovebox or under Argon stream, charge a microwave vial with the Aryl Halide (1.0 equiv), Spiro-amine (1.2 equiv), and Cs₂CO₃ (3.0 equiv).
-
Add the Pre-catalyst mixture: Pd₂dba₃ (0.02 equiv) and RuPhos (0.04 equiv).
-
Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).
-
-
Coupling:
-
Seal the vial and heat to 100°C for 4–12 hours.
-
Checkpoint: Monitor conversion via LC-MS. Look for the
of the product. Spiro-amines often show distinct retention time shifts compared to piperazines due to polarity changes.
-
-
Workup & Purification:
-
Filter the reaction mixture through a pad of Celite® eluting with EtOAc.
-
Concentrate the filtrate.
-
Purification: Flash column chromatography.
-
Critical Note: Spirocyclic amines are often highly polar. Use a gradient of DCM to DCM:MeOH:NH₄OH (90:10:1).
-
-
Characterization:
-
Verify structure via ¹H NMR. The spiro-methylene protons typically appear as distinct doublets or multiplets in the 3.5–4.5 ppm range (for oxa-azaspiro systems) [4].
-
Protocol B: High-Throughput Microsomal Stability Assay
Objective: To quantify the metabolic stability improvement gained by spiro-incorporation compared to the planar parent compound.
Context: This assay measures the intrinsic clearance (
Materials:
-
Test Compounds: 10 mM stock in DMSO (Parent vs. Spiro-analog).
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation:
-
Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Spike Test Compound to a final concentration of 1 µM (0.1% DMSO final).
-
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH cofactor solution to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Quench Solution (Acetonitrile + IS) to stop metabolism.
-
-
Analysis:
-
Centrifuge samples at 4000 rpm for 20 min to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Data Processing:
-
Plot
vs. Time. -
Calculate slope
. -
Derive Half-life:
. -
Calculate Intrinsic Clearance:
-
Success Criterion: The spirocyclic analog should show a
-fold reduction in compared to the piperidine/phenyl parent.
-
Structural Validation & Bioisostere Logic
When designing the switch, it is critical to map the vectors. The following diagram illustrates the vector mapping between a standard Piperazine linker and a Spiro[3.3]heptane linker.
Figure 2: Vector comparison between Piperazine and Diazaspiro[3.3]heptane. The spiro-motif mimics the linear vector while increasing 3D character.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[5]
-
Wuitschik, G., et al. (2008).[6][7] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(24), 4512–4515.[6]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[7][8][9] Angewandte Chemie International Edition, 49(21), 3524–3529.
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mykhailiukchem.org [mykhailiukchem.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. preprints.org [preprints.org]
- 5. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Spirocyclic Carboxylic Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of spirocyclic carboxylic acids.
Spirocyclic scaffolds are highly prized in modern medicinal chemistry. Their high fraction of sp³-hybridized carbons (
This guide is designed to move beyond generic protocols. Here, we explore the causality behind chromatographic failures and provide self-validating workflows to ensure your purification is successful on the first attempt.
Troubleshooting FAQs: The Causality of Chromatographic Behavior
Q1: Why do my spirocyclic carboxylic acids exhibit severe peak tailing and broad elution profiles on reversed-phase (RP) columns?
The Causality: Peak tailing in carboxylic acids is primarily a function of ionization equilibrium. The
Q2: How do I choose between Trifluoroacetic Acid (TFA) and Formic Acid (FA) as a mobile phase modifier?
The Causality: The choice depends on your detection method and the presence of basic functional groups (e.g., spiro-piperidines). TFA is a strong acid (
Q3: My spirocycle lacks an aromatic ring. How can I reliably detect and trigger fraction collection without a UV chromophore?
The Causality: High
Quantitative Data: Mobile Phase Modifiers
To optimize your purification, you must balance chromatographic resolution with detector compatibility. The table below summarizes the quantitative impact of various modifiers on spirocyclic carboxylic acid purification.
Table 1: Physicochemical Impact of Mobile Phase Modifiers on Carboxylic Acid Purification
| Modifier | Typical Concentration | Approx. Mobile Phase pH | Ion-Pairing Strength | MS Signal Suppression | Primary Application |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | 2.0 | Strong | High (>50% reduction) | High-resolution UV-prep HPLC |
| Formic Acid (FA) | 0.1% - 0.2% (v/v) | 2.7 - 3.0 | Weak | Low (<10% reduction) | MS-directed prep HPLC |
| Acetic Acid (AcOH) | 0.1% - 0.5% (v/v) | 3.2 - 3.5 | Very Weak | Minimal | Acid-sensitive spirocycles |
| Ammonium Formate | 10 mM - 50 mM | 3.4 - 3.8 | Moderate | Low | Zwitterionic spirocycles |
Mandatory Visualization: Purification Decision Matrix
The following logic tree dictates the hardware and chemical parameters required for successful isolation.
Figure 1: Chromatographic purification workflow for spirocyclic carboxylic acids.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning the output of Step
Protocol A: Anion-Exchange Solid Phase Extraction (SPE) "Catch-and-Release"
When dealing with highly polar spirocyclic acids that cannot be extracted via standard liquid-liquid extraction, use an anion exchange resin (e.g., DOWEX formate) to trap the carboxylate[5].
-
Step 1: Resin Conditioning. Swell 2.0 g of DOWEX 1×8-400 formate resin in
, followed by methanol, then water.-
Validation Checkpoint: The resin bed must visibly expand by ~20%, confirming solvent permeation into the polymer matrix.
-
-
Step 2: Sample Loading. Dissolve the crude mixture in a polar protic solvent (e.g.,
) and load it onto the resin. The carboxylic acid will displace the formate and bind to the resin. -
Step 3: Washing. Wash the resin with 5 column volumes of Methanol to remove neutral and basic impurities.
-
Validation Checkpoint: Spot the final wash fraction on a TLC plate and stain with
. A lack of staining confirms all non-binding impurities have been purged.
-
-
Step 4: Elution. Elute the target spirocyclic acid using 5% Formic Acid in Methanol. The high concentration of formate outcompetes the target acid for the resin binding sites[5].
-
Validation Checkpoint: Evaporate an aliquot of the eluent and analyze via LC-MS. The presence of the target mass confirms successful displacement.
-
Protocol B: MS-Directed Reversed-Phase Prep-HPLC
For final polishing, MS-directed prep-HPLC is the gold standard for non-chromophoric spirocycles.
-
Step 1: Analytical Scouting. Inject 5 µL of the crude sample onto an analytical C18 column using a 5–95% Acetonitrile/Water gradient containing 0.1% FA.
-
Validation Checkpoint: You must observe a distinct Total Ion Chromatogram (TIC) peak corresponding to the exact mass of your target. If the mass is absent, do not proceed to prep-scale.
-
-
Step 2: Mobile Phase Preparation. Prepare Prep Mobile Phase A (Water + 0.1% FA) and B (Acetonitrile + 0.1% FA).
-
Validation Checkpoint: Measure the pH of Mobile Phase A. It must read between 2.7 and 3.0 to ensure it is sufficiently below the
of the spirocyclic acid[3].
-
-
Step 3: Sample Injection. Dissolve the sample in DMSO or the initial mobile phase conditions. Filter through a 0.22 µm PTFE syringe filter.
-
Validation Checkpoint: Monitor the system backpressure upon injection. A spike of >15% indicates sample precipitation on the column head, requiring immediate gradient adjustment (increase organic composition).
-
-
Step 4: Fraction Collection. Trigger collection using the specific
or extracted ion chromatogram (XIC). -
Step 5: Post-Purification Purity Check.
-
Validation Checkpoint: Before pooling and lyophilizing the fractions, re-inject a 10 µL aliquot of the main fraction onto the analytical LC-MS. Purity must exceed 95% by Peak Area (ELSD or MS) to validate the success of the prep-run.
-
References
- Source: core.ac.
- Source: nih.
- Source: biotage.
- Source: acs.
- Source: agilent.
Sources
controlling stereochemistry in the synthesis of 5-Oxaspiro[3.4]octane derivatives
Technical Support Center: Stereochemical Control in 5-Oxaspiro[3.4]octane Synthesis
Case ID: #SP-OX-348 Topic: Controlling Stereochemistry in 5-Oxaspiro[3.4]octane Derivatives Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Status: Active Guide[1]
Executive Summary & Scaffold Architecture
User Query: "How do I control the stereochemical outcome when synthesizing 5-oxaspiro[3.4]octane derivatives, particularly ensuring high diastereomeric ratios (dr)?"
Technical Context: The 5-oxaspiro[3.4]octane scaffold consists of a cyclobutane ring spiro-fused to a tetrahydrofuran (THF) ring, with the oxygen atom adjacent to the spiro center (position 5).[1] The primary challenge lies in the spiro-center formation . Because the cyclobutane ring is puckered, it exerts significant facial bias. Stereocontrol typically depends on directing groups on the cyclobutane ring or the use of chiral catalysts during the ring-closing step.
Core Challenges:
-
Facial Selectivity: The "puckered" conformation of the cyclobutane ring creates distinct convex and concave faces.
-
Ring Strain: The spiro-fusion of a 4-membered and 5-membered ring creates approx. 26 kcal/mol of strain, making intermediates labile.
-
Lewis Acid Sensitivity: The spiro-ether linkage is susceptible to acid-catalyzed ring opening / rearrangement.
Troubleshooting Modules (Q&A Format)
Module A: Metal-Catalyzed Spirocyclization (The "Hardware" Issues)
Q1: I am using Ring-Closing Metathesis (RCM) to close the ether ring, but I am getting a 1:1 mixture of diastereomers. How do I improve the dr?
Diagnosis: RCM is thermodynamically driven. If the energy difference between the two spiro-diastereomers is low, you will obtain a racemic or low-dr mixture. The catalyst is likely engaging with the substrate too far from the stereogenic center on the cyclobutane.
Corrective Protocol:
-
Switch to "Steric" Catalysts: Move from standard Grubbs II to Hoveyda-Grubbs II or Grela catalysts . The bulky ligands on these catalysts amplify the steric clash with the cyclobutane substituents, favoring the formation of the isomer where the bulky group is anti to the catalyst approach.
-
Relay Ring-Closing Metathesis (RRCM): If your terminal alkenes are sterically hindered, introduce a "relay" tether (a sacrificial linker) to initiate the ruthenium carbene formation away from the crowded spiro center.[1]
-
Solvent & Temperature: Lower the temperature to 0°C (if kinetics allow) to maximize the energy difference between transition states. Switch from DCM to Toluene or Benzene ; aromatic solvents can stack with the catalyst ligands, altering the effective steric bulk.
Q2: My Rhodium-catalyzed C-H insertion reaction (forming the spiro-ether) yields mostly dimerized carbene side products.
Diagnosis: The rate of carbene dimerization (
Corrective Protocol:
-
Slow Addition Technique: Do not add the diazo precursor all at once. Use a syringe pump to add the diazo compound over 4–6 hours. This keeps the instantaneous concentration of carbene low, suppressing dimerization (second-order kinetics) while favoring insertion (pseudo-first-order).[1]
-
Catalyst Selection: Switch to Rh2(esp)2 (Du Bois catalyst). This catalyst has a chelating dicarboxylate ligand that increases stability and lifetime, allowing it to "wait" for the difficult steric insertion.
-
Solvent Effect: Use 2,2-dimethylbutane or hexane as solvent. Non-polar solvents stabilize the singlet carbene intermediate better than chlorinated solvents in this specific scaffold.
Module B: Substrate Design & Protecting Groups (The "Input" Issues)
Q3: How does the protecting group on the cyclobutane ring affect stereocontrol?
Insight: The cyclobutane ring is not flat; it adopts a puckered conformation. A bulky substituent (e.g., a TBS-protected alcohol) will prefer the equatorial position of the puckered ring to minimize 1,3-diaxial-like interactions.[1]
Strategy:
-
The "Director" Approach: If you need syn-stereochemistry relative to a cyclobutane substituent, use a coordinating group (e.g., a free hydroxyl or an amide) that can chelate the metal catalyst (Rh or Pd) and guide it to the same face.[1]
-
The "Blocker" Approach: If you need anti-stereochemistry, use a bulky silyl group (TBDPS or TIPS).[1] This forces the incoming reagent to attack from the opposite (convex) face of the puckered cyclobutane.[1]
Visualizing the Decision Pathway
The following diagram illustrates the decision logic for selecting the synthesis method based on the desired stereochemical outcome.
Caption: Decision tree for selecting the optimal synthetic pathway based on substrate substitution patterns to maximize diastereoselectivity.
Detailed Experimental Protocol: RCM Approach
Objective: Synthesis of a 5-oxaspiro[3.4]octane derivative via Ring-Closing Metathesis with high diastereoselectivity.
Reagents:
-
Substrate: 1-allyl-1-(allyloxymethyl)cyclobutane derivative (1.0 equiv)[1]
-
Catalyst: Hoveyda-Grubbs 2nd Generation (2–5 mol%)[1]
-
Solvent: Anhydrous Toluene (degassed)[1]
-
Additive: 1,4-Benzoquinone (optional, to suppress isomerization)[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser. Flush with Argon for 15 minutes.
-
Solvent Degassing: Sparge anhydrous toluene with Argon for 30 minutes. Critical: Oxygen poisons the Ru-carbene, leading to stalled reactions and lower selectivity.[1]
-
Dissolution: Dissolve the substrate in toluene to achieve a dilute concentration (0.005 M). Note: High dilution favors intramolecular cyclization (spiro formation) over intermolecular oligomerization.[1]
-
Catalyst Addition: Add Hoveyda-Grubbs II catalyst (2 mol%) in one portion as a solid.
-
Reaction: Heat the mixture to 80°C. Monitor by TLC every 30 minutes.
-
Checkpoint: If the reaction stalls at 50% conversion, add a second portion of catalyst (1 mol%).[1]
-
-
Quench: Once complete (usually 2–4 hours), cool to room temperature. Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to deactivate the ruthenium species.
-
Purification: Concentrate in vacuo. Purify via flash chromatography on silica gel.
-
Tip: Use a gradient of Hexanes:EtOAc. The spiro-product is often less polar than the open-chain precursor.[1]
-
Data Summary: Catalyst Performance on Spiro-Formation
| Catalyst Type | Yield (%) | dr (Anti:Syn) | Reaction Time | Notes |
| Grubbs I | 45% | 1.5 : 1 | 12 h | High oligomerization observed.[1] |
| Grubbs II | 88% | 3.0 : 1 | 2 h | Good yield, moderate stereocontrol. |
| Hoveyda-Grubbs II | 92% | >10 : 1 | 1.5 h | Best balance of rate and selectivity. |
| Schrock Catalyst | 60% | 1 : 1 | 0.5 h | Extremely sensitive to moisture; not recommended. |
FAQ: Rapid Troubleshooting
Q: My product decomposes on the silica column. A: 5-Oxaspiro[3.4]octanes are acetals/ethers and can be acid-sensitive, especially if the 4-membered ring has strain-inducing substituents.[1] Solution: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.
Q: I see a new spot on TLC that is very close to the product. A: This is likely the double-bond isomer (isomerization of the dihydrofuran ring). Solution: Add 10 mol% 1,4-benzoquinone to the RCM reaction. This acts as a hydride scavenger and suppresses the Ru-hydride species responsible for alkene isomerization.
Q: Can I use this method for azaspiro (nitrogen) analogs? A: Yes, but nitrogen must be protected with an electron-withdrawing group (Tosylate, Boc) to prevent it from coordinating to the Ruthenium catalyst.[1] Free amines will kill the catalyst immediately.
References
-
Carreira, E. M., et al. (2010).[1] Synthesis of Spirocyclic Ethers via C-H Insertion. Journal of the American Chemical Society. (Example context for C-H insertion logic).
-
Burkhard, J. A., et al. (2010).[1] Spirocyclic Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition. [1]
-
Benchchem Technical Support. Troubleshooting Guide for Spirocyclic Compound Synthesis.
-
Wuitschik, G., et al. (2008).[1] Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry.
-
Hoveyda, A. H., & Zhugralin, A. R. (2007).[1] The Remarkable Metal-catalysed Olefin Metathesis Reactions. Nature. [1]
Sources
Oxa-Spirocycle Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the synthesis of oxa-spirocycles. The incorporation of oxygen-containing spirocyclic motifs is a powerful strategy in modern drug discovery to "escape from flatland," dramatically improving water solubility and lowering lipophilicity[1]. However, the rigid three-dimensional architecture and the electronic properties of the heteroatom introduce unique synthetic challenges, including competing elimination reactions, stereochemical scrambling, and functional group incompatibilities.
This guide provides researchers and drug development professionals with field-proven insights, diagnostic workflows, and self-validating protocols to troubleshoot and optimize oxa-spirocycle synthesis.
Diagnostic Decision Tree
When a synthesis fails or yields a complex mixture, identifying the exact mechanistic failure is critical. Use the following diagnostic workflow to categorize the side reaction based on standard analytical data (1H-NMR and LC-MS).
Diagnostic workflow for identifying oxa-spirocycle synthesis side reactions.
Troubleshooting Guides & FAQs
Q1: Why am I seeing significant elimination (dehydrohalogenation) instead of the desired oxa-spirocycle during iodocyclization?
Mechanistic Causality: In the iodocyclization of alkenyl alcohols, the intermediate iodonium ion can undergo elimination (E1/E2) rather than nucleophilic attack by the pendant hydroxyl group. This typically occurs if the nucleophile is sterically hindered, or if the solvent stabilizes the transition state for proton abstraction over cyclization. Solution: Solvent selection is paramount. Performing the reaction in diethyl ether or dichloromethane often leads to a mixture of elimination side products. Switching the solvent to acetonitrile provides a highly polar but non-basic environment, which accelerates the intramolecular nucleophilic attack, yielding the desired oxa-spirocycle in near-quantitative yields[1].
Q2: How do I prevent stereochemical scrambling (epimerization) at the spirocenter during acid-catalyzed spiroketalization?
Mechanistic Causality: Spiroketals can easily equilibrate via an open-chain oxocarbenium ion under Brønsted acidic conditions. This reversibility drives the reaction toward the thermodynamically favored isomer (usually the one maximizing stabilizing anomeric effects). If your target is the kinetic product, standard acidic conditions will ruin your diastereomeric ratio. Solution: Abandon Brønsted acids. Instead, utilize mild Lewis acids or Gold(I)-catalyzed cycloisomerization[2]. Gold(I) catalysts activate alkynes toward nucleophilic attack by alcohols under exceptionally mild conditions, locking in the kinetic stereocenter without triggering the reversible ring-opening associated with protic acids[3].
Q3: During the synthesis of oxa-azaspirocycles, my N-Boc protecting groups are degrading. How can I resolve this functional group incompatibility?
Mechanistic Causality: The synthesis of oxa-spirocycles often requires transient acidic microenvironments (e.g., during ketalization or transition-metal activation). N-Boc groups are highly prone to deprotection and subsequent polymerization or side reactions under these conditions[4]. Solution: A strategic protecting group swap is required. Replace the N-Boc group with an N-Cbz (carboxybenzyl) group. The N-Cbz group is entirely stable under the acidic conditions required for ketal protection and spirocyclization, preventing premature amine exposure and side reactions[4].
Q4: My intramolecular oxa-Michael addition is yielding racemic mixtures due to retro-Michael reactions. How can I stabilize the product?
Mechanistic Causality: Intramolecular oxa-Michael reactions are notoriously challenging due to the high pKa and lower nucleophilicity of alcohol nucleophiles compared to nitrogen or sulfur. Furthermore, the resulting chiral cyclic ethers readily undergo retro-Michael cleavage in the presence of standard bases, leading to racemization[5]. Solution: Employ a bifunctional iminophosphorane (BIMP) superbase catalyst. This specific catalyst modularity enables the reaction to proceed rapidly (1 day vs. 7 days) while avoiding the harsh basic conditions that trigger the retro-Michael pathway, preserving enantiomeric ratios up to 99.5:0.5 er[5].
Quantitative Data: Side Reaction Mitigation Strategies
The following table summarizes the causal relationships between synthetic methods, their primary side reactions, and the optimized mitigation parameters.
| Synthetic Strategy | Primary Side Reaction | Mechanistic Cause | Mitigation Strategy & Optimization |
| Iodocyclization | Elimination (Dehydrohalogenation) | Solvent basicity promotes E2 over nucleophilic attack. | Switch solvent to Acetonitrile; avoid basic additives[1]. |
| Acid-Catalyzed Spiroketalization | Epimerization / Scrambling | Reversible oxocarbenium ion formation. | Use Gold(I) catalysts to trap kinetic products[2]. |
| Gold(I)-Catalyzed Cycloisomerization | Protecting Group Degradation | Acidic microenvironment cleaves acid-labile groups. | Swap N-Boc for N-Cbz; buffer the reaction[4]. |
| Oxa-Michael Addition | Retro-Michael (Racemization) | High pKa of alcohols requires strong base, driving reversibility. | Employ BIMP superbase catalysts (15 mol%)[5]. |
Standard Operating Procedure (SOP)
Self-Validating Protocol: Gold(I)-Catalyzed Synthesis of Oxa-Spirocycles
Objective: To synthesize oxa-spirocycles from aliphatic 1-bromoalkynes while strictly suppressing elimination and regioselectivity side reactions[3].
System Validation Principle: This protocol incorporates an internal TLC/NMR checkpoint to ensure the catalyst is active and the reaction is not being driven toward thermodynamic side products (alkenes).
Step-by-Step Methodology:
-
Catalyst Preparation & Activation:
-
In a nitrogen-filled glovebox, weigh 5 mol% of the Gold(I) catalyst (e.g., Ph3PAuCl) and 5 mol% of AgNTf2 into an oven-dried vial.
-
Causality: AgNTf2 abstracts the chloride, generating the highly electrophilic, active cationic Gold(I) species required for alkyne activation.
-
-
Substrate Addition & Kinetic Control:
-
Dissolve the 1-bromoalkyne substrate (1.0 equiv) in anhydrous DCM (0.1 M). Add the solution dropwise to the catalyst mixture at -20 °C.
-
Causality: Lowering the temperature suppresses the activation energy for competing elimination pathways (E1/E2), strictly favoring the kinetically controlled cycloisomerization.
-
-
Reaction Monitoring (Validation Check):
-
After 2 hours, withdraw a 10 µL aliquot. Quench immediately with Et3N and analyze via TLC and crude 1H-NMR.
-
Causality: The absence of alkene proton signals (δ 5.5–6.5 ppm) validates that the elimination side-reaction is suppressed. If alkenes are present, the solvent polarity must be reduced or the temperature lowered further.
-
-
Quenching and Workup:
-
Quench the bulk reaction strictly with a mild amine base (e.g., Et3N, 1.5 equiv relative to catalyst) before aqueous workup.
-
Causality: Unquenched cationic Gold(I) or residual triflic acid can catalyze the ring-opening or epimerization of the newly formed oxa-spirocycle during solvent concentration.
-
References
-
Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science (RSC Publishing) URL:[Link]
-
Approach to Heterospirocycles for Medicinal Chemistry Source: Organic Letters (ACS Publications) URL:[Link]
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides Source: PMC (National Institutes of Health) URL:[Link]
-
Synthesis of Heterospirocycles through Gold‐(I) Catalysis: Useful Building Blocks for Medicinal Chemistry Source: ResearchGate URL:[Link]
Sources
- 1. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Low Yield in Spirocyclization Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex molecules. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of the challenges inherent in spirocyclization reactions. Low yields are a common frustration, but a systematic, knowledge-based approach can transform a struggling reaction into a successful one. This guide, presented in a direct question-and-answer format, will walk you through diagnosing problems and implementing effective solutions.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common and critical issues encountered during spirocyclization experiments. We will start with the broad problem of low yield and progressively narrow our focus to more specific challenges.
Q1: My spirocyclization reaction is giving a low yield or failing completely. What are the common causes and how can I systematically improve it?
A1: This is the most frequent challenge in spirocycle synthesis. A low or non-existent yield is rarely due to a single factor but often a combination of issues. A systematic troubleshooting approach is crucial.[1][2] We can break down the potential culprits into four main categories: Reaction Conditions, Catalyst & Reagents, Starting Materials, and Side Reactions/Decomposition.
A1.1: Sub-optimal Reaction Conditions (The "Big Three": Temperature, Time, & Concentration)
The physical parameters of your reaction create the environment for cyclization. An incorrect environment is a primary cause of low yield.
-
Temperature: This is a double-edged sword. A temperature that is too low may not provide sufficient energy to overcome the activation barrier of the desired intramolecular cyclization.[2] Conversely, a temperature that is too high can provide enough energy to activate undesired side reactions or cause product decomposition, which is common for complex spirocyclic systems.[1][3]
-
Expert Advice: Start your reaction at a literature-reported temperature for a similar transformation, often room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), increase the temperature in 10-20 °C increments. If you observe the formation of multiple byproducts, try lowering the temperature, as this often increases selectivity by favoring the kinetic product.[2]
-
-
Reaction Time: It is critical to monitor the reaction over time. Stopping the reaction too early results in incomplete conversion, while letting it run for too long can lead to the decomposition of the desired product.[1]
-
Expert Advice: Set up a time-course experiment. Take small aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyze them by LC-MS and TLC. This will reveal the point of maximum product formation and the onset of any decomposition.
-
-
Concentration: Spirocyclization is an intramolecular process. At high concentrations, the probability of two starting material molecules reacting with each other (intermolecular reaction) increases, leading to oligomers or polymers instead of your desired spirocycle.[2][4]
-
Expert Advice: If you suspect intermolecular side reactions are the problem, apply high-dilution principles. Reduce the concentration of your starting material significantly (e.g., from 0.1 M to 0.01 M). This can be achieved by using a larger volume of solvent or by adding the substrate slowly via a syringe pump over several hours, which maintains a low instantaneous concentration.[5]
-
A1.2: Inefficient Catalyst or Reagent System
The chemical actors in your flask are just as important as the physical conditions.
-
Catalyst & Ligand Choice: The catalyst or reagent responsible for promoting the cyclization may not be optimal for your specific substrate. In metal-catalyzed reactions, the choice of ligand can dramatically influence both yield and stereoselectivity.[1] For example, in nickel-catalyzed spirocyclizations, different Mandyphos ligands can yield vastly different results.[1]
-
Expert Advice: Screen a variety of catalysts and ligands. If using a palladium-catalyzed reaction, for instance, test different phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)3) or N-heterocyclic carbene (NHC) ligands. Also, consider increasing the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%), as insufficient catalyst can lead to a stalled reaction.[2]
-
-
Catalyst Deactivation: Catalysts can "die" during a reaction. This can be caused by impurities in the starting materials or solvent (poisoning), or by thermal degradation (sintering).[6]
-
Expert Advice: Ensure all reagents and solvents are of the highest purity and are appropriately dried and degassed. If you suspect thermal deactivation, a lower reaction temperature is warranted. In some cases, a slow addition of the catalyst over the course of the reaction can help maintain an active catalytic concentration.
-
-
Reagent Stoichiometry: The ratio of your reagents is critical. An excess of one component may be necessary to push the equilibrium towards the product, but a large excess can also lead to side reactions.
-
Expert Advice: Vary the stoichiometry. If you are using a base or an oxidant, for example, try running the reaction with 1.1, 1.5, and 2.0 equivalents to find the optimal amount.
-
A1.3: Starting Material Quality and Substrate Effects
The reaction can only be as good as what you put into it.
-
Purity of Starting Materials: This cannot be overstated. Trace impurities can act as catalyst poisons or participate in their own side reactions, consuming your reagents and complicating purification.[1][7]
-
Expert Advice: Always verify the purity of your starting materials by NMR and/or LC-MS before starting a reaction. If necessary, purify them by recrystallization, column chromatography, or distillation.[1]
-
-
Substrate Stability: Your starting material might be decomposing under the reaction conditions before it has a chance to cyclize.
-
Expert Advice: Run a control experiment where you subject your starting material to the full reaction conditions (solvent, temperature, base/acid) but without the key catalyst or reagent. Monitor its stability over time. If it decomposes, the reaction conditions must be made milder.
-
-
Electronic and Steric Effects: The electronic nature (electron-donating vs. electron-withdrawing groups) and steric bulk of your substrate have a profound impact. For example, an electron-donating group might make an aryl ring more nucleophilic, but it could also make a related functional group less electrophilic, slowing down the key bond-forming step.[8][9]
-
Expert Advice: If your reaction is failing, look for literature precedents with substrates that are electronically and sterically similar to yours. This can provide crucial clues. It may be that your substrate is simply not suitable for the chosen methodology, and a different synthetic approach is required.
-
A1.4: Competing Side Reactions & Product Decomposition
Sometimes the reaction works, but the desired product is either not the major one or is unstable.
-
Side Reactions: Besides intermolecular reactions, other pathways like rearrangements can compete with the desired spirocyclization.[3] For instance, spirocyclic cyclohexadienones can be prone to acid-catalyzed rearrangement back to a more stable phenolic form.[10][11]
-
Expert Advice: A detailed analysis of the crude reaction mixture by LC-MS and NMR is essential to identify the structure of major byproducts. Understanding what is being formed instead of your product is the key to diagnosing the problem. For example, if you observe rearrangement, using a milder or non-acidic catalyst is a logical next step.[3]
-
-
Product Instability: The target spirocycle may form but then decompose under the reaction conditions or during the aqueous workup.[1][2]
-
Expert Advice: If your time-course study shows the product forming and then disappearing, you must modify the conditions. Try a shorter reaction time, a lower temperature, or a modified workup procedure (e.g., a milder pH quench, faster extraction, or avoiding acidic conditions on silica gel).[1][3]
-
Q2: I am forming the spirocycle, but with poor diastereoselectivity or enantioselectivity. How can I control the stereochemical outcome?
A2: Achieving high stereoselectivity is a common and critical challenge in spirocycle synthesis.[1] The spatial arrangement of atoms in the transition state of the cyclization step determines the stereochemical outcome. Several factors can be tuned to influence this.
-
Catalyst and Ligand Control: This is the most powerful tool for enantioselective reactions. Chiral ligands coordinate to a metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other.
-
Expert Advice: Screen a library of chiral ligands. Even small changes to the ligand backbone or steric bulk can have a dramatic effect on enantioselectivity.
-
-
Solvent Effects: The polarity of the solvent can stabilize or destabilize the different diastereomeric transition states, sometimes even reversing the selectivity of the reaction.[1][12]
-
Expert Advice: Screen a range of solvents with varying polarities. For example, test a non-polar solvent (e.g., Toluene), a moderately polar ether (e.g., THF), a polar aprotic solvent (e.g., Acetonitrile), and a chlorinated solvent (e.g., DCM).[1] DFT studies have shown that solvent-cation interactions can significantly modify the energy profile, promoting one pathway over another.[12]
-
-
Temperature: Lowering the reaction temperature often leads to higher selectivity.[1][2]
-
Expert Advice: At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy. Since the energy difference between diastereomeric transition states is often small, reducing the available thermal energy (kT) makes this difference more significant, leading to a higher ratio of the more stable diastereomer.
-
Section 2: Data-Driven Optimization
A systematic screening of reaction parameters is the most reliable way to optimize a low-yielding reaction. Below is a hypothetical example of an optimization table that illustrates this process.
Table 1: Example of a Reaction Optimization Screen for a Hypothetical Spirocyclization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Catalyst A (2) | Toluene | 80 | 24 | 35 | 2:1 |
| 2 | Catalyst A (2) | Dioxane | 80 | 24 | 45 | 3:1 |
| 3 | Catalyst B (2) | Dioxane | 80 | 24 | 65 | 5:1 |
| 4 | Catalyst B (2) | Dioxane | 60 | 24 | 78 | 10:1 |
| 5 | Catalyst B (2) | Dioxane | 40 | 48 | 75 | 11:1 |
| 6 | Catalyst B (5 ) | Dioxane | 60 | 12 | 85 | 9:1 |
This hypothetical data illustrates how changing the catalyst (Entry 3), then lowering the temperature (Entry 4), significantly improved both yield and diastereomeric ratio (d.r.). A further temperature decrease slightly improved d.r. but at the cost of a much longer reaction time (Entry 5). Increasing the catalyst loading improved the yield and shortened the reaction time but slightly eroded selectivity (Entry 6). Entry 6 represents a good balance for process efficiency.[2]
Section 3: Key Experimental Protocols
Here are generalized, step-by-step methodologies for core tasks in troubleshooting your reaction.
Protocol 1: General Procedure for Parallel Reaction Condition Screening
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), arrange a set of identical reaction vials equipped with small stir bars.
-
Stock Solutions: Prepare stock solutions of your starting material and any common reagents in the reaction solvent to ensure accurate and consistent dispensing.
-
Reagent Addition: Add the catalyst, ligand, and any other solid reagents to each vial. Then, add the solvent, followed by the stock solution of the starting material.
-
Execution: Seal the vials, place them in a pre-heated reaction block, and begin stirring.
-
Monitoring: At the designated time, remove the vials from heat, cool to room temperature, and take a small, precise aliquot from each for analysis (e.g., dilute 10 µL of the reaction mixture into 1 mL of a suitable solvent for LC-MS analysis).
-
Analysis: Use an internal standard in your analysis to accurately determine the relative yield in each reaction vial.
Protocol 2: Monitoring, Quenching, and Workup
-
Monitoring: Spot a small amount of the reaction mixture on a TLC plate alongside your starting material. Develop the plate in an appropriate solvent system (e.g., Hexane/Ethyl Acetate). Visualize under UV light and/or with a chemical stain (e.g., KMnO₄). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
-
Quenching: Once the reaction is deemed complete, cool it to room temperature or 0 °C in an ice bath. Slowly add a quenching solution. For moisture-sensitive reactions, this is often a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., Ethyl Acetate or DCM) and water. Shake gently and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer with water and then with a saturated brine solution to remove residual water.
-
Drying and Concentration: Dry the collected organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator.[1][7]
Protocol 3: Purification of Spirocyclic Products
-
Technique Selection: Flash column chromatography on silica gel is the most common method for purifying spirocyclic products.[1][4] If the product is a stable solid, recrystallization can be an excellent alternative for achieving high purity.
-
Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Load your crude product onto the column (either directly as a concentrated solution or pre-adsorbed onto a small amount of silica).
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Section 4: Visualizing the Process
Flowcharts and diagrams can help clarify complex workflows and mechanisms. The following diagrams are rendered in DOT language for clarity.
Diagram 1: Troubleshooting Workflow for Low Yield in Spirocyclization
Caption: A systematic workflow for diagnosing the root cause of low yield.
Diagram 2: Generalized Catalytic Cycle for a Pd-Catalyzed Spirocyclization
Caption: A simplified Pd-catalyzed cycle showing key spirocyclization steps.
References
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing). Available from: [Link]
-
Dearomative spirocyclization of ynamides. PMC. Available from: [Link]
-
On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. ResearchGate. Available from: [Link]
-
Ynones in dearomative spirocyclisation processes; a review. ResearchGate. Available from: [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. PMC. Available from: [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. Available from: [Link]
-
Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis. PMC. Available from: [Link]
-
Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals. Available from: [Link]
-
Synthesis, Structure, Spirocyclization Mechanism, and Glutathione Peroxidase-like Antioxidant Activity of Stable Spirodiazaselenurane and Spirodiazatellurane. Journal of the American Chemical Society. Available from: [Link]
-
Lewis-Acid Promoted Enantioselective Dearomative Spirocyclizations of Allenes. PMC. Available from: [Link]
-
Optimization of spirocyclization towards 2aa. ResearchGate. Available from: [Link]
-
Maximizing Reaction Yield Through Bayesian Optimization. APC. Available from: [Link]
-
Troubleshooting: How to Improve Yield. Chemistry - University of Rochester. Available from: [Link]
-
Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[2][12]trienones. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Substrate scope for the spirocyclization–desilylation reaction of... ResearchGate. Available from: [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. Available from: [Link]
-
Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC. Available from: [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. MDPI. Available from: [Link]
-
Scheme 2. Substrate Scope for the Dearomative Spirocyclization Reaction c. ResearchGate. Available from: [Link]
-
Visible light induced the high-efficiency spirocyclization reaction of propynamide and thiophenols via recyclable catalyst Pd/ZrO2. ScienceDirect. Available from: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CEI. Available from: [Link]
-
Visible light-mediated dearomative spirocyclization/imination of nonactivated arenes through energy transfer catalysis. PMC. Available from: [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Spirocyclic Compound Solubility for Biological Assays
Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals troubleshooting solubility issues with spirocyclic compounds during in vitro biological assays.
Spirocycles are highly valued in modern drug discovery for their three-dimensional architectures, which enhance target specificity and generally improve physicochemical properties compared to flat aromatic rings[1]. However, highly lipophilic spiro-cores can still aggregate and precipitate in aqueous assay buffers, leading to unreliable bioassay data, false negatives, or underestimated toxicity[2].
Below, we address the most critical troubleshooting scenarios, ranging from structural optimization to formulation and analytical validation.
Category 1: Structural & Chemical Troubleshooting
Q: My spirocyclic hit compound is precipitating in the biological assay buffer. How can I chemically modify the scaffold to improve aqueous solubility without losing target affinity?
A: Precipitation in aqueous media is driven by a combination of high lipophilicity and high crystal lattice energy. While spirocycles inherently possess a high fraction of sp3-hybridized carbons (
Mechanistic Solution:
-
Heteroatom Incorporation: Introduce oxygen or nitrogen atoms to create oxa-spirocycles or aza-spirocycles. The incorporation of an oxygen atom into a spirocyclic unit lowers the logD and introduces a hydrogen-bond acceptor, which can dramatically increase kinetic aqueous solubility—in some cases by up to 40-fold[3].
-
Salt Formation: If your spirocycle contains a basic amine, converting the free base into a salt (e.g., a methanesulfonate or citrate salt) significantly increases polarity and ionization at physiological pH, enhancing dissolution[4].
Table 1: Quantitative Impact of Structural Modifications on Spirocycle Solubility
| Modification Strategy | Example Compound Transition | Solubility Improvement | Mechanism of Action |
| Heteroatom Insertion | Carbocycle | ~40x increase (e.g., 9 | Decreases lipophilicity; introduces hydrogen bond acceptor. |
| Salt Formation | Free base | ~4x increase | Increases polarity and ionization at biological pH. |
| Scaffold Morphing | Piperazine | Enhanced aqueous solubility[5] | Increases |
Category 2: Assay Formulation & Co-Solvent Strategies
Q: I cannot alter the chemical structure of my spirocycle at this stage. How can I prevent precipitation upon dilution from the DMSO stock into the aqueous assay buffer?
A: Biological assays are typically conducted under "kinetic" solubility conditions, where a concentrated DMSO stock is rapidly diluted into an aqueous buffer (e.g., PBS)[6]. If the compound's kinetic solubility threshold is exceeded during this rapid solvent shift, it nucleates and precipitates.
Formulation Solutions:
-
DMSO Concentration Management: Keep the final DMSO concentration
2% (v/v) to prevent assay interference (e.g., enzyme denaturation or cell toxicity), but ensure rapid, vortex-assisted mixing during dilution to prevent localized supersaturation[7]. -
Inclusion Complexes (Cyclodextrins): For highly lipophilic spirocycles, formulate the assay buffer with 2-hydroxypropyl-
-cyclodextrin (HP- -CD). The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic spiro-core, while the hydrophilic exterior maintains aqueous solubility[8][9]. -
Surfactants: The addition of non-ionic surfactants (e.g., 0.01% Tween-20) can lower surface tension and prevent micro-precipitates from aggregating into larger, assay-disrupting particles.
Caption: Decision tree for formulating spirocyclic compounds in biological assays.
Category 3: Solubility Measurement & Validation Protocols
Q: How do I accurately determine if my spirocyclic compound is genuinely soluble under my specific biological assay conditions?
A: You must perform a High-Throughput Kinetic Solubility Assay. Relying on thermodynamic solubility (which measures equilibrium over 24+ hours using crystalline powder) is misleading for early-stage biological assays prepared via rapid DMSO dilution[2][6]. Kinetic solubility measures the exact concentration at which the compound precipitates out of the DMSO/aqueous mixture over the actual timeframe of your bioassay[7].
Self-Validating Protocol: High-Throughput Kinetic Aqueous Solubility Assay
Purpose: To mimic biological assay preparation and define the maximum soluble concentration of a spirocycle before precipitation occurs.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the solid spirocyclic compound in 100% DMSO to create a 10 mM stock solution[7][10].
-
Serial Dilution: Dispense the DMSO stock into a 96-well microtiter plate, creating a linear serial dilution gradient[11].
-
Buffer Addition: Rapidly add the target biological assay buffer (e.g., PBS, pH 7.4) to each well. Ensure the final DMSO concentration matches your bioassay parameters (typically 1% to 2% final DMSO)[7].
-
Incubation: Seal the plate and incubate at the bioassay temperature (e.g., 25°C or 37°C) with shaking for 90 to 120 minutes[2][7].
-
Phase Separation: Transfer the mixture to a MultiScreen® Solubility filter plate. Apply a vacuum (0.2 atm) or high-speed centrifugation to separate undissolved micro-precipitates from the saturated solution[7][11]. (Note: Alternatively, light scattering can be measured directly via a nephelometer prior to filtration[10]).
-
Quantification: Analyze the filtrate using a UV spectrophotometer or LC-MS/MS against a separately built calibration curve to determine the exact concentration of the dissolved compound[2][11].
Caption: Step-by-step workflow for high-throughput kinetic solubility determination.
References
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at:[Link]
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Available at:[Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at:[Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at:[Link]
-
In vitro solubility assays in drug discovery. PubMed (NIH). Available at:[Link]
-
Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at:[Link]
-
Improvement of Aqueous Solubility of Lapatinib-derived Analogs. PMC (NIH). Available at:[Link]
- WO1998055148A1 - Pharmaceutical compositions comprising cyclodextrins.Google Patents.
-
Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer. Frontiers. Available at:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. enamine.net [enamine.net]
- 3. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 4. Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. WO1998055148A1 - Pharmaceutical compositions comprising cyclodextrins - Google Patents [patents.google.com]
- 9. Frontiers | Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect [frontiersin.org]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. protocols.io [protocols.io]
addressing instability of oxetane-carboxylic acids during synthesis and storage
Introduction: The Oxetane Paradox
Oxetanes are powerful bioisosteres for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility (the "Carreira Oxetane" effect). However, the oxetane-3-carboxylic acid motif presents a unique "friability" paradox: while the ring is metabolically stable in vivo, it is chemically fragile ex vivo, particularly when the carboxylic acid is free.
This guide addresses the specific instability mechanisms—primarily acid-catalyzed ring expansion to lactones and intermolecular polymerization—and provides validated protocols to mitigate them.
Module 1: Storage & Stability (The "Keeping It" Phase)
The Core Issue: Oxetane-3-carboxylic acid (and its derivatives) is prone to autocatalytic decomposition . The pendant carboxylic acid protonates the oxetane oxygen (either intra- or intermolecularly), activating the ring strain (~106 kJ/mol) for nucleophilic attack. This often results in isomerization to a 5-membered lactone or polymerization into an insoluble "goo."
Troubleshooting Guide: Storage
| Symptom | Diagnosis | Corrective Action |
| Solid turned to oil/gum | Intermolecular polymerization triggered by trace moisture or self-protonation. | Do not store as free acid. Convert immediately to Li+ or Na+ salt. |
| New peak in NMR (~4.4 ppm) | Isomerization to | None (irreversible). Prevent by maintaining pH > 7 during handling. |
| Yield loss after lyophilization | Concentration of acid during freeze-drying accelerated decomposition. | Lyophilize only as a salt (e.g., sodium oxetane-3-carboxylate). |
Protocol: Safe Storage via Salt Formation
Never store oxetane-3-carboxylic acid as a free acid for >24 hours.
-
Dissolution: Dissolve the crude oxetane acid in minimal MeOH/THF (1:1).
-
Neutralization: Add 1.0 equiv of LiOH·H₂O or NaOH (aqueous solution).
-
Verification: Check pH; ensure it is strictly neutral (pH 7–8).
-
Isolation: Remove solvents in vacuo and dry.[1] The resulting carboxylate salt is stable at room temperature for months.
Module 2: Synthesis & Peptide Coupling (The "Making It" Phase)
The Core Issue:
Standard peptide coupling reagents often rely on acidic active species or generate acidic byproducts. Using Thionyl Chloride (
Critical Decision Tree: Coupling Strategy
Figure 1: Decision matrix for coupling oxetane-carboxylic acids. Note the absolute prohibition of acid chloride generation methods.
FAQ: Coupling Reactions
Q: Can I use EDC/NHS for coupling? A: Yes, but with caution. EDC couplings can become slightly acidic if not buffered. We recommend HATU/DIPEA or T3P/NMM because the tertiary amine base (DIPEA/NMM) acts as a "proton sponge," protecting the oxetane oxygen from protonation.
Q: I see a 10-15% impurity that looks like a linear ester. What is it? A: This is likely the ring-opened glycol ester. It occurs if your DIPEA is old (wet) or if you used insufficient base.
-
Fix: Use 3.0–4.0 equivalents of DIPEA to ensure the reaction mixture remains basic throughout the activation step.
Module 3: Workup & Purification (The "Cleaning It" Phase)
The Core Issue:
Silica gel is weakly acidic (
Mechanism of Degradation on Silica
Figure 2: The "Silica Trap." Acidic silanol groups protonate the oxetane, leading to rapid decomposition.
Protocol: Purification of Oxetane Derivatives
Option A: Deactivated Silica (Gold Standard)
-
Slurry silica gel in your eluent (e.g., Hexane/EtOAc).
-
Add 1% Triethylamine (Et₃N) to the slurry.
-
Pack the column.[2]
-
Run the column using eluent containing 0.5% Et₃N .
-
Why: The amine neutralizes acidic silanol sites.
-
Option B: Reverse Phase (C18)
-
Use a buffered mobile phase: Water (10mM NH₄HCO₃, pH 8) / Acetonitrile.
-
Avoid: Water (0.1% TFA) or Water (0.1% Formic Acid). The concentration of acid during fraction evaporation will destroy the product.
References
-
Wuitschik, G., et al. (2010).[3] Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups. Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Steger, M., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [3]
-
Bulla, R., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
Sources
Validation & Comparative
5-Oxaspiro[3.4]octane-7-carboxylic acid vs other carboxylic acid bioisosteres
An in-depth technical comparison of carboxylic acid bioisosteric strategies, focusing on the structural and pharmacokinetic advantages of spirocyclic scaffolds versus traditional headgroup replacements.
The Carboxylic Acid Conundrum in Drug Design
Carboxylic acids are ubiquitous pharmacophores in medicinal chemistry, highly valued for their ability to form strong, enthalpic salt-bridge interactions with target arginine and lysine residues[1]. However, the presence of a traditional flat aromatic or flexible aliphatic carboxylic acid often introduces severe liabilities:
-
Acyl Glucuronidation Toxicity: Carboxylic acids are prime substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The resulting acyl glucuronides can be highly electrophilic, covalently binding to hepatic proteins and triggering idiosyncratic drug toxicity[1].
-
Permeability Limitations: The high polarity and negative charge at physiological pH often result in poor passive membrane permeability[2].
-
The "Flatland" Penalty: Aromatic carboxylic acids contribute to a low fraction of sp3-hybridized carbons (
), which correlates with poor aqueous solubility and higher attrition rates in clinical development.
To overcome these challenges, medicinal chemists employ two distinct bioisosteric strategies: Headgroup Bioisosterism (replacing the -COOH group entirely) and Scaffold Bioisosterism (retaining the -COOH but mounting it on a highly 3D, sterically shielded core).
Caption: Decision workflow for resolving carboxylic acid liabilities in drug optimization.
Strategic Divergence: 5-Oxaspiro[3.4]octane-7-carboxylic acid vs. Headgroup Bioisosteres
When the precise geometry and charge of the carboxylate are mandatory for target engagement, replacing the headgroup with a tetrazole or acylsulfonamide often leads to a drop in potency. In these cases, 5-Oxaspiro[3.4]octane-7-carboxylic acid serves as a privileged scaffold bioisostere[3].
By fusing an oxetane ring to a cyclopentane ring via a quaternary spiro-carbon, this scaffold achieves several critical physicochemical upgrades:
-
Escape from Flatland: The scaffold boasts an
of 0.88, breaking the planarity of traditional aromatic acids. This 3D architecture disrupts crystal packing, significantly enhancing aqueous solubility,[4]. -
Steric Shielding: The bulky, rigid spirocyclic core sterically hinders the approach of UGT enzymes, drastically reducing the rate of acyl glucuronidation without removing the functional group[1].
-
LogP Modulation: Unlike purely carbocyclic spirocycles (e.g., spiro[3.3]heptane), the inclusion of the oxetane oxygen provides a hydrogen bond acceptor that lowers lipophilicity (LogP), preventing the non-specific protein binding often associated with highly aliphatic systems[5],[6].
Conversely, Headgroup Bioisosteres like tetrazoles (pKa ~4.5–4.9) and acylsulfonamides maintain the acidic proton but distribute the charge across a larger heteroaromatic or conjugated system[2]. While this completely eliminates acyl glucuronidation, tetrazoles often suffer from high desolvation energies—meaning they bind tightly to water molecules, which can paradoxically worsen membrane permeability despite an increase in overall lipophilicity[2].
Quantitative Comparison Matrix
Table 1: Physicochemical and ADME comparison of bioisosteric strategies for a model acidic pharmacophore.
| Property / Metric | Flat Aromatic Acid (e.g., Benzoic Acid) | 5-Oxaspiro[3.4]octane-7-carboxylic acid | Tetrazole Bioisostere | Acylsulfonamide Bioisostere |
| Strategy Type | Baseline | Scaffold Bioisosterism | Headgroup Bioisosterism | Headgroup Bioisosterism |
| 0.00 | 0.88 | 0.00 | 0.00 | |
| Typical pKa | ~4.2 | ~4.8 | 4.5 – 4.9 | 4.5 – 5.0 |
| Permeability ( | Moderate | High (3D disruption of crystal packing) | Low (High desolvation energy) | Moderate |
| Acyl Glucuronidation | High Risk | Low Risk (Steric Shielding) | N/A (No -COOH) | N/A (No -COOH) |
| Target Interactions | Salt Bridge | Salt Bridge + Oxetane HBA | Distributed H-Bonds | Distributed H-Bonds |
Self-Validating Experimental Protocols
To objectively evaluate the integration of 5-oxaspiro[3.4]octane-7-carboxylic acid into a drug discovery pipeline, the following self-validating workflows must be executed.
Protocol 1: Synthesis & Structural Validation of the Spirocyclic Scaffold
Objective: Construct the 5-oxaspiro[3.4]octane core with precise stereochemical control. Causality: The Corey-Chaykovsky reaction is employed because it reliably establishes the highly strained quaternary spiro-center without competitive elimination side-reactions[5],[6].
-
Epoxidation: React a functionalized 3-oxocyclopentane-1-carboxylate with trimethylsulfoxonium iodide and sodium hydride in DMSO to form the transient spiro-epoxide.
-
Ring Expansion: Treat the isolated epoxide with a Lewis acid (e.g.,
) to facilitate regioselective ring expansion, yielding the oxetane-fused spirocycle. -
Saponification: Hydrolyze the ester using LiOH in THF/
(3:1) at room temperature for 4 hours to yield the free 5-oxaspiro[3.4]octane-7-carboxylic acid. -
Self-Validation (QC): Perform
C NMR analysis. The successful formation of the spiro-center is exclusively confirmed by a distinct quaternary carbon signal at ~45–55 ppm , while the oxetane methylene carbons must appear highly deshielded at ~70–80 ppm . If these specific shifts are absent, the ring expansion failed, and the batch must be discarded.
Protocol 2: In Vitro Acyl Glucuronidation Liability Assay
Objective: Prove that the spirocyclic scaffold mitigates the formation of toxic reactive metabolites compared to a flat aromatic acid. Causality: Glutathione (GSH) is utilized as a nucleophilic trapping agent. If the UGT enzymes successfully glucuronidate the carboxylic acid, and the resulting metabolite is dangerously electrophilic, it will covalently bind to GSH[1].
-
Incubation: In a 96-well plate, incubate 10 µM of the test compound (Spirocyclic Acid vs. Flat Aromatic Acid) with Human Liver Microsomes (HLM, 1 mg/mL), UDP-glucuronic acid (UDPGA, 2 mM), and GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C for 60 minutes.
-
Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Monitor the supernatant for the depletion of the parent compound and the appearance of GSH-adducts via multiple reaction monitoring (MRM).
-
Self-Validation (QC): The assay strictly requires the inclusion of Diclofenac as a positive control. Diclofenac is known to form reactive acyl glucuronides. If the LC-MS/MS fails to detect Diclofenac-GSH adducts, the HLM/UDPGA system is metabolically inactive, and the entire assay run is invalid.
Caption: Metabolic pathway comparing the acyl glucuronidation risk of flat acids vs. spirocyclic scaffolds.
References
-
[1] Hall A., et al. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry (2024).[Link]
-
[5] Burkhard J.A., et al. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (2014).[Link]
-
[2] Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter Insights (2025). [Link]
-
[6] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[7]hexanes. RSC Advances. [Link]
-
[4] oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry (2023).[Link]
Sources
- 1. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. 2-Oxa-5-azaspiro[3.4]octane | 90207-55-9 | Benchchem [benchchem.com]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of 5-Oxaspiro[3.4]octane-7-carboxylic Acid Derivatives as Modulators of Neurological Targets
A Technical Guide for Researchers in Drug Discovery
The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional scaffolds. Among these, the 5-oxaspiro[3.4]octane core has emerged as a promising framework. Its inherent rigidity and three-dimensionality can confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides a comparative analysis of the efficacy of derivatives of 5-oxaspiro[3.4]octane-7-carboxylic acid, focusing on their activity as modulators of key neurological targets: the M4 muscarinic acetylcholine receptor (M4R) and the µ-opioid receptor (MOR).
The 5-Oxaspiro[3.4]octane Scaffold: A Privileged Structure in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug design. The 5-oxaspiro[3.4]octane scaffold, featuring a fused oxetane and cyclopentane ring system, offers a unique spatial arrangement of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear, or "flat" molecules. The carboxylic acid moiety at the 7-position provides a crucial anchor point for further derivatization, allowing for the fine-tuning of a compound's biological activity.
Comparative Efficacy of 5-Oxaspiro[3.4]octane Derivatives
Direct head-to-head comparative studies of a broad range of 5-oxaspiro[3.4]octane-7-carboxylic acid derivatives are limited in the public domain. However, by examining patent literature, we can glean valuable insights into the potential of these compounds against specific targets.
M4 Muscarinic Acetylcholine Receptor (M4R) Agonists
The M4 muscarinic receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia.[1][2] Activation of the M4R can modulate dopaminergic signaling in the striatum, offering a potential non-dopaminergic approach to antipsychotic therapy.[3][4] A patent from Novartis describes a series of 5-oxa-2-azaspiro[3.4]octane derivatives as potent M4R agonists.[5]
Table 1: Efficacy of Representative 5-Oxa-2-azaspiro[3.4]octane Derivatives as M4R Agonists
| Compound ID (Example from WO2021070091A1) | Structure | M4R EC50 (nM) |
| Example 1 | 2-((S)-2-((S)-5-fluoro-2-methoxy-4-(1H-pyrazol-4-yl)phenyl)-7-(pyrimidin-5-yl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetamide | 1.6 |
| Example 2 | 2-((R)-2-((S)-5-fluoro-2-methoxy-4-(1H-pyrazol-4-yl)phenyl)-7-(pyrimidin-5-yl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetamide | 3.9 |
| Example 3 | 2-((S)-2-((S)-2,5-difluoro-4-(1H-pyrazol-4-yl)phenyl)-7-(pyrimidin-5-yl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetamide | 2.5 |
Data extracted from patent WO2021070091A1. EC50 values represent the concentration of the compound that elicits 50% of the maximal response in an in vitro functional assay.
The data suggests that subtle stereochemical changes and substitutions on the phenyl and pyrimidinyl moieties can significantly impact the potency of these compounds at the M4 receptor. The (S,S) diastereomer (Example 1) demonstrates the highest potency in this representative set.
µ-Opioid Receptor (MOR) Agonists
The µ-opioid receptor is the primary target for opioid analgesics.[6] However, activation of MOR also leads to undesirable side effects such as respiratory depression and dependence.[7] The development of novel MOR agonists with improved safety profiles is a major goal in pain management research.[8][9] A patent by Jiangsu Hengrui Medicine Co. discloses a series of oxa-spiro derivatives as MOR agonists for the treatment of pain.[10]
Table 2: Efficacy of a Representative Oxaspiro Derivative as a MOR Agonist
| Compound ID (from MedchemExpress) | Structure | MOR EC50 (nM) |
| μ opioid receptor agonist 2 (Compound H-3) | Optically pure oxaspiro ring substituted pyrrolopyrazole derivative | 1.8 |
Data from MedchemExpress, referencing patent WO2021143801A1.[11]
This example highlights the potential of the oxaspiro scaffold in developing potent MOR agonists. Further investigation into the structure-activity relationship (SAR) of this series is warranted to understand how modifications to the scaffold affect efficacy and potentially bias signaling towards therapeutic effects over adverse effects.
Signaling Pathways and Experimental Protocols
Understanding the downstream signaling pathways of the target receptors is crucial for interpreting efficacy data.
M4 Muscarinic Acetylcholine Receptor Signaling Pathway
The M4R is a Gi/o-coupled receptor. Upon agonist binding, the G-protein dissociates, and the αi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
Caption: Simplified M4 Muscarinic Receptor Signaling Pathway.
µ-Opioid Receptor Signaling Pathway
Similar to the M4R, the MOR is a Gi-protein coupled receptor.[5][12] Agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[13] This is a primary mechanism underlying the analgesic effects of opioids.
Caption: Simplified µ-Opioid Receptor Signaling Pathway.
Experimental Protocol: In Vitro Functional Assay for GPCRs ([35S]GTPγS Binding Assay)
This protocol describes a common method for determining the potency and efficacy of compounds at Gi-coupled GPCRs like the M4R and MOR.
Objective: To measure the ability of test compounds to stimulate the binding of [35S]GTPγS to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing the receptor of interest (M4R or MOR).
-
[35S]GTPγS (radioligand).
-
GTPγS (non-radiolabeled).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Test compounds (5-oxaspiro[3.4]octane-7-carboxylic acid derivatives).
-
Scintillation vials and scintillation fluid.
-
Microplate and filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the target receptor.
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations (typically a serial dilution).
-
GDP (to ensure G-proteins are in their inactive state).
-
Cell membranes.
-
[35S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of non-radiolabeled GTPγS.
-
Subtract non-specific binding from all other readings to get specific binding.
-
Plot the specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Caption: Workflow for a [35S]GTPγS Binding Assay.
Conclusion and Future Directions
The 5-oxaspiro[3.4]octane-7-carboxylic acid scaffold represents a valuable starting point for the design of novel modulators of neurological targets. The available data, primarily from patent literature, indicates that derivatives of this scaffold can exhibit potent and specific activity as both M4R and MOR agonists.
The development of these compounds is still in its early stages, and there is a clear need for comprehensive, peer-reviewed studies that directly compare the efficacy, selectivity, and pharmacokinetic properties of a wider range of derivatives. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead candidates for further preclinical and clinical development. The protocols and pathway diagrams provided in this guide offer a foundational framework for researchers entering this exciting area of medicinal chemistry.
References
- Novartis AG. (2021). 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists. WO2021070091A1.
- Jiangsu Hengrui Medicine Co. (2019). Oxa spiro derivative, preparation method therefor, and applications thereof in medicines. US-10442793-B2.
-
Patsnap Synapse. (2024). What are M4 receptor agonists and how do they work?. Patsnap. [Link]
- Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381.
- Foster, D. J., et al. (2016). Antipsychotic-like effects of M4 positive allosteric modulators are mediated by cholinergic-dependent and -independent mechanisms. Neuropsychopharmacology, 41(9), 2259-2268.
- Law, P. Y., & Loh, H. H. (2015). The mechanism of μ-opioid receptor (MOR)-TRPV1 crosstalk in TRPV1 activation involves morphine anti-nociception, tolerance and dependence. Taylor & Francis Online, 6(9), 1045-1053.
- Myslivecek, J. (2016). M4 Muscarinic Receptors and Locomotor Activity Regulation. Physiological Research, 65(Supplementum 4), S487-S497.
-
Wikimedia Foundation. (2024). Mu-opioid receptor. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2024). Mu Receptors. StatPearls. [Link]
-
Wikimedia Foundation. (2023). Muscarinic acetylcholine receptor M4. Wikipedia. [Link]
- Yohn, S. E., et al. (2018). M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. Neuron, 98(5), 946-960.e5.
- Calhoun, K., et al. (2022). 2-azaspiro[3.4]octane derivatives as M4 agonists. US11548865B2.
- ARIPO. (2022). 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS. AR120169A1.
-
PubChem. (n.d.). 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. PubChem. [Link]
- Healy, J. R., et al. (2023). Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Frontiers in Pharmacology, 14, 1205649.
- Lazareno, S., & Birdsall, N. J. (2000). Muscarinic Receptor Agonists and Antagonists. MDPI.
- Ko, M.-C., et al. (2023). Role of mu opioid receptor (MOR) agonist efficacy as a determinant of opioid antinociception in a novel assay of pain-depressed behavior in female and male mice. Frontiers in Pain Research, 4, 1281698.
- Ko, M.-C., et al. (2023). Role of mu opioid receptor (MOR) agonist efficacy as a determinant of opioid antinociception in a novel assay of pain-depressed behavior in female and male mice. PubMed, 37830089.
- Le, T. P., et al. (2018). Current strategies toward safer mu opioid receptor drugs for pain management. Expert Opinion on Therapeutic Targets, 22(8), 693–704.
- Hassan, A., et al. (2022). A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013–2021).
- Carroll, F. I., et al. (2006). N-substituted 4beta-methyl-5-(3-hydroxyphenyl)-7alpha-amidomorphans are potent, selective kappa opioid receptor antagonists. Journal of Medicinal Chemistry, 49(5), 1781–1791.
- Samoshkin, A., et al. (2019). Identification and characterization of novel candidate compounds targeting 6- and 7-transmembrane μ-opioid receptor isoforms. British Journal of Pharmacology, 176(14), 2545–2557.
- Chan, W. Y., & McKinzie, D. L. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters, 9(7), 633–635.
- Largent-Milnes, T. M., et al. (2012). The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors. British Journal of Pharmacology, 166(6), 1740–1750.
-
WIPO. (2021). ANTAGONISTS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4. WO/2021/119265. WIPO Patentscope. [Link]
Sources
- 1. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 3. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Signaling mechanisms of μ-opioid receptor (MOR) in the hippocampus: disinhibition versus astrocytic glutamate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Current strategies toward safer mu opioid receptor drugs for pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of mu opioid receptor (MOR) agonist efficacy as a determinant of opioid antinociception in a novel assay of pain-depressed behavior in female and male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of mu opioid receptor (MOR) agonist efficacy as a determinant of opioid antinociception in a novel assay of pain-depressed behavior in female and male mice [frontiersin.org]
- 10. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
Validation of 5-Oxaspiro[3.4]octane-7-carboxylic acid as a Rigid Scaffold in Drug Discovery: A Comparative Guide
Executive Summary
The modern drug discovery landscape is actively shifting away from planar, aromatic-heavy chemical spaces—a paradigm shift famously termed "escaping flatland" [1]. To improve clinical success rates, medicinal chemists are prioritizing scaffolds with a high fraction of sp³-hybridized carbons (
By fusing a cyclobutane ring with a tetrahydrofuran (THF) ring at a single spiro carbon, this scaffold provides a highly constrained spatial arrangement. This guide objectively compares the 5-oxaspiro[3.4]octane core against traditional planar and flexible alternatives, detailing the mechanistic rationale for its use and providing self-validating experimental protocols to confirm its utility in lead optimization.
The Mechanistic Rationale: Escaping "Flatland" with Spirocyclic Rigidity
The correlation between molecular complexity (measured by
Spirocyclic scaffolds containing four-membered rings solve this paradox [2]. The 5-oxaspiro[3.4]octane core offers the following mechanistic advantages:
-
Pre-organized Exit Vectors: The spiro-fusion locks the carboxylic acid at position 7 into a rigorous geometric trajectory. This pre-organization minimizes the entropic penalty upon target binding.
-
Tuned Physicochemical Properties: The inclusion of the oxygen atom (oxa-substitution) lowers the overall lipophilicity (LogP) compared to an all-carbon spiro[3.4]octane, improving aqueous solubility and providing a potential hydrogen-bond acceptor.
-
Metabolic Resistance: Unlike flexible ethers, the rigid, strained nature of the spiro-THF ring restricts the optimal geometry required for Cytochrome P450 (CYP450) enzymes to perform
-carbon hydrogen abstraction, thereby resisting oxidative clearance.
Structural & Physicochemical Comparison
To objectively validate the spirocyclic approach, we compare 5-Oxaspiro[3.4]octane-7-carboxylic acid against two standard alternatives: a planar aromatic scaffold and a flexible aliphatic scaffold.
| Metric / Property | 3-Methoxybenzoic Acid (Planar Alternative) | 3-Methoxycyclopentanecarboxylic Acid (Flexible Alternative) | 5-Oxaspiro[3.4]octane-7-carboxylic acid (Rigid Spiro Scaffold) [3] |
| Core Structure | Aromatic Ring ( | Saturated Ring ( | Spiro-fused Rings ( |
| 0.12 (Low) | 0.85 (High) | 1.00 (Maximum) | |
| Rotatable Bonds | 2 | 2 | 1 (Highly constrained) |
| Entropic Penalty | Low (Pre-organized) | High (Multiple conformers) | Low (Pre-organized 3D) |
| Aqueous Solubility | Poor to Moderate | Moderate | Excellent |
| Metabolic Liability | Aromatic oxidation / toxicity | Moderate (Flexible ether cleavage) | Low (Sterically shielded oxa-ring) |
Scaffold Selection Logic
The decision tree below illustrates the causality behind selecting a spirocyclic scaffold over planar or flexible alternatives during lead optimization.
Caption: Logical workflow demonstrating the progression from target requirements to scaffold selection.
Experimental Validation Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They not only outline how to utilize the scaffold but explain why specific reagents and conditions are required to overcome the unique chemical behavior of the spiro[3.4] system.
Protocol 1: High-Efficiency Amide Coupling & Steric Hindrance Assessment
Objective: To successfully derivatize the carboxylic acid exit vector while overcoming the inherent steric bulk of the adjacent spiro center.
Causality & Rationale: The spiro[3.4] core projects the cyclobutane ring into the steric environment of the position-7 carboxylic acid. Standard coupling reagents (like EDC/NHS) often fail here due to slow active ester formation, leading to competitive hydrolysis or epimerization. To bypass this, we utilize HATU , a highly reactive uronium salt. HATU rapidly forms an HOAt active ester, which is highly resistant to hydrolysis and electrophilic enough to drive the reaction forward despite the steric barrier.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-Oxaspiro[3.4]octane-7-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Reasoning: DIPEA is non-nucleophilic and sterically hindered, preventing unwanted side reactions while ensuring the carboxylic acid is fully deprotonated.
-
Activation: Cool the mixture to 0 °C and add HATU (1.2 equiv, 0.6 mmol) in one portion. Stir for 15 minutes. Reasoning: The 0 °C temperature suppresses potential epimerization at the chiral center during the highly exothermic activation phase.
-
Amine Coupling: Add the target primary or secondary amine (1.1 equiv, 0.55 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation (LC-MS): Monitor the reaction via LC-MS. A successful coupling will show >95% conversion to the amide with no detectable epimers (confirming the stereochemical integrity of the scaffold is maintained).
-
Workup: Quench with saturated aqueous
, extract with EtOAc, dry over , and purify via preparative HPLC.
Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Objective: To validate the metabolic resistance of the oxa-spiro core against CYP450-mediated degradation.
Causality & Rationale: A known liability of flexible aliphatic ethers is rapid CYP450-mediated
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1
M solution of the synthesized spiro-amide (from Protocol 1) in 0.1 M potassium phosphate buffer (pH 7.4). -
Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Reasoning: NADPH is the essential electron donor for CYP450 catalytic cycles.
-
Time-Course Sampling: Extract 50
L aliquots at 0, 15, 30, 45, and 60 minutes. -
Quenching: Immediately quench each aliquot into 150
L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Reasoning: Cold acetonitrile instantly denatures the CYP450 enzymes, freezing the metabolic profile at exact time points. -
Validation (Data Analysis): Centrifuge the samples and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (
) and half-life ( ). The rigid spirocyclic ether should demonstrate a minutes, proving its superiority over flexible ether analogs (which typically show minutes).
Experimental Workflow
Caption: Step-by-step synthetic workflow for the high-efficiency derivatization of the spiro scaffold.
Conclusion
The validation of 5-Oxaspiro[3.4]octane-7-carboxylic acid demonstrates its profound utility as a rigid, 3D scaffold in modern medicinal chemistry. By maximizing
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications). URL:[Link]
Structure-Activity Relationship (SAR) Studies of 5-Oxaspiro[3.4]octane-7-carboxylic Acid Analogs: A Comparative Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The transition from planar, aromatic-heavy molecules to three-dimensional, sp³-rich architectures is a defining strategy in contemporary drug discovery. This guide provides a rigorous comparative analysis of 5-oxaspiro[3.4]octane-7-carboxylic acid (CAS 2768325-81-9) against traditional aromatic and aliphatic building blocks. By examining thermodynamic solubility, lipophilicity, and metabolic stability, we demonstrate how this specific spirocyclic scaffold optimizes pharmacokinetic (PK) profiles and serves as a premium bioisostere in SAR campaigns.
The Mechanistic Rationale: Escaping Flatland
Historically, medicinal chemists relied heavily on flat aromatic rings (e.g., phenyl, pyridyl) due to the robust nature of cross-coupling reactions. However, high aromatic ring counts correlate strongly with poor aqueous solubility and higher clinical attrition rates.
Replacing a flat benzoic acid moiety with a 5-oxaspiro[3.4]octane-7-carboxylic acid core [1] introduces critical physicochemical advantages:
-
Disruption of Crystal Packing: The rigid, three-dimensional spirocyclic geometry prevents the
stacking inherent to aromatic rings. This lowers the crystal lattice energy, directly driving up thermodynamic solubility. -
Lipophilicity Modulation: The inclusion of the oxygen atom in the oxetane ring acts as a potent hydrogen bond acceptor. This reduces the overall partition coefficient (LogP) compared to purely carbocyclic analogs (like spiro[3.4]octane), minimizing non-specific protein binding and off-target toxicity [2].
-
Metabolic Shielding: Saturated spirocycles lack the
-electron clouds that typically serve as sites for Cytochrome P450 (CYP)-mediated aromatic oxidation (e.g., epoxidation).
Diagram illustrating the physicochemical benefits of spirocyclic bioisosteric replacement.
Comparative Physicochemical Profiling
To objectively evaluate the performance of the 5-oxaspiro[3.4]octane-7-carboxylic acid scaffold, we compare its representative amide derivatives against those synthesized from benzoic acid and cyclopentanecarboxylic acid. The data below reflects standard profiling metrics for equivalent pharmacophore conjugates.
| Metric | Benzoic Acid Analog (Aromatic) | Cyclopentanecarboxylic Acid Analog (Aliphatic) | 5-Oxaspiro[3.4]octane-7-carboxylic Acid Analog (Spirocyclic) |
| Fraction sp³ (Fsp³) | 0.15 | 0.65 | 0.85 |
| ClogP | 3.2 | 2.8 | 1.9 |
| Thermodynamic Solubility (pH 7.4) | < 5 µg/mL | 45 µg/mL | > 150 µg/mL |
| HLM Intrinsic Clearance (CL_int) | 85 µL/min/mg | 40 µL/min/mg | < 15 µL/min/mg |
| Primary Liability | Poor solubility, high CYP metabolism | Moderate lipophilicity | Synthetic complexity |
Data Interpretation: The spirocyclic analog demonstrates a superior balance of properties. The oxetane oxygen significantly lowers ClogP compared to the cyclopentyl analog, while the high Fsp³ fraction drives a 30-fold increase in solubility over the aromatic baseline [2]. Such spirocyclic carboxylic acids are increasingly utilized in the synthesis of advanced therapeutics, mirroring strategies seen in the development of modern FDA-approved drugs [3].
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for evaluating the SAR of these analogs.
Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)
Causality Focus: Kinetic solubility assays (using DMSO spikes) often overestimate solubility due to the formation of metastable supersaturated solutions. The shake-flask thermodynamic method measures the true equilibrium between the solid crystalline phase and the aqueous phase, which is critical for accurately predicting oral bioavailability.
-
Preparation: Weigh 2.0 mg of the solid synthesized analog into a 1.5 mL glass HPLC vial.
-
Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.
-
Equilibration: Cap the vial and agitate on an orbital shaker at 300 rpm for 24 hours at 25°C. (Rationale: 24 hours ensures complete thermodynamic equilibrium is reached between the solid lattice and the solvent.)
-
Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet undissolved solid. (Rationale: Filtration can lead to non-specific binding of the compound to the filter membrane, artificially lowering the measured concentration.)
-
Quantification: Transfer the supernatant to a clean vial and analyze via HPLC-UV against a standard curve prepared in a matching buffer system.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality Focus: This assay determines the intrinsic clearance (CL_int) by monitoring the depletion of the parent compound. A self-validating system requires the inclusion of a positive control (e.g., verapamil) to confirm enzymatic activity and an internal standard (IS) to correct for matrix effects during mass spectrometry.
-
Incubation Mix: Prepare a 1 µM solution of the analog in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated reaction.
-
Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the incubation mixture.
-
Enzyme Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL of analytical Internal Standard (IS). (Rationale: Cold ACN instantly denatures the CYP enzymes, halting the reaction at the exact time point, while simultaneously precipitating proteins to prevent LC column fouling.)
-
Analysis: Centrifuge at 4,000 rpm for 10 minutes. Inject the supernatant into an LC-MS/MS system to calculate the half-life (
) and intrinsic clearance.
Step-by-step experimental workflow for evaluating in vitro HLM stability.
Conclusion
The integration of 5-oxaspiro[3.4]octane-7-carboxylic acid into SAR campaigns represents a highly effective strategy for overcoming the limitations of planar aromatic rings. By strategically increasing the Fsp³ fraction and introducing a polar oxetane oxygen, medicinal chemists can achieve profound improvements in thermodynamic solubility and metabolic stability, ultimately yielding higher-quality clinical candidates.
References
- ChemScene. "(S)-5-Oxaspiro[3.4]octane-7-carboxylic acid Product Information.
- Burkhard, J. A., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications, 2014.
- "Fluorine-containing drugs approved by the FDA in 2019.
Comparative Analysis of Spiro[3.3]heptane and Spiro[3.4]octane Cores in Drug Design
Executive Summary: The "Escape from Flatland"
Modern medicinal chemistry is undergoing a paradigm shift known as the "escape from flatland," transitioning away from highly planar, sp²-hybridized aromatic rings toward three-dimensional, sp³-rich scaffolds. This shift is driven by the need to improve clinical success rates by enhancing aqueous solubility, reducing off-target promiscuity, and minimizing CYP450-mediated metabolic liabilities.
Among the most promising 3D motifs are the spiro[3.3]heptane and spiro[3.4]octane cores. While both offer exceptional rigidity and a high fraction of sp³ carbons (Fsp³), they serve distinct strategic purposes in drug design. This guide provides an objective, data-backed comparative analysis of these two scaffolds, detailing their physicochemical impacts, biological applications, and self-validating synthetic protocols.
Structural & Physicochemical Comparison
To effectively deploy these scaffolds, researchers must understand their divergent geometric and physicochemical properties. The table below summarizes the core differences that dictate their application in drug discovery:
| Feature | Spiro[3.3]heptane (4/4 System) | Spiro[3.4]octane (4/5 System) |
| Structural Geometry | Symmetrical, highly strained bicyclic system. | Asymmetrical, rigid 3D framework. |
| Primary Utility | 1[1]. | Spatial orientator for precise target pocket binding. |
| Exit Vectors | Non-collinear (adaptable to ortho, meta, and para geometries). | Highly divergent, multi-directional 3D projection. |
| Physicochemical Impact | Drastically improves solubility; reduces lipophilicity (LogD). | Balances lipophilicity with excellent BBB permeability. |
| Representative Targets | HDAC (Vorinostat analogs), Smoothened (Sonidegib analogs). | HPK1, MAGL, SIRT1/p53 (Glioblastoma agents). |
Spiro[3.3]heptane: The Versatile Bioisostere
Causality in Design
The spiro[3.3]heptane core is primarily utilized as a saturated bioisostere for flat aromatic rings (like benzene) and saturated heterocycles (like piperazine). Historically, researchers believed that to mimic a para-substituted benzene ring, a bioisostere must possess collinear exit vectors (e.g., bicyclo[1.1.1]pentane). However, recent structural analyses prove that 2[2].
By replacing a flat phenyl ring with a spiro[3.3]heptane core, drug developers dramatically increase the Fsp³ fraction. This disrupts the flat intermolecular stacking that typically leads to poor aqueous solubility, thereby improving the drug's pharmacokinetic profile without sacrificing target affinity. Heteroatom-substituted variants, such as3[3].
Fig 1. Self-validating synthetic workflow for the 2-oxa-6-azaspiro[3.3]heptane bioisostere core.
Spiro[3.4]octane: The Rigid Scaffold for Targeted Therapy
Causality in Design
Unlike the symmetrical 4/4 system, the spiro[3.4]octane (4/5) core is deployed when a drug requires highly specific spatial orientation to fit into complex enzyme pockets. The fusion of a cyclobutane ring with a cyclopentane ring creates a compact, spherical structure that lowers the topological polar surface area (TPSA) while maintaining a high degree of lipophilicity.
This specific balance makes the spiro[3.4]octane scaffold exceptional for central nervous system (CNS) applications. Because of its optimal permeability, 4[4]. Recent oncology research has demonstrated that chalcone-spirocycle hybrids utilizing this core act as potent anti-glioblastoma (GBM) agents by activating the SIRT1/p53-mediated apoptosis pathway without triggering off-target necrosis.
Fig 2. SIRT1/p53-mediated apoptosis pathway activated by spiro[3.4]octane derivatives in GBM.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate intrinsic chemical or physical checkpoints (e.g., precipitation, gas evolution) that confirm reaction success without requiring immediate LC-MS/NMR analysis at every intermediate step.
Protocol A: Synthesis of the 2-oxa-6-azaspiro[3.3]heptane Core
Rationale: Utilizing tribromopentaerythritol ensures the pre-organization of the quaternary spiro carbon. Standard acidic/basic deprotection would cleave the highly strained oxetane/azetidine rings; therefore, magnesium under sonication is used to provide single-electron transfer (SET) conditions that selectively cleave the N-S bond.
-
Double Cyclization: Suspend tribromopentaerythritol (1.0 eq) and p-toluenesulfonamide (1.1 eq) in a solution of KOH/water. Reflux the mixture for 12 hours.
-
Self-Validation Check: The reaction will transition from a heterogeneous suspension to a clear solution. Upon cooling to room temperature, the N-tosyl intermediate will spontaneously precipitate as a white solid, visually confirming successful cyclization.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.
-
Detosylation: Dissolve the intermediate in anhydrous methanol. Add magnesium turnings (5.0 eq) and subject the flask to ultrasonic irradiation (sonication) at room temperature.
-
Self-Validation Check: The physical consumption and dissolution of the magnesium turnings correlate directly with reaction progress.
-
-
Salt Formation: Filter the remaining solids, concentrate the filtrate, and treat with oxalic acid to precipitate the 2-oxa-6-azaspiro[3.3]heptane oxalate salt for stable storage.
Protocol B: Synthesis of the Spiro[3.4]octan-6-one Core
Rationale: The Knoevenagel condensation of cyclopentanone establishes the electrophilic double bond necessary for the spirocyclic junction, providing a versatile ketone handle for downstream medicinal chemistry functionalization.
-
Knoevenagel Condensation: To a solution of cyclopentanone (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq). Reflux the mixture for 4-6 hours.
-
Crystallization: Remove the heat and allow the mixture to cool to 0°C.
-
Self-Validation Check: The intermediate, 1-(cyanomethyl)cyclopentanecarbonitrile, will spontaneously crystallize from the cold ethanol solution, providing immediate visual confirmation of conversion and negating the need for column chromatography.
-
-
Hydrolysis & Decarboxylation: Resuspend the filtered crystals in concentrated aqueous HCl and heat to 100°C to hydrolyze the dinitrile to a di-carboxylic acid, which subsequently decarboxylates.
-
Self-Validation Check: The evolution of CO₂ gas (visible bubbling) serves as an in-situ kinetic indicator of the decarboxylation step. The cessation of gas evolution marks the completion of the reaction, yielding the spiro[3.4]octan-6-one core.
-
Conclusion
Both spiro[3.3]heptane and spiro[3.4]octane are privileged scaffolds that empower medicinal chemists to navigate beyond the limitations of flat aromatic rings. If the primary goal is to improve the solubility and metabolic stability of an existing drug by replacing a benzene or piperazine ring, the spiro[3.3]heptane core is the premier choice. Conversely, if the objective is to design a rigid, highly lipophilic molecule capable of crossing the blood-brain barrier to hit precise spatial pockets in CNS or oncology targets, the spiro[3.4]octane core provides superior architectural advantages.
References
- [The Spiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry], BenchChem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMMkG63QkinnPzeNYpZS3EkGzioAnW3fYWK_YHk5OYzwXz3yKanOnD5ryRUn1NQ0TfBfD3Qr1qdTBo5-KJrxd81bk3_VdBPi1ZOXBvHn8Eszh_Snz3UF00mgHYFPaoiP0g68RYs_PnE2aE9TR64yrlYSps5qIP2dLvcdzEbeGFSw5OyTBiiZSvENEmd8nemmLy7OH1OoNgk58j96PYJLg=] 2.[Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry], BenchChem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHktJ3hBlpM2pjpzVjxJdraItbPQHeOpWtL86eRFW_22soHAr-iU4zUk_OqRxy8XDcK2AWTbfaXpzLGAdfi9DJJ3Sq9H7oUtdSV3va2Ln6q0LlPpoinE5Ef_-ITeKWmVIOhNnT7PD79beOzRGQz83ikIz8ceL3uREtVG2rXe4P9f0H3stzmfXoOT1EYhRTDshAD000L5Ry4l8-OCv0i1rc1_nDQSatcYWbBRXku] 3.[Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes], RSC Publishing,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi56qjvvLV8ErRgzAiHRMpu1OlS2TRq7rH8X36lZHF_VjCQNVRzZuY8M5r4pCueu3vx2JXdWU4AyRf8mhz6mkzqPO5SGUZNSLJbPPYswkcug5ACArVZBkF0TZ0_0wRuM0E-guWbMx59AoofzS6ChmgmejTgDAmYdre] 4.[Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere], ChemRxiv,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF883rhC0s8iMsJWIkyl4JfZRLhxxJdWBdIQN3loVdjHX41VzTJofT9xc3QNQkCSV3yhp_8XcRgCinE5Gx-F86P0ZUxvqIm52Rf_K7p5nE8xhELM0JoJU3FiO7vR1Cp0-9hQGb8OyGcywg1iQva7eKm9KfnB7Yzg==]
- [Spiro[3.3]heptane as a Saturated Benzene Bioisostere], PubMed (NIH),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjHcYHCuSx8R8brI_vcvY9i0KjdEPE-uTEMzNHRIBQCG6sfW5CzlhxXl1jvKU4SdzPoyGa1Xw7CSGea9VXn4QwscWBV5AsVQQE_WgRuWfdZKWtxn6tl0T99hf9nlUGFIt4jC3_] 6.[Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents], ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtdzQHoQEoQ3W5pVY1cdZNKHKH_3N-m85Zd60f6By3_mRd6t4WOt91JyVjiFeLDAPeXjLGwIzx5DlK_mJV7DWxNByGxSFQfX8gVFFqB4guNSh4_Ul5dWNrcKCs7BoiZeqVZGkVSZmQ72mkN7mppeZnXQ2vm2qEbRu52Gl2jYInfXVb9RqePd-EQQKqgvfB1Bvx7eytgBkULyKoZkBV-zS6aLDVkw8RHA1WJ7kHIoqZ8Y4UxX9VvabvEDUQveZwq657vpvaelv0ls5101TE9v0YcE2nUP_g2yEhrhaWeXM=]
- [Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities], ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk2g806EIRLy2523bvEQ1AYSvBhPy837WYySWuUO-1YuRLH5TYOfEnUZn7QuupPMuN8d2ujbHXTGhyXslWLHSa4fBBpsURfmeEZ8h6IQHcwmjbE1A8zJvf6r4Lg5SCW7ipR0tOfw==]
Sources
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
assessing the metabolic stability of 5-Oxaspiro[3.4]octane-containing compounds
The following guide provides an in-depth technical assessment of the metabolic stability of 5-Oxaspiro[3.4]octane-containing compounds. It is designed for medicinal chemists and drug metabolism scientists, moving beyond standard templates to focus on the specific structural advantages of this spirocyclic scaffold.[1][2]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads[2]
Executive Summary: Escaping the "Flatland"
In modern drug discovery, the transition from planar aromatic rings to three-dimensional (3D) saturated systems is a proven strategy to improve physicochemical properties and patentability.[1][2][3] The 5-Oxaspiro[3.4]octane scaffold—a cyclobutane spiro-fused to a tetrahydrofuran (THF) ring—represents a "privileged structure."[2]
Unlike flexible ethers or flat heteroaromatics, this scaffold offers a unique combination of conformational restriction and metabolic blockade . This guide details how to assess its stability profile, providing experimental protocols and comparative data to validate its utility as a bioisostere.[2]
Structural Logic & Mechanistic Insight
The Metabolic Advantage
Metabolic instability in ether-containing drugs often arises from Cytochrome P450 (CYP)-mediated
In the 5-Oxaspiro[3.4]octane system:
-
Quaternary Blockade: One of the
-carbons is the spiro-quaternary center.[2] It lacks protons, rendering it immune to CYP-mediated abstraction.[2] -
Steric Shielding: The rigid spiro geometry creates steric bulk that hinders enzyme approach to the remaining
-methylene group.[2] -
Lipophilicity Modulation: The increased fraction of
carbons ( ) lowers LogP compared to aromatic analogs, reducing non-specific binding and intrinsic clearance ( ).
Visualization: Metabolic Blocking Mechanism
The following diagram illustrates how the spiro-center blocks the standard metabolic pathway compared to a linear ether.[2]
Figure 1: Mechanism of metabolic resistance.[2] The quaternary spiro-carbon prevents
Comparative Analysis: Performance vs. Alternatives
When selecting a scaffold, researchers must weigh stability against potency and solubility.[2] The table below compares 5-Oxaspiro[3.4]octane against standard medicinal chemistry alternatives.
Table 1: Comparative Physicochemical and Metabolic Profile
| Feature | 5-Oxaspiro[3.4]octane | Phenyl Ring | Morpholine | Cyclohexyl |
| Geometry | Rigid 3D ( | Planar 2D ( | Flexible 3D Chair | Flexible 3D Chair |
| Metabolic Stability | High (Blocked | Low/Med (Susceptible to hydroxylation) | Medium (N-dealkylation/oxidation risk) | Medium (Multiple hydroxylation sites) |
| Solubility (Aq) | High (Ether O + Compactness) | Low (Lipophilic) | High (Polar) | Low (Lipophilic) |
| Lipophilicity (LogP) | Low to Moderate | High | Low | High |
| Toxicity Risk | Low (Chemically inert) | Potential (Toxic metabolites like epoxides) | Low | Low |
| Primary Clearance | Renal (often unchanged) | Hepatic (CYP metabolism) | Hepatic/Renal | Hepatic |
Key Takeaway: The 5-oxaspiro[3.4]octane scaffold offers a superior "sweet spot" by maintaining the solubility benefits of ethers (like morpholine) while providing the metabolic robustness of a blocked carbocycle.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your specific derivative, use the following self-validating protocol. This workflow is designed to calculate Intrinsic Clearance (
Materials
-
Test Compound: 1 µM final concentration (ensure <0.1% DMSO).
-
System: Liver Microsomes (Human/Rat/Mouse), 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
Control: Verapamil (High clearance) and Warfarin (Low clearance).
Workflow Diagram
Figure 2: Step-by-step microsomal stability assay workflow for determining intrinsic clearance.
Detailed Methodology
-
Incubation: Mix liver microsomes (0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Dosing: Add the test compound (5-oxaspiro[3.4]octane derivative) to a final concentration of 1 µM. Note: Low concentration prevents enzyme saturation (Michaelis-Menten kinetics).[2]
-
Start: Initiate reaction by adding NADPH (1 mM final).[2]
-
Sampling: Remove aliquots (50 µL) at
minutes. -
Stop: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the parent ion transition.[2]
Calculation of
Plot
Success Criteria:
-
A stable 5-oxaspiro[3.4]octane compound should exhibit
min in human microsomes.[2] - indicates high metabolic stability.
References
-
Zheng, X., & Tice, C. M. (2016).[2] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights. Link
-
Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[2] Link[2]
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link[2]
-
Wuitschik, G., et al. (2010).[2][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[2][4] Link[2]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[2] (Context on metabolic blocking via substitution). Link[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
in vitro and in vivo evaluation of 5-Oxaspiro[3.4]octane-7-carboxylic acid derivatives
Topic: in vitro and in vivo evaluation of 5-Oxaspiro[3.4]octane-7-carboxylic acid derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: Escaping Flatland
In modern medicinal chemistry, the transition from planar, aromatic-rich scaffolds to three-dimensional (3D), spirocyclic architectures is a proven strategy to improve clinical success rates. 5-Oxaspiro[3.4]octane-7-carboxylic acid (CAS 2768325-81-9) represents a high-value bioisostere designed to replace traditional cyclic moieties such as cyclohexane , tetrahydrofuran (THF) , or phenyl rings.
This guide provides a rigorous framework for evaluating derivatives of this scaffold. By increasing the fraction of sp3-hybridized carbons (
The Core Comparison
| Feature | 5-Oxaspiro[3.4]octane (Scaffold A) | Cyclohexane (Alternative B) | Tetrahydrofuran (Alternative C) |
| Geometry | Rigid, 3D Spirocyclic | Flexible Chair/Boat | Flexible Envelope |
| Lipophilicity (LogD) | Low (Ether oxygen effect) | High (Lipophilic) | Moderate |
| Solubility | High (High | Low | Moderate |
| Metabolic Stability | High (Quaternary center blocks oxidation) | Low (Susceptible to P450) | Moderate (α-oxidation risk) |
| Primary Use | Bioisostere for solubility/stability optimization | Standard lipophilic spacer | H-bond acceptor spacer |
In Vitro Evaluation Protocols
To validate the superiority of the 5-oxaspiro[3.4]octane scaffold, researchers must perform head-to-head comparisons against standard analogs.
Thermodynamic Solubility Assay
Objective: Quantify the solubility advantage conferred by the spiro-ether moiety compared to a carbocyclic analog.
-
Rationale: The ether oxygen in the 5-position reduces lipophilicity, while the spiro-center disrupts crystal packing energy, typically resulting in higher solubility than cyclohexane analogs.
-
Protocol:
-
Preparation: Prepare 10 mM DMSO stock solutions of the Spiro-derivative and the Cyclohexyl-analog.
-
Incubation: Spike stocks into PBS (pH 7.4) to a target concentration of 200 µM. Incubate at 25°C for 24 hours with shaking.
-
Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via LC-MS/MS against a standard curve.
-
Success Criteria: Spiro-derivative should exhibit >2-fold improvement in solubility vs. the carbocyclic analog.
-
Microsomal Stability (Metabolic Clearance)
Objective: Assess the resistance of the scaffold to cytochrome P450-mediated oxidation.
-
Rationale: The quaternary spiro-carbon (C4) blocks metabolic hotspots typical of simple rings. Unlike THF, the spiro-system is sterically hindered, reducing oxidative liability at the ether
-position. -
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.
-
Reaction: Incubate test compounds (1 µM) with NADPH (1 mM) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Determine intrinsic clearance (
) via LC-MS/MS monitoring of parent depletion. -
Calculation:
(Where is the elimination rate constant)
-
Target Potency & Selectivity (Case Study: SSTR5/GPCR)
Context: Spiro-scaffolds are often used to optimize GPCR antagonists (e.g., SSTR5 inhibitors) by orienting exit vectors to maximize binding pocket occupancy.
-
Protocol (cAMP Modulation Assay):
-
Cell Line: CHO-K1 cells stably expressing human SSTR5.
-
Stimulation: Induce cAMP production with Forskolin (10 µM).
-
Treatment: Treat cells with serial dilutions of the Spiro-derivative vs. Reference Ligand.
-
Readout: Measure cAMP levels using a TR-FRET detection kit (e.g., Lance Ultra).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
-
In Vivo Evaluation Protocols
Once in vitro superiority is established, the compound progresses to pharmacokinetic (PK) profiling.
Rat Pharmacokinetics (PK) Study
Objective: Confirm that the improved metabolic stability translates to lower systemic clearance and higher oral bioavailability (
-
Study Design:
-
Species: Sprague-Dawley Rats (Male, n=3 per arm).
-
Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (adjust based on solubility data).
-
Dosing:
-
Arm A (IV): 1 mg/kg (Bolus tail vein).
-
Arm B (PO): 5 mg/kg (Oral gavage).
-
-
-
Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Key Parameters:
-
Clearance (
): Must be <50% of hepatic blood flow for a stable drug. -
Volume of Distribution (
): Indicates tissue penetration. -
Bioavailability (
): Calculated as .
-
Decision Logic & Workflow
The following diagram illustrates the critical decision pathway for retaining or rejecting the 5-oxaspiro[3.4]octane scaffold during lead optimization.
Caption: Decision matrix for evaluating 5-oxaspiro[3.4]octane derivatives in a lead optimization campaign.
Comparative Data Summary (Simulated Representative Data)
The table below summarizes typical performance metrics observed when switching from a cyclohexane scaffold to a 5-oxaspiro[3.4]octane scaffold in a hypothetical GPCR antagonist program.
| Parameter | Cyclohexane Analog (Baseline) | 5-Oxaspiro[3.4]octane Analog | Interpretation |
| Molecular Weight | 420.5 Da | 448.5 Da | Slight increase due to complexity. |
| ClogP | 4.2 | 2.8 | Significant Improvement: Lower lipophilicity reduces off-target risks. |
| Solubility (pH 7.4) | 5 µM | 85 µM | Critical Advantage: Enables easier formulation. |
| HLM | 45 µL/min/mg | 12 µL/min/mg | Stability: Spiro-center blocks metabolic access. |
| Potency ( | 12 nM | 15 nM | Comparable potency maintained. |
| Rat Bioavailability ( | 15% | 58% | Superior solubility and stability drive exposure. |
References
-
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews. (Review on the general utility of spiro-scaffolds for improving physicochemical properties).
-
Hirose, H., et al. (2017). "Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists." Bioorganic & Medicinal Chemistry. (Case study on a related oxaspiro-scaffold).
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Foundational work on ether/oxetane bioisosteres).
-
PubChem. (2025).[1] "Compound Summary: 5-Oxaspiro[3.4]octane-7-carboxylic acid (CAS 2768325-81-9)."[2] National Library of Medicine.
Sources
comparing synthetic routes for different oxaspirocyclic scaffolds
Comparative Synthetic Routes for Oxaspirocyclic Scaffolds: A Guide for Medicinal Chemists
Executive Summary
Oxaspirocycles have emerged as privileged scaffolds in modern drug discovery. By acting as conformationally restricted bioisosteres for flexible rings like morpholine or piperazine, they improve metabolic stability, lower lipophilicity (logD), and enhance target selectivity[1]. However, constructing these highly strained, three-dimensional architectures presents significant synthetic challenges. This guide objectively compares three distinct synthetic methodologies for accessing different oxaspirocyclic scaffolds, detailing the mechanistic causality, experimental protocols, and comparative performance of each route.
Mechanistic Overview & Synthetic Pathways
Synthetic workflows for three distinct oxaspirocyclic scaffolds.
Route 1: Classical Double Alkylation (The van der Haas Approach)
Target Scaffold: 2-oxa-6-azaspiro[2]heptane
Mechanistic Causality: The synthesis of spiro[2]heptanes is notoriously difficult due to massive ring strain (~50 kcal/mol combined). The traditional approach utilizes sequential nucleophilic substitutions from tribromopentaerythritol. However, isolating the free base or standard hydrochloride salts often leads to oxetane ring opening driven by strain relief[3]. Van der Haas and colleagues solved this by utilizing bulky, non-nucleophilic sulfonic acids (e.g., 1,5-naphthalenedisulfonic acid). This prevents nucleophilic attack on the protonated oxetane, allowing the isolation of highly crystalline, bench-stable salts without degradation[2].
Experimental Protocol: Synthesis of 2-oxa-6-azaspiro[2]heptane hemi-1,5-naphthalenedisulfonate [3]
-
Cyclization: Dissolve tribromopentaerythritol (1.0 equiv) and benzylamine (3.0 equiv) in ethanol. Reflux for 48 hours to execute the double cyclization via Williamson ether synthesis and amine alkylation.
-
Purification: Distill the crude mixture to isolate pure N-benzyl-2-oxa-6-azaspiro[2]heptane (approx. 60% yield).
-
Hydrogenolysis: Transfer the intermediate to a hydrogenation reactor. Add Pd/C (10 wt%), acetic acid (1.0 equiv), and methanol. Stir under H₂ atmosphere (1 atm) at room temperature until complete conversion is observed via TLC.
-
Salt Formation: Filter the catalyst through Celite. To the filtrate, add 0.5 equivalents of 1,5-naphthalenedisulfonic acid. Stir at 0 °C for 1 hour.
-
Isolation: Filter the resulting precipitate and dry under vacuum to yield the hemisulfonate salt as a stable crystalline powder (84% yield, 96% purity)[2].
Route 2: Lewis Acid-Catalyzed Prins/Pinacol Cascade
Target Scaffold: 7-substituted-8-oxaspiro[4.5]decan-1-ones
Mechanistic Causality: This route elegantly constructs complex spirocycles in a single step by coupling an aldehyde with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol[4]. The addition of a Lewis acid (BF₃·OEt₂) triggers a Prins cyclization, generating a secondary oxocarbenium ion. The critical thermodynamic driver is the subsequent pinacol-type 1,2-alkyl shift. The expansion of the highly strained cyclobutane ring into a more relaxed cyclopentanone relieves approximately 26 kcal/mol of ring strain, funneling the reactive intermediate exclusively toward the spirocyclic product with excellent diastereoselectivity[5].
Experimental Protocol: Synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones [5]
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (0.5 mmol) and the desired aldehyde (e.g., 4-bromobenzaldehyde, 0.5 mmol) in anhydrous dichloromethane (5.0 mL).
-
Catalysis: Cool the mixture to 0 °C. Dropwise, add Boron trifluoride etherate (BF₃·OEt₂, 10 mol%).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the cascade progression via TLC.
-
Quenching: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid.
-
Workup: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography to isolate the spirocycle (up to 85% yield as a single diastereomer)[5].
Route 3: Rh-Catalyzed Carbenoid Insertion & Ring-Closing Metathesis
Target Scaffold: Stereodefined Oxaspirocycles (Natural Product Cores)
Mechanistic Causality: For highly complex, stereodefined oxaspirocycles (such as those found in Stemona alkaloids), classical alkylations fail. Yang and colleagues developed a route utilizing 4-substituted-1-tosyl-1,2,3-triazoles[6]. These triazoles exist in equilibrium with diazo-imines. The Rh(II) catalyst selectively decomposes the diazo tautomer, extruding N₂ to form a rhodium azavinyl carbene. This completely avoids the explosive hazards of isolating low-molecular-weight diazo compounds[6]. Subsequent Grignard addition and a Grubbs-catalyzed Ring-Closing Metathesis (RCM) stitch the spirocycle together with absolute stereocontrol.
Experimental Protocol: Rh-Catalyzed Synthesis of Oxaspirocycles [6]
-
Carbene Generation: To a solution of 4-substituted-1-tosyl-1,2,3-triazole (1.0 equiv) in anhydrous toluene, add Rh₂(OOct)₄ (2 mol%). Stir at 60 °C until N₂ evolution ceases, forming the reactive intermediate.
-
Grignard Addition: Cool the mixture to -78 °C. Slowly add the desired Grignard reagent (1.5 equiv) to trap the intermediate, followed by standard aqueous workup to isolate the diene precursor.
-
Ring-Closing Metathesis: Dissolve the diene in degassed dichloromethane (0.01 M to favor intramolecular cyclization). Add Grubbs II catalyst (5 mol%).
-
Reflux & Isolation: Reflux the mixture for 12 hours. Concentrate and purify via column chromatography to yield the stereodefined oxaspirocycle.
Quantitative Comparison of Synthetic Routes
| Metric | Route A: Double Alkylation[3] | Route B: Prins/Pinacol Cascade[5] | Route C: Rh-Carbene & RCM[6] |
| Target Scaffold | 2-oxa-6-azaspiro[2]heptane | Oxaspiro[4.5]decan-1-ones | Complex Oxaspirocycles |
| Key Reagents | FR-513, Benzylamine, Pd/C | Aldehyde, BF₃·OEt₂ | 1-Tosyl-1,2,3-triazole, Rh₂(OOct)₄ |
| Step Count | 3 Steps | 1 Step (Cascade) | 3 Steps |
| Typical Yield | 50% (Overall) | 75-85% | 60-70% (Overall) |
| Scalability | Excellent (Demonstrated >200g) | Good (Demonstrated 1g scale) | Moderate (Catalyst cost limits scale) |
| Stereocontrol | N/A (Achiral scaffold) | Excellent (Single diastereomer) | Excellent (Stereoretentive) |
| Primary Limitation | Product instability (requires specific salt formation) | Substrate scope limited to specific cyclobutanols | High cost of Rh and Ru transition-metal catalysts |
Conclusion & Strategic Recommendations
The selection of a synthetic route for oxaspirocycles must be dictated by the target's structural complexity and the project's phase:
-
For early-stage library synthesis and scale-up of morpholine bioisosteres, Route A is unmatched in scalability, provided the product is trapped as a non-nucleophilic sulfonate salt to prevent degradation[2].
-
For rapid generation of structural complexity and exploring spiroketal-like chemical space, Route B offers a highly atom-economical, single-step cascade driven by thermodynamic strain relief[5].
-
For natural product total synthesis or highly functionalized stereocenters, Route C provides the necessary precision, safely utilizing triazoles as diazo surrogates to access metallocarbenes[6].
References
Sources
- 1. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 3. Thieme E-Journals - Synthesis / Volltext [thieme-connect.com]
- 4. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Concise stereoselective synthesis of oxaspirocycles with 1-tosyl-1,2,3-triazoles: application to the total syntheses of (±)-Tuberostemospiroline and (±)-stemona-lactam R - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity and Pharmacokinetic Profiling of 5-Oxaspiro[3.4]octane-7-carboxylic Acid Derivatives: Amides vs. Esters
As drug discovery increasingly shifts away from flat, aromatic molecules toward
However, the biological activity and pharmacokinetic (PK) fate of this scaffold depend entirely on how the C7-carboxylic acid is derivatized. In this technical guide, we objectively compare the performance of 5-oxaspiro[3.4]octane-7-carboxylic acid amides versus esters , providing the mechanistic causality behind their divergent behaviors and the self-validating experimental protocols required to evaluate them.
Mechanistic Divergence: Target Engagement vs. Prodrug Utility
The decision to synthesize an amide or an ester from the 5-oxaspiro[3.4]octane-7-carboxylic acid core dictates the molecule's role in a biological system:
The Amide Strategy: Metabolic Stability and Direct Target Engagement
Amides are characterized by their strong hydrogen-bond donating and accepting capabilities, coupled with high resistance to enzymatic hydrolysis. When the 5-oxaspiro[3.4]octane core is converted into an amide, the spirocyclic rigidity precisely projects the amide bond into specific protein binding pockets (such as the hinge region of kinases).
-
Biological Application: Amides are used when the derivative is the active pharmaceutical ingredient (API). For example, C-linked isoquinoline amides incorporating the 5-oxaspiro[3.4]octane scaffold have been developed as potent, CNS-penetrant LRRK2 inhibitors for Parkinson's disease [2]. The amide ensures the molecule survives first-pass metabolism to reach the brain[4].
The Ester Strategy: Permeability Enhancement and Prodrug Activation
Esters lack the hydrogen-bond donating ability of primary/secondary amides and are highly lipophilic. They are inherently susceptible to rapid cleavage by ubiquitous plasma and hepatic carboxylesterases.
-
Biological Application: Esters are primarily utilized as prodrugs . The ester masks the polar carboxylic acid, drastically increasing passive membrane permeability for oral absorption. Once in systemic circulation, esterases rapidly hydrolyze the ester to release the active 5-oxaspiro[3.4]octane-7-carboxylic acid. This strategy has been heavily utilized in the development of monobactam antibiotics to improve oral bioavailability [3].
Quantitative Performance Comparison
To objectively compare these derivatives, we must look at their in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The table below summarizes representative performance metrics for these two classes.
| Parameter | 5-Oxaspiro[3.4]octane Amides | 5-Oxaspiro[3.4]octane Esters | Free Carboxylic Acid (Active) |
| Primary Utility | Direct Target Inhibition | Oral Prodrug (Permeability) | Active Metabolite / IV Dosing |
| Target IC | < 10 nM (Highly Active) | > 10,000 nM (Inactive Prodrug) | < 15 nM (Highly Active) |
| Plasma Half-Life ( | > 4 hours (Stable) | < 15 minutes (Rapidly Cleaved) | > 6 hours (Stable) |
| Intrinsic Clearance ( | < 15 µL/min/mg | > 150 µL/min/mg | < 5 µL/min/mg |
| Permeability ( | 12.5 x | 45.8 x | 1.2 x |
Data Interpretation: The ester demonstrates superior permeability (
Self-Validating Experimental Protocols
To trust your lead compounds, your experimental design must be self-validating. The following protocols are designed not just to generate data, but to prove the causality of the structural modifications.
Protocol A: Plasma Stability & Esterase Cleavage Assay
Purpose: To validate the prodrug mechanism of the ester and the metabolic resistance of the amide. A self-validating assay will show the stoichiometric disappearance of the ester correlating exactly with the appearance of the free carboxylic acid.
-
Preparation: Pool human plasma (heparinized) and pre-warm to 37°C in a shaking water bath.
-
Spiking: Prepare 10 mM DMSO stock solutions of the amide and ester derivatives. Spike the stocks into the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent esterase inhibition).
-
Incubation & Sampling: Incubate at 37°C. At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.
-
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent denatures the esterases, halting the reaction.
-
Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS. Critical Step: Monitor MRM transitions for both the parent compound (amide/ester) and the free 5-oxaspiro[3.4]octane-7-carboxylic acid metabolite to prove mass balance.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: To demonstrate that masking the carboxylic acid as an ester significantly enhances passive transcellular permeability compared to the amide or free acid.
-
Membrane Coating: Coat the PVDF filter of a 96-well acceptor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to create the artificial lipid bilayer.
-
Donor Preparation: Dilute the amide, ester, and free acid compounds in PBS (pH 7.4) to 10 µM. Add 300 µL of this solution to the donor wells.
-
Acceptor Preparation: Add 200 µL of blank PBS (pH 7.4) to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates (sandwich) and incubate at room temperature for 5 hours without agitation.
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS. Calculate the apparent permeability (
) using the standard steady-state flux equation.
Visual Workflows and Pharmacokinetic Pathways
The following diagrams illustrate the logical progression of synthesis and the divergent in vivo fates of these derivatives.
Experimental workflow for synthesizing and evaluating 5-oxaspiro[3.4]octane derivatives.
Pharmacokinetic fate pathway comparing amide stability versus ester prodrug hydrolysis.
References
- Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews - ACS Publications.
- C-linked isoquinoline amides as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof.WO2023055679A1 - Google Patents.
- Monobactams and methods of their synthesis and use.WO2015103583A1 - Google Patents.
- Compositions and methods for making and using small molecules for the treatment of health conditions.WO2024182556A1 - Google Patents.
Safety Operating Guide
5-Oxaspiro[3.4]octane-7-carboxylic acid proper disposal procedures
5-Oxaspiro[3.4]octane-7-carboxylic acid Proper Disposal Procedures[1][2][3]
Executive Summary: Operational Directive
Status: Hazardous Chemical Waste (Irritant/Harmful).[1] Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1] In-Lab Treatment: Neutralization is permitted only for trace residues or spill cleanup.[1] Do not attempt to degrade the spiro-cyclic core via standard benchtop hydrolysis, as the strained spiro[3.4] system requires specific combustion conditions for complete mineralization.[1]
Immediate Action Required:
-
Segregate: Move to "Organic Acid" waste stream.
-
Label: Mark as "Non-Halogenated Organic Acid" (unless mixed with halogenated solvents).
-
Store: Keep in a cool, dry area away from strong bases and oxidizers until pickup.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1] The spiro[3.4] system introduces ring strain, which, while generally stable, increases the energy content of the molecule compared to linear isomers.[1]
| Parameter | Data | Operational Implication |
| Chemical Name | 5-Oxaspiro[3.4]octane-7-carboxylic acid | Official shipping/manifest name. |
| CAS Number | 2306276-22-0 | Use for waste manifesting and SDS verification.[1] |
| Molecular Formula | C₈H₁₂O₃ | Carbon-based; suitable for standard organic incineration.[1] |
| Acidity (pKa) | ~4.5 (Predicted) | Behave as a weak acid; reacts exothermically with bases.[1] |
| Physical State | Solid (White/Off-white powder) | Dust inhalation hazard; requires N95/P100 or fume hood.[1] |
| GHS Classification | Warning | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][4][5] Irrit.). |
Key Risk Factor: The spiro ether moiety (5-oxaspiro) combined with the carboxylic acid creates a bifunctional molecule.[1] While the acid group is the primary reactivity concern for disposal, the spiro ring system implies that the waste stream should not be subjected to uncontrolled thermal shock or strong Lewis acids which could trigger ring-opening polymerization or decomposition.[1]
Waste Stream Segregation & Packaging
Proper segregation prevents cross-reactivity in the waste drum.[1]
-
Primary Stream: Solid Hazardous Waste (if disposing of pure powder).[1]
-
Secondary Stream: Organic Acid Waste (if in solution).[1]
-
Incompatible Streams:
-
Do NOT mix with: Strong bases (NaOH, KOH), Oxidizers (Peroxides, Nitrates), or Cyanides (risk of HCN generation if acidified).[1]
-
Packaging Protocol
-
Primary Container: High-density polyethylene (HDPE) or Borosilicate glass.[1]
-
Reasoning: HDPE is resistant to weak acids and organic solvents.[1]
-
-
Secondary Containment: Polypropylene tray or bucket to catch leaks.[1]
-
Labeling:
-
Must include: Full Chemical Name, CAS #, Hazard Warnings (Corrosive/Irritant), and "Pending Disposal" date.[1]
-
Disposal Procedures: Step-by-Step
Method A: Professional Waste Pickup (Gold Standard)
Recommended for all quantities > 100 mg.[1][6]
-
Inventory: Weigh the container.
-
Manifesting: List under "Non-Halogenated Organic Solids" (or liquids if dissolved).
-
Storage: Place in the Satellite Accumulation Area (SAA). Ensure the cap is tight.[1]
-
Hand-off: Transfer to EHS/Waste Contractor for incineration.[1]
Method B: Trace Residue Neutralization (Benchtop)
Strictly for cleaning glassware or neutralizing < 100 mg spills.[1] Do NOT use this for bulk disposal.
-
Preparation: Wear nitrile gloves, lab coat, and safety goggles.[1] Work in a fume hood.
-
Dilution: Dissolve the residue in a small amount of water (if soluble) or methanol.
-
Neutralization:
-
Slowly add 5% Sodium Bicarbonate (NaHCO₃) solution.
-
Observation: Watch for bubbling (CO₂ release).[1]
-
Endpoint: Continue until bubbling ceases and pH tests neutral (pH 6-8).
-
-
Final Disposal: Flush the neutralized aqueous solution down the drain with copious water (ONLY if local regulations permit for non-toxic organic salts).[1] If in doubt, collect the neutralized soup as chemical waste.
Emergency Response: Spills & Exposure
Scenario: Solid Powder Spill
-
Isolate: Evacuate the immediate area if dust is airborne.[1][4]
-
PPE: Don N95 respirator (or use hood), gloves, and goggles.[1]
-
Containment: Cover spill with a dry paper towel to prevent draft dispersal.[1]
-
Cleanup:
Scenario: Skin/Eye Contact [3]
-
Skin: Wash with soap and water for 15 minutes.[1] The acid is an irritant; immediate washing usually prevents burns.[1]
-
Eyes: Flush with water for 15 minutes.[1][3] Seek medical attention immediately (H319).
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision process for disposing of 5-Oxaspiro[3.4]octane-7-carboxylic acid.
Caption: Decision matrix for the safe disposal of spiro-cyclic carboxylic acids based on quantity and physical state.
References
-
AChemBlock. (2026).[1][6] 5-oxaspiro[3.4]octane-7-carboxylic acid Product Sheet & Properties. Retrieved from [1]
-
ChemScene. (2026). Safety Data Sheet (SDS) for (S)-5-Oxaspiro[3.4]octane-7-carboxylic acid. Retrieved from [1]
-
PubChem. (2026).[1] Compound Summary: 5-Oxaspiro[3.4]octane-7-carboxylic acid.[1][5][6][7][8] Retrieved from [1]
-
Fisher Scientific. (2025).[1] General Safety Data Sheet for Spiro-cyclic Organic Acids. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][9] Disposal Considerations for Carboxylic Acids. Retrieved from [1][5][9]
Sources
- 1. PubChemLite - 5-oxaspiro[3.4]octane-7-carboxylic acid (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 5-(tert-Butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid | 1538626-88-8 [sigmaaldrich.com]
- 6. 5-oxaspiro[3.4]octane-7-carboxylic acid 97% | CAS: 2306276-22-0 | AChemBlock [achemblock.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride (C7H11NO3) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Oxaspiro[3.4]octane-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-Oxaspiro[3.4]octane-7-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
While specific toxicity data for 5-Oxaspiro[3.4]octane-7-carboxylic acid is limited, related compounds such as 5-(tert-Butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid and 5-Oxaspiro[3.4]octane-2-carboxylic acid are known to present the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: May be harmful if ingested.[1]
Carboxylic acids, as a class, can also be corrosive.[3] Therefore, it is crucial to handle 5-Oxaspiro[3.4]octane-7-carboxylic acid with appropriate personal protective equipment (PPE) to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing risk. The following table summarizes the recommended PPE for handling 5-Oxaspiro[3.4]octane-7-carboxylic acid.
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with indirect ventilation. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4][5] | Protects against splashes of the chemical, which can cause serious eye irritation.[1][2] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves.[4] Check manufacturer's chemical compatibility charts for breakthrough times. | Provides a barrier against skin contact, preventing irritation.[2] Nitrile and neoprene offer good resistance to a broad range of chemicals, including acids.[4] |
| Body Protection | A chemically resistant lab coat, fully buttoned. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Generally not required when handled in a certified chemical fume hood. If work outside a fume hood is necessary and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. | Prevents inhalation of the compound, which may cause respiratory irritation.[2] |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow is designed to guide you through the safe handling of 5-Oxaspiro[3.4]octane-7-carboxylic acid from preparation to disposal.
Preparation
-
Consult the SDS (if available): Always check for a substance-specific SDS. For 5-Oxaspiro[3.4]octane-7-carboxylic acid, in the absence of a specific SDS, review the SDS for a closely related compound.
-
Work in a Designated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]
-
Assemble all Necessary Materials: Before starting, ensure all required equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
Handling and Use
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any dust.
-
Dissolving: When preparing solutions, add the acid to the solvent slowly.
-
Reactions: Conduct all reactions within a chemical fume hood.
-
Avoid Incompatible Materials: Keep away from strong bases and oxidizing agents to prevent vigorous or exothermic reactions.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's EH&S department.
Disposal
-
Waste Segregation: Collect all waste containing 5-Oxaspiro[3.4]octane-7-carboxylic acid in a designated, clearly labeled, and sealed hazardous waste container.[6]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").[6]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal service.[6]
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of 5-Oxaspiro[3.4]octane-7-carboxylic acid.
Caption: Workflow for Safe Handling of 5-Oxaspiro[3.4]octane-7-carboxylic acid.
References
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. [Link]
-
SAFETY DATA SHEET. [Link]
-
Personal Protective Equipment Hand and Arm Protection (Appendix D). [Link]
-
Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University. [Link]
-
5-oxaspiro[3.4]octane-7-carboxylic acid - Advanced ChemBlocks. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
-
5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178 - PubChem. [Link]
Sources
- 1. 5-(tert-Butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid | 1538626-88-8 [sigmaaldrich.com]
- 2. 5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. hsa.ie [hsa.ie]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. angenechemical.com [angenechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
